Phenkapton
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dichlorophenyl)sulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2O2PS3/c1-3-14-16(17,15-4-2)19-8-18-11-7-9(12)5-6-10(11)13/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNLTHFTYNDYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCSC1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2O2PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042269 | |
| Record name | Phenkapton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2275-14-1 | |
| Record name | Phenkapton | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2275-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenkapton [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002275141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenkapton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenkapton | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENKAPTON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNR73N2K09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phenkapton mechanism of action as a cholinesterase inhibitor
An In-Depth Technical Guide to the Mechanism of Action of Phenkapton as a Cholinesterase Inhibitor
Foreword
This technical guide provides a detailed examination of the molecular mechanism by which this compound, an organothiophosphate pesticide, exerts its biological effects through the inhibition of acetylcholinesterase (AChE). As a Senior Application Scientist, the objective of this document is to synthesize established biochemical principles with a practical, field-proven perspective for researchers, toxicologists, and drug development professionals. We will deconstruct the chemical interactions at the enzymatic level, discuss the critical role of metabolic bioactivation, and provide a validated experimental protocol for quantifying this inhibitory activity. This guide is structured to not only present what is known but also to highlight the causality behind the molecular interactions and experimental designs, thereby providing a self-validating framework for future research.
Introduction to this compound: An Organothiophosphate Acaricide and Insecticide
This compound is an organophosphorus compound, specifically an organothiophosphate, identified by the CAS Number 2275-14-1.[1][2] Its chemical formula is C₁₁H₁₅Cl₂O₂PS₃, and it possesses a molecular weight of approximately 377.31 g/mol .[3][4]
Table 1: Chemical Identity of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2,5-dichlorophenyl)sulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ⁵-phosphane | [1][3] |
| CAS Number | 2275-14-1 | [1][2] |
| Molecular Formula | C₁₁H₁₅Cl₂O₂PS₃ | [3][5] |
| Molecular Weight | 377.31 g/mol | [2][4] |
| SMILES | CCOP(=S)(OCC)SCSC1=C(C=CC(=C1)Cl)Cl | [1][3] |
| Stereochemistry | Achiral | [1][6] |
Primarily, this compound has been utilized as a pesticide, effective as both an insecticide and an acaricide.[1] Its toxicity stems from its potent ability to disrupt the nervous system, a characteristic it shares with other organophosphate agents.[7][8] This neurotoxicity is not a result of direct cell lysis or physical disruption but rather a precise and debilitating chemical interference with a critical enzymatic process central to nerve signal transmission.
The Target: Acetylcholinesterase and the Cholinergic Synapse
To comprehend this compound's mechanism of action, one must first understand its target: the enzyme acetylcholinesterase (AChE). AChE is a serine hydrolase that plays an indispensable role in cholinergic neurotransmission throughout the central and peripheral nervous systems of both insects and mammals.[7][9]
In a functioning synapse, the neurotransmitter acetylcholine (ACh) is released from a presynaptic neuron, diffuses across the synaptic cleft, and binds to receptors on the postsynaptic neuron, propagating an electrical signal.[10] To terminate this signal and allow the neuron to return to its resting state, AChE rapidly catalyzes the hydrolysis of ACh into choline and acetic acid.[9][11] The speed and efficiency of AChE are paramount for coordinated neural function. Interference with this enzyme leads to an accumulation of ACh in the synapse, resulting in continuous and uncontrolled stimulation of cholinergic receptors.[12][13] This hyperstimulation manifests as a cholinergic crisis, characterized by symptoms ranging from muscle spasms and paralysis to seizures and, ultimately, death due to respiratory failure.[7][8]
Molecular Mechanism of Irreversible Inhibition
This compound, like all organophosphate insecticides, functions as an inhibitor of acetylcholinesterase.[1][8] The inhibition is not based on simple competitive binding but on a chemical reaction with the enzyme's active site, leading to a stable, long-lasting inactivation.
The AChE Active Site
The active center of AChE contains two key sites: an anionic site, which binds the quaternary ammonium group of acetylcholine, and an esteratic site, where the hydrolysis occurs.[10] The esteratic site features a catalytic triad of three amino acid residues: serine (specifically Ser203 in human AChE), histidine, and glutamate.[10] The hydroxyl group (-OH) on the serine residue acts as a nucleophile, attacking the acetyl group of acetylcholine.
Phosphorylation of the Serine Residue
The core mechanism of organophosphate toxicity is the phosphorylation of this critical serine residue.[8] The phosphorus atom in the organophosphate molecule is electrophilic and is attacked by the nucleophilic serine hydroxyl group in the AChE active site. This reaction forms a stable covalent bond, leaving the enzyme phosphorylated and, consequently, catalytically inactive.[10]
Because the resulting phosphoester bond is extremely stable and its hydrolysis rate is exceptionally slow, the inhibition is classified as effectively irreversible.[10][12] The enzyme can no longer hydrolyze acetylcholine, leading to the toxic accumulation of the neurotransmitter.
The Role of Bioactivation
A critical concept in the toxicology of organothiophosphates like this compound—which contain a phosphorus-sulfur double bond (P=S)—is metabolic bioactivation.[14] In their native state, these thiono compounds are relatively poor inhibitors of AChE. Their potent toxicity is realized only after in vivo metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[15][16]
This metabolic process involves oxidative desulfuration, where the sulfur atom is replaced by an oxygen atom, converting the thiophosphate into its phosphate analog, known as an "oxon".[17] This oxon metabolite, with its phosphorus-oxygen double bond (P=O), is a much more potent electrophile. The higher electronegativity of oxygen compared to sulfur makes the phosphorus atom significantly more susceptible to nucleophilic attack by the serine residue in the AChE active site. Therefore, it is the oxon analog of this compound that is the ultimate toxicant responsible for potent cholinesterase inhibition. While specific studies detailing the bioactivation of this compound are not prevalent in publicly accessible literature, this pathway is a well-established principle for the vast majority of organothiophosphate pesticides.[17][18][19]
Caption: Bioactivation and inhibition pathway of this compound.
Quantitative Assessment of Cholinesterase Inhibition
Table 2: Kinetic Inhibition Data (Illustrative)
| Compound | Target Enzyme | IC₅₀ Value | Notes |
| This compound (Oxon) | Human AChE | Data Not Available | Expected to be a potent inhibitor. |
| This compound | Human AChE | Data Not Available | Expected to be a weak inhibitor prior to bioactivation. |
Experimental Protocol: The Ellman's Assay for AChE Inhibition
The Ellman's method is a robust and widely adopted colorimetric assay for measuring cholinesterase activity.[20] It relies on the use of acetylthiocholine (ATCh) as a substrate for AChE. The hydrolysis of ATCh yields thiocholine, which then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of TNB²⁻ formation, measured by absorbance at 412 nm, is directly proportional to AChE activity.
Required Reagents and Materials
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Enzyme Stock: Purified acetylcholinesterase (e.g., from electric eel or recombinant human) at a working concentration of ~0.2 U/mL in Assay Buffer.
-
DTNB Stock Solution (10 mM): Dissolve DTNB in Assay Buffer. Protect from light.
-
ATCh Stock Solution (15 mM): Dissolve acetylthiocholine iodide (ATCI) in deionized water. Prepare fresh.
-
Inhibitor (this compound) Stock: Prepare a high-concentration stock in DMSO. Serially dilute in Assay Buffer to create a range of test concentrations.
-
96-well microplate.
-
Microplate spectrophotometer capable of reading absorbance at 412 nm.
Step-by-Step Assay Procedure (96-Well Plate)
This protocol is for a final reaction volume of 200 µL.
-
Plate Setup: Designate wells for:
-
Blanks: No enzyme, for background correction.
-
Negative Control: Enzyme + vehicle (DMSO), representing 100% activity.
-
Test Wells: Enzyme + various concentrations of this compound.
-
-
Reagent Addition:
-
To all wells (except Blanks), add 50 µL of Assay Buffer.
-
To Blank wells, add 100 µL of Assay Buffer.
-
Add 25 µL of the appropriate Inhibitor dilution or vehicle (for Negative Control) to the respective wells.
-
Add 25 µL of AChE working solution to all wells except the Blanks.
-
Mix gently and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Prepare a Reaction Mix containing 1 part DTNB Stock and 1 part ATCh Stock.
-
To initiate the reaction, add 100 µL of the freshly prepared ATCh/DTNB Reaction Mix to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in the spectrophotometer.
-
Measure the absorbance at 412 nm every 60 seconds for a period of 10-15 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the change in absorbance over time (ΔAbs/min).
-
Correct the rates of the test and control wells by subtracting the rate of the Blank wells.
-
Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for the AChE inhibition assay.
Conclusion and Future Directions
This compound exerts its potent insecticidal and acaricidal effects through the irreversible inhibition of acetylcholinesterase.[1] This mechanism is characteristic of organophosphate compounds, involving the covalent phosphorylation of a critical serine residue within the enzyme's active site.[8][10] A crucial, yet often presumptive, step in this process for organothiophosphates like this compound is metabolic bioactivation to the corresponding oxon analog, which serves as the ultimate, highly potent toxicant.
While the qualitative mechanism is well-established, a significant gap exists in the public domain regarding specific quantitative data for this compound, such as its IC₅₀ value against various species' acetylcholinesterases. The experimental protocol detailed herein provides a robust framework for researchers to generate this critical data. Future research should focus on confirming the metabolic pathways of this compound and quantifying the inhibitory potency of its putative oxon metabolite. Such studies are vital for accurate risk assessment and for providing a more complete understanding of its toxicological profile.
References
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Chen, S., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology. Methods in Molecular Biology, vol 1689. Humana Press, New York, NY. [Link]
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Extension Toxicology Network (EXTOXNET). (1993, October). Cholinesterase Inhibition. Oregon State University. [Link]
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Bio-protocol. (2017). Acetylcholinesterase Inhibition Assay. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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Jokanović, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences, 24(20), 15337. [Link]
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Fuortes, L. J., Ayebo, A. D., & Kross, B. C. (1993). Cholinesterase-inhibiting insecticide toxicity. American Family Physician, 47(7), 1613–1620. [Link]
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Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Retrieved January 16, 2026, from [Link]
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Jokanović, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. ResearchGate. [Link]
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Wang, Z., et al. (2022). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Analytical Chemistry, 94(47), 16429–16436. [Link]
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Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]
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Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 155(3), 219–229. [Link]
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Valdivia, O., et al. (2022). Identifying chemicals based on receptor binding/bioactivation/mechanistic explanation associated with potential to elicit hepatotoxicity and to support structure activity relationship-based read-across. Computational Toxicology, 24, 100247. [Link]
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Ghang, Y. J., & Sadiq, N. M. (2023). Cholinesterase Inhibitors. In StatPearls. StatPearls Publishing. [Link]
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Håkansson, L. (1993). Mechanism of Action of Cholinesterase Inhibitors in Alzheimer's Disease. Acta Neurologica Scandinavica. Supplementum, 149, 7–9. [Link]
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Wilkinson, D. G. (2004). Cholinesterase inhibitors used in the treatment of Alzheimer's disease: the relationship between pharmacological effects and clinical efficacy. Drugs & Aging, 21(7), 453-478. [Link]
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An In-depth Technical Guide to the In Vitro Cholinesterase Inhibition Assay of Phenkapton
This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to accurately assess the cholinesterase inhibitory potential of Phenkapton in vitro. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind experimental design choices, ensuring a robust and self-validating assay system.
Foundational Principles: Understanding this compound and Cholinesterase Inhibition
This compound (CAS No: 2275-14-1) is an organothiophosphate pesticide.[1][2] Its chemical structure, containing a phosphorothioate group, is the key to its biological activity.[1] Like other organophosphates, this compound's primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3]
AChE is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses. This termination of the nerve signal is essential for proper neuronal function. Organophosphates like this compound act as irreversible inhibitors by phosphorylating a serine residue within the active site of AChE.[4] This covalent modification renders the enzyme non-functional, leading to an accumulation of acetylcholine in the synapse, hyperstimulation of cholinergic receptors, and subsequent neurotoxicity.[3]
The in vitro assessment of this inhibition is paramount for toxicological profiling and the development of potential antidotes. The most widely accepted and robust method for this purpose is the spectrophotometric assay developed by Ellman.
The Ellman's Assay: A Self-Validating System
The Ellman's method is a colorimetric assay that quantifies cholinesterase activity. The assay's elegance lies in its use of a substrate analogue, acetylthiocholine (ATCh), which is hydrolyzed by AChE to produce thiocholine and acetic acid. The liberated thiocholine, which possesses a free sulfhydryl group, then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation, monitored by measuring the increase in absorbance at 412 nm, is directly proportional to the AChE activity. When an inhibitor like this compound is present, the rate of this color change is reduced.
Causality in Reagent and Enzyme Selection
Enzyme Source: The choice of enzyme is a critical experimental parameter. While AChE from the electric eel (Electrophorus electricus) is widely used due to its high specific activity and commercial availability, human recombinant AChE is often preferred for studies aiming to extrapolate findings to human toxicology.[4][5] There can be significant interspecies differences in sensitivity to inhibitors; for instance, oxon analogues of organophosphates are often more potent inhibitors of electric eel AChE compared to human AChE.[4][6] For foundational studies and initial screening, electric eel AChE is a cost-effective and reliable choice. For risk assessment and clinical relevance, human AChE is indispensable. This guide will proceed with protocols applicable to both, noting key differences.
Substrate and Chromogen Concentrations: The concentrations of ATCh and DTNB must be carefully optimized. The ATCh concentration should ideally be near the Michaelis-Menten constant (Km) of the enzyme to ensure the assay is sensitive to competitive inhibitors.[7] Excessively high concentrations of DTNB relative to ATCh can paradoxically inhibit the enzyme, leading to an underestimation of activity. Therefore, preliminary experiments to determine the optimal concentrations for the specific enzyme batch and experimental conditions are highly recommended.
Experimental Design and Protocols
A robust and trustworthy assay is built upon a foundation of meticulous experimental design, including appropriate controls and a clear workflow.
Mandatory Safety Precautions
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also very toxic to aquatic life.[1] All handling of this compound and other organophosphates must be conducted in a certified chemical fume hood.[8][9] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[8][10] All waste materials must be disposed of as hazardous waste according to institutional and national guidelines.[2]
Preparation of Reagents and Test Compound
This compound Stock Solution: Due to its low aqueous solubility, this compound should be dissolved in a suitable organic solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).[11] It is crucial to test the tolerance of the AChE enzyme to the final concentration of DMSO in the assay wells. Typically, the final DMSO concentration should not exceed 1-2% (v/v) to avoid significant enzyme inhibition from the solvent itself.
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0. Prepare fresh and store at 4°C.[12]
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer. This solution should be protected from light and prepared fresh.
-
ATCh Solution: Prepare a 10 mM stock solution of acetylthiocholine iodide in deionized water. Store on ice during use and prepare fresh daily.
-
AChE Solution: Prepare a working solution of AChE (e.g., from electric eel or human recombinant) in the assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes. A typical starting concentration is around 0.1-0.5 U/mL in the final reaction volume.
The 96-Well Plate Assay Workflow
The following protocol is designed for a 96-well microplate format, which is ideal for determining the half-maximal inhibitory concentration (IC50) of this compound.
Step-by-Step Protocol:
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the assay buffer containing the same concentration of DMSO as will be in the final assay wells. This ensures the solvent concentration remains constant across all test concentrations.
-
Plate Setup: In a clear, flat-bottom 96-well plate, add the following to the appropriate wells:
-
Test Wells: 20 µL of each this compound dilution.
-
Positive Control: 20 µL of a known cholinesterase inhibitor (e.g., eserine or a standard organophosphate).
-
Negative (100% Activity) Control: 20 µL of the assay buffer containing DMSO (vehicle control).
-
Blank (No Enzyme) Control: 20 µL of the assay buffer with DMSO.
-
-
Add Enzyme: Add 160 µL of the AChE working solution to all wells except the blank control. To the blank wells, add 160 µL of assay buffer.
-
Pre-incubation: Mix the plate gently on a plate shaker and pre-incubate at room temperature (or 37°C) for 15 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
Initiate Reaction: Prepare a reaction mix containing the ATCh and DTNB. To each well, add 20 µL of the reaction mix to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-20 minutes.
Data Analysis and Interpretation
The output from the microplate reader will be a time course of absorbance values for each well.
1. Calculate the Rate of Reaction (V₀): For each well, plot absorbance versus time. The initial reaction rate (V₀) is the slope of the linear portion of this curve.
2. Calculate Percent Inhibition: The percentage of AChE inhibition for each this compound concentration is calculated using the following formula:[13]
% Inhibition = [ (V₀_control - V₀_sample) / V₀_control ] * 100
Where:
-
V₀_control is the reaction rate of the negative (100% activity) control.
-
V₀_sample is the reaction rate in the presence of this compound.
3. Determine the IC₅₀ Value: The IC₅₀ is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity.[13] To determine this value, plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.[13][14] The IC₅₀ is the concentration at the inflection point of this curve.
Ensuring Trustworthiness: A Self-Validating System
To ensure the integrity of the results, the assay must be self-validating. This is achieved through the diligent use of controls and a critical evaluation of the data.
| Control Type | Purpose | Expected Outcome | Troubleshooting if Outcome is Not Met |
| Negative (Vehicle) Control | Represents 100% enzyme activity. | A steady, linear increase in absorbance over time. | Check enzyme activity, and substrate/DTNB reagent integrity. |
| Positive Control | Confirms the assay can detect inhibition. | Significant reduction in the rate of absorbance increase compared to the negative control. | If no inhibition is seen, check the potency of the positive control inhibitor. |
| Blank (No Enzyme) Control | Accounts for non-enzymatic hydrolysis of ATCh or reaction of DTNB with other sample components. | No significant increase in absorbance over time. | High background indicates substrate instability or interfering substances. Prepare fresh reagents. |
| Solvent (DMSO) Control | Ensures the solvent used to dissolve this compound does not inhibit the enzyme at the final concentration. | The reaction rate should be nearly identical to the negative control (without DMSO). | If inhibition is observed, the final DMSO concentration is too high and must be reduced. |
Conclusion
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Cholinesterase assay by an efficient fixed time endpoint method. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]
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Toxicological Profile of Phenkapton on Non-Target Organisms: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Phenkapton, an organothiophosphate insecticide and acaricide, has a history of use in agriculture for the control of various pests. As with many organophosphates, its mode of action through the inhibition of acetylcholinesterase (AChE) raises significant concerns regarding its potential impact on non-target organisms. This technical guide provides a comprehensive toxicological profile of this compound, focusing on its effects on a range of non-target species, including aquatic organisms, birds, beneficial insects, and mammals. The document synthesizes available data on acute and sublethal toxicity, delves into its mechanism of action, outlines its environmental fate and transport, and provides detailed experimental protocols for the ecotoxicological assessment of this compound. This guide is intended to serve as a critical resource for researchers, environmental scientists, and regulatory professionals in evaluating the environmental risks associated with this compound and other organophosphate pesticides.
Introduction: this compound and Its Ecotoxicological Significance
This compound, chemically known as S-(2,5-dichlorophenylthiomethyl) O,O-diethyl phosphorodithioate, belongs to the organophosphate class of pesticides.[1][2][3] These compounds are potent inhibitors of the enzyme acetylcholinesterase (AChE), which plays a crucial role in nerve impulse transmission in both insects and vertebrates.[4][5] The widespread use of pesticides in agriculture necessitates a thorough understanding of their potential adverse effects on non-target organisms to ensure environmental protection and biodiversity preservation.[6][7][8] The ecotoxicological risk assessment of pesticides is a critical component of the regulatory process, evaluating the potential for harm to wildlife and the environment.[9][10] This guide provides a detailed examination of the toxicological properties of this compound concerning non-target species, offering a framework for its environmental risk assessment.
Physicochemical Properties and Environmental Fate
Understanding the physicochemical properties of a pesticide is fundamental to predicting its behavior and persistence in the environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₅Cl₂O₂PS₃ | [1][3] |
| Molecular Weight | 377.3 g/mol | [1][2] |
| Water Solubility | Information not readily available. Organophosphates generally have low water solubility. | |
| Octanol-Water Partition Coefficient (log Kow) | 5.84 | [4] |
| Vapor Pressure | Information not readily available. | |
| Soil Adsorption Coefficient (Koc) | Information not readily available. A high log Kow suggests strong adsorption to soil organic matter. | [11][12][13] |
| Hydrolysis Half-life | Information not readily available. Organophosphates can undergo hydrolysis, especially in alkaline conditions. | [14] |
| Soil Half-life | Information not readily available. Persistence can be influenced by microbial degradation and other environmental factors. | [15][16] |
Mechanism of Toxicity: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[4][18] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.
In a normal functioning synapse, acetylcholine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to transmit a nerve impulse, and is then rapidly broken down by AChE. This compound phosphorylates the serine hydroxyl group at the active site of AChE, forming a stable, inactive enzyme complex.[18] This inactivation leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors.[5] This overstimulation of the nervous system leads to a range of toxic effects, including tremors, convulsions, paralysis, and ultimately, death due to respiratory failure.[1]
Toxicological Profile in Non-Target Organisms
The non-selective nature of acetylcholinesterase inhibition means that this compound can be toxic to a wide range of non-target organisms that possess this enzyme.
Aquatic Organisms
This compound is classified as very toxic to aquatic life with long-lasting effects.[19] The high lipophilicity of this compound (log Kow = 5.84) suggests a high potential for bioconcentration in aquatic organisms.[3][4][7][10][14][18][20][21][22]
4.1.1. Acute Toxicity
Acute toxicity is typically measured as the median lethal concentration (LC50), the concentration of a substance that is lethal to 50% of a test population over a specified period.
Table 2: Acute Toxicity of this compound to Aquatic Organisms
| Species | Test Duration | Endpoint | Value (mg/L) | Reference |
| Daphnia magna (Water flea) | 48 hours | LC50 | Data not available | [23][24][25][26][27][28][29] |
| Oncorhynchus mykiss (Rainbow trout) | 96 hours | LC50 | Data not available | [30][31][32][33][34][35] |
4.1.2. Sublethal Effects
Sublethal concentrations of organophosphates can induce a range of adverse effects in fish, including:
-
Enzyme Inhibition: Inhibition of acetylcholinesterase in the brain and other tissues, leading to neurological and behavioral changes.[9][36]
-
Physiological Alterations: Changes in respiratory rates, osmoregulation, and metabolism.[9]
-
Behavioral Changes: Altered swimming performance, feeding behavior, and predator avoidance.[37]
-
Histopathological Damage: Lesions in the gills, liver, and other organs.[33]
-
Reproductive Impairment: Effects on fecundity, egg viability, and larval development.
Avian Species
Birds can be exposed to this compound through the ingestion of contaminated insects, seeds, or water, as well as through dermal contact.
4.2.1. Acute Toxicity
The acute oral toxicity of this compound to birds has been studied, with the red-winged blackbird (Agelaius phoeniceus) being a sensitive species.[1][6][16][17][25][28][38][39]
Table 3: Acute Oral Toxicity of this compound to Avian Species
| Species | Endpoint | Value (mg/kg) | Reference |
| Red-winged blackbird (Agelaius phoeniceus) | LD50 | 1.9 | [38] (Derived from Schafer, 1972/1973) |
4.2.2. Sublethal Effects
Sublethal exposure to organophosphates can have significant impacts on avian populations:
-
Reproductive Effects: Reduced egg production, eggshell thinning, and decreased hatchability.[8][15][23][38][40]
-
Behavioral Changes: Alterations in foraging behavior, parental care, and migratory patterns.
-
Physiological Stress: Endocrine disruption and compromised immune function.
Beneficial Insects: Honey Bees (Apis mellifera)
Honey bees and other pollinators are vital for ecosystem health and agriculture. They can be exposed to pesticides through contact with treated foliage or by consuming contaminated pollen and nectar.
4.3.1. Acute Toxicity
The acute toxicity of pesticides to bees is determined by contact and oral LD50 tests.
Table 4: Acute Toxicity of this compound to Honey Bees (Apis mellifera)
| Exposure Route | Test Duration | Endpoint | Value (µ g/bee ) | Reference |
| Contact | 48 hours | LD50 | Data not available | [2][6][10][12][13][14][18][40][41][42] |
| Oral | 48 hours | LD50 | Data not available | [2][6][10][13][18][19][34][40][43] |
Although specific data for this compound is lacking, organophosphates are generally known to be highly toxic to bees.
4.3.2. Sublethal Effects
Even at concentrations that do not cause immediate mortality, organophosphates can have detrimental effects on honey bee colonies:
-
Impaired Foraging: Disruption of navigation and communication (e.g., the waggle dance), leading to reduced foraging efficiency.
-
Reduced Learning and Memory: Difficulty in learning and remembering floral resources.
-
Compromised Immunity: Increased susceptibility to diseases and parasites.
-
Negative Impacts on Colony Health: Reduced brood rearing and overall colony productivity.
Mammals
Mammals can be exposed to this compound through the consumption of contaminated food or water.
4.4.1. Acute Toxicity
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[19]
Table 5: Acute Toxicity of this compound to Mammals
| Species | Endpoint | Value (mg/kg) | Reference |
| Rat (oral) | LD50 | Data not available | [26] |
While a specific LD50 value for rats is not provided in the search results, the GHS classification indicates significant acute toxicity.[19]
4.4.2. Sublethal Effects
Sublethal exposure to organophosphates in mammals can lead to a range of health issues, including neurological disorders, reproductive problems, and developmental abnormalities.
Experimental Protocols for Ecotoxicological Assessment
Standardized testing guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for generating reliable and comparable ecotoxicity data.
Aquatic Toxicity Testing
-
Acute Immobilisation Test for Daphnia magna (OECD 202):
-
Prepare a series of this compound concentrations in a suitable culture medium.
-
Introduce young daphnids (less than 24 hours old) into test vessels containing the different concentrations.
-
Incubate for 48 hours under controlled conditions of temperature and light.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours.
-
Calculate the 48-hour EC50 (median effective concentration for immobilization).
-
-
Fish, Acute Toxicity Test (Oncorhynchus mykiss) (OECD 203):
-
Acclimate juvenile rainbow trout to laboratory conditions.
-
Expose groups of fish to a range of this compound concentrations in a flow-through or semi-static system for 96 hours.
-
Monitor and record mortality and any abnormal behavioral or physiological responses daily.
-
Measure water quality parameters (pH, dissolved oxygen, temperature) regularly.
-
Calculate the 96-hour LC50.
-
Avian Toxicity Testing
-
Avian Acute Oral Toxicity Test (OECD 223):
-
Use a suitable bird species, such as the red-winged blackbird or bobwhite quail.
-
Administer a single oral dose of this compound dissolved in a suitable vehicle (e.g., corn oil) to individual birds.
-
House birds individually and observe for mortality and signs of toxicity for at least 14 days.
-
Record food consumption and body weight changes.
-
Determine the LD50 and the No-Observed-Adverse-Effect Level (NOAEL).
-
Bee Toxicity Testing
-
Honeybees, Acute Contact Toxicity Test (OECD 214):
-
Apply a precise volume of this compound solution in a suitable solvent (e.g., acetone) to the dorsal thorax of individual worker honey bees.
-
House the treated bees in cages with access to a sucrose solution.
-
Record mortality and any behavioral abnormalities at 24 and 48 hours.
-
Calculate the 48-hour contact LD50.
-
-
Honeybees, Acute Oral Toxicity Test (OECD 213):
-
Prepare a series of this compound concentrations in a sucrose solution.
-
Individually feed a known volume of the dosing solution to worker honey bees.
-
Maintain the bees in cages with access to a clean sucrose solution.
-
Record mortality at 24 and 48 hours.
-
Calculate the 48-hour oral LD50.
-
Acetylcholinesterase Inhibition Assay
The Ellman assay is a widely used colorimetric method to measure AChE activity and its inhibition.
-
Prepare tissue homogenates (e.g., fish brain, bird brain, bee head) in a suitable buffer.
-
Incubate the tissue homogenate with a range of this compound concentrations.
-
Add the substrate acetylthiocholine and the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Measure the rate of color change at 412 nm using a spectrophotometer.
-
Calculate the percentage of AChE inhibition and determine the IC50 (the concentration of inhibitor that causes 50% inhibition).
Analytical Methodology for Residue Analysis
Accurate determination of this compound residues in environmental matrices is essential for exposure assessment. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective method for this purpose.[5][9][20][26][27][30][41][44][45]
Protocol Outline for GC-MS Analysis:
-
Sample Preparation:
-
Water: Liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analyte.
-
Soil/Sediment: Soxhlet extraction or accelerated solvent extraction (ASE) followed by cleanup steps like gel permeation chromatography (GPC) or SPE.[33]
-
Biota: Homogenization and extraction with an organic solvent, followed by lipid removal and cleanup.
-
-
GC-MS Analysis:
-
Inject the prepared extract into a gas chromatograph equipped with a suitable capillary column.
-
Separate this compound from other matrix components based on its retention time.
-
Detect and identify this compound using a mass spectrometer, monitoring for its characteristic mass fragments.
-
-
Quantification:
-
Prepare a calibration curve using certified standards of this compound.
-
Quantify the concentration of this compound in the sample by comparing its response to the calibration curve.
-
Conclusion and Future Perspectives
This compound, as an organophosphate pesticide, presents a significant toxicological risk to a variety of non-target organisms. Its primary mode of action through acetylcholinesterase inhibition is well-established, but specific quantitative data on its toxicity to many non-target species, particularly aquatic invertebrates and bees, are lacking in the readily available literature. Furthermore, detailed information on its environmental fate and transport, including degradation rates and bioconcentration potential, is needed for a comprehensive risk assessment.
Future research should focus on:
-
Generating robust ecotoxicity data: Conducting standardized toxicity tests to determine the LC50/LD50 values for this compound in key indicator species of aquatic organisms and beneficial insects.
-
Investigating sublethal effects: Elucidating the chronic and sublethal impacts of this compound on the behavior, reproduction, and physiology of non-target organisms at environmentally relevant concentrations.
-
Characterizing environmental fate: Determining the soil and water half-lives, soil adsorption coefficient (Koc), and bioconcentration factor (BCF) of this compound to better predict its environmental persistence and potential for bioaccumulation.
-
Developing advanced analytical methods: Refining and validating analytical techniques for the sensitive and accurate detection of this compound and its metabolites in complex environmental matrices.
By addressing these knowledge gaps, the scientific community can provide a more complete and accurate assessment of the environmental risks posed by this compound, contributing to the development of more sustainable agricultural practices and the protection of non-target organisms.
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Phenkapton: A Technical Guide to its Metabolism and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Phenkapton
This compound is an organothiophosphate compound characterized by a dichlorophenyl group attached to a thiomethyl group, which is in turn linked to a diethoxy phosphinothioyl moiety. Its chemical structure suggests its action as an acetylcholinesterase inhibitor, a common mechanism for organophosphate pesticides. Due to its potential for environmental distribution and human exposure, understanding its metabolic fate and degradation is crucial for assessing its toxicological risk and environmental impact.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₅Cl₂O₂PS₃ | PubChem |
| Molecular Weight | 377.3 g/mol | PubChem |
| Appearance | Not available | |
| Water Solubility | Not available | |
| LogP (Octanol-Water Partition Coefficient) | Not available |
Predicted Mammalian Metabolism of this compound
In the absence of specific experimental data for this compound, its metabolic pathway can be predicted based on the well-documented biotransformation of other organothiophosphate pesticides, such as methyl parathion and chlorpyrifos.[1][2] The metabolism of these compounds typically proceeds through two main phases: Phase I (functionalization) and Phase II (conjugation).[3]
Phase I Metabolism: Bioactivation and Detoxification
Phase I reactions introduce or expose functional groups, generally increasing the polarity of the molecule. For organothiophosphates, these reactions are primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver and can lead to either bioactivation or detoxification.[4][5]
-
Oxidative Desulfuration (Bioactivation): The thione (P=S) group of this compound is susceptible to oxidative desulfuration by CYPs, converting it to its oxon analog (P=O). This is a critical bioactivation step, as the oxon form is a much more potent inhibitor of acetylcholinesterase.[4]
-
Oxidative Dealkylation and Dearylation (Detoxification): CYPs can also catalyze the cleavage of the ester bonds. This can involve O-dealkylation of the ethoxy groups or cleavage of the P-S-C linkage (dearylation), leading to the formation of less toxic metabolites.[4]
-
Hydrolysis (Detoxification): Esterases, particularly A-esterases like paraoxonase, can hydrolyze the phosphate ester bonds of both the parent compound and its oxon metabolite, representing a significant detoxification pathway.[6]
Caption: Predicted Phase I metabolic pathways of this compound.
Phase II Metabolism: Conjugation and Excretion
The metabolites formed during Phase I, particularly those with exposed hydroxyl or thiol groups, can undergo Phase II conjugation reactions. These reactions further increase water solubility, facilitating excretion from the body.
-
Glutathione Conjugation: Glutathione S-transferases (GSTs) play a crucial role in the detoxification of organophosphates by catalyzing the conjugation of glutathione (GSH) to the parent compound or its metabolites.[7][8][9] This can occur through dealkylation or dearylation.[9]
-
Glucuronidation and Sulfation: Phenolic metabolites, which could be formed from the cleavage of the dichlorophenyl group, are likely substrates for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to the formation of glucuronide and sulfate conjugates, respectively.
Caption: Predicted Phase II conjugation pathways of this compound metabolites.
Predicted Environmental Degradation of this compound
The environmental fate of this compound is governed by a combination of abiotic and biotic processes that lead to its degradation.[10] The persistence and mobility of the pesticide are influenced by its chemical properties and environmental conditions.[11]
Abiotic Degradation
-
Hydrolysis: As an organothiophosphate ester, this compound is expected to be susceptible to hydrolysis. The rate of hydrolysis is highly dependent on pH and temperature.[12] Alkaline conditions generally favor the hydrolysis of the P-O-C and P-S-C bonds.[6]
-
Photodegradation: The presence of an aromatic ring in the this compound molecule suggests that it may undergo photodegradation upon exposure to sunlight.[13][14][15] This process can involve direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, mediated by reactive species present in the environment.[16]
Biotic Degradation
-
Microbial Degradation: Soil microorganisms are known to play a significant role in the degradation of organophosphate pesticides like chlorpyrifos.[17][18][19][20] Bacteria and fungi can utilize these compounds as a source of carbon, phosphorus, or energy, leading to their breakdown through enzymatic processes such as hydrolysis and oxidation.[17] The primary metabolite of chlorpyrifos degradation in soil is 3,5,6-trichloro-2-pyridinol (TCP), suggesting that a similar cleavage of the dichlorophenyl moiety of this compound is a likely degradation pathway.[17]
Caption: Predicted environmental degradation pathways of this compound.
Methodologies for Studying this compound Metabolism and Degradation
To validate the predicted pathways and quantify the rates of metabolism and degradation, a combination of in vitro and in vivo experimental approaches would be necessary.
In Vitro Metabolism Studies
Protocol: Incubation with Liver Microsomes
-
Preparation: Prepare incubations containing pooled human or rat liver microsomes, this compound (at various concentrations), and an NADPH-generating system in a suitable buffer.
-
Incubation: Incubate the mixture at 37°C for different time points.
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound and its metabolites.[21][22][23][24]
-
Causality: The inclusion of an NADPH-generating system is critical, as CYP-mediated reactions are NADPH-dependent. Control incubations without NADPH will help differentiate between CYP-mediated and other enzymatic or non-enzymatic transformations.
Environmental Degradation Studies
Protocol: Soil Degradation Study
-
Soil Treatment: Treat soil samples with a known concentration of this compound. Radiolabeled this compound (e.g., with ¹⁴C) is often used in these studies to facilitate tracking of the parent compound and its degradation products.[25][26]
-
Incubation: Incubate the treated soil under controlled conditions of temperature, moisture, and light.
-
Sampling: Collect soil samples at various time intervals.
-
Extraction: Extract the samples with an appropriate organic solvent.
-
Analysis: Analyze the extracts by techniques such as HPLC with radiometric detection or LC-MS/MS to determine the concentration of this compound and its degradation products over time.
-
Self-Validation: The use of sterile soil as a control allows for the differentiation between biotic (microbial) and abiotic degradation processes.
Conclusion and Future Directions
While specific experimental data on the metabolism and degradation of this compound are currently unavailable in the public domain, this guide provides a scientifically grounded prediction of its likely fate in biological and environmental systems. The proposed pathways, based on the known behavior of structurally similar organophosphate pesticides, offer a robust starting point for future research.
Future investigations should focus on:
-
In vitro and in vivo metabolism studies to definitively identify the metabolites of this compound and the enzymes responsible for their formation.
-
Kinetic studies to determine the rates of metabolic clearance and environmental degradation.
-
Development of analytical standards for the predicted metabolites to enable accurate quantification in biological and environmental samples.
Such research is essential for a comprehensive risk assessment of this compound and for the development of strategies to mitigate its potential adverse effects on human health and the environment.
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Introduction to Phenkapton: An Organophosphate Acaricide and Insecticide
An In-depth Technical Guide to the Environmental Fate and Persistence of Phenkapton
This compound is an organothiophosphate compound, historically used as an acaricide and insecticide.[1] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1][2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing neurotoxicity, paralysis, and ultimately death in target organisms.[2]
First synthesized around 1955, this compound saw use in agriculture for controlling various mite species.[1] However, due to its toxicity profile and environmental concerns typical of organophosphate pesticides, its use has been phased out in many regions, and it is now considered largely obsolete, though it may still be available in some countries.[1]
Chemical Identity:
-
IUPAC Name: S-2,5-dichlorophenylthiomethyl O,O-diethyl phosphorodithioate[1][2]
-
CAS Name: S-[[(2,5-dichlorophenyl)thio]methyl] O,O-diethyl phosphorodithioate[2]
-
Synonyms: Phencapton, Phenkaptone, Phenudin, Geigy G-28029, ENT 25,585[2][3]
Physicochemical Properties and Environmental Significance
The environmental distribution, fate, and persistence of a pesticide are fundamentally governed by its physicochemical properties. These properties dictate how the molecule partitions between different environmental compartments such as water, soil, air, and biota.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Environmental Implication |
| Physical State | Liquid | [1] | Affects formulation and application methods. |
| Water Solubility | 0.044 mg/L (at 20-25°C) | [1] | Low: Indicates limited mobility in aqueous systems and a tendency to sorb to organic matter and sediments. |
| Octanol-Water Partition Coefficient (log P) | 5.84 | [1] | High: Suggests a strong affinity for lipids and organic matter. This indicates a high potential for bioaccumulation in organisms and strong sorption to soil, limiting its mobility. |
| Boiling Point | 120 °C | [1] | Relevant for assessing potential for long-range atmospheric transport, though other factors are more critical. |
| Density | 1.35 g/mL | [1] | Indicates it is denser than water. |
The low water solubility and high log P value of this compound are the most critical factors determining its environmental behavior. These properties suggest that upon release into the environment, this compound will preferentially associate with soil organic matter and sediments rather than remaining dissolved in water. This strong sorption reduces its potential for leaching into groundwater but increases its persistence in the soil and sediment compartments. The high log P also signals a significant potential for bioaccumulation in the fatty tissues of organisms.
Environmental Degradation Pathways
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, which can be broadly categorized as abiotic (chemical) and biotic (microbial). The rate and extent of degradation are influenced by environmental factors such as pH, sunlight, temperature, and microbial activity.[6]
Abiotic Degradation
Hydrolysis: As a phosphorodithioate ester, this compound is susceptible to hydrolysis, which is the cleavage of chemical bonds by the addition of water. This is often a primary degradation pathway for organophosphate pesticides in aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature. While specific hydrolysis rate constants for this compound are not readily available in the reviewed literature, organophosphate esters generally exhibit faster degradation under alkaline (high pH) conditions.[7] The likely points of hydrolytic cleavage are the P-S and S-C bonds.
The diagram below illustrates the potential primary sites for hydrolytic attack on the this compound molecule.
Caption: Potential hydrolytic cleavage sites in the this compound molecule.
Photodegradation: Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun.[8] Pesticides on soil surfaces or in the upper layers of water bodies are exposed to sunlight and can undergo photolytic degradation. The presence of a dichlorinated aromatic ring in this compound's structure suggests it may absorb UV light, making photodegradation a possible, albeit likely minor, degradation pathway compared to hydrolysis and microbial degradation.
Biotic Degradation
Biodegradation by microorganisms (bacteria and fungi) is a major pathway for the dissipation of many pesticides in soil and water.[6] The rate of biodegradation depends on factors such as soil type, organic matter content, moisture, temperature, and the presence of adapted microbial populations.[6] Organophosphate pesticides are known to be degraded by various microorganisms. While specific studies on the biodegradation of this compound are scarce, it is expected to be susceptible to microbial metabolism. The degradation would likely proceed via hydrolysis of the ester linkages, similar to abiotic hydrolysis, but catalyzed by microbial enzymes.
Degradation Products (Metabolites)
The degradation of this compound will result in the formation of various transformation products, or metabolites. The nature of these metabolites depends on the degradation pathway. Potential degradation products could include 2,5-dichlorophenylthiol and diethyl phosphorodithioic acid from the cleavage of the S-C or P-S bonds. It is crucial to consider the environmental fate and toxicity of these metabolites, as they can sometimes be more persistent or toxic than the parent compound.[9]
Mobility and Transport in the Environment
Sorption and Mobility in Soil
The mobility of a pesticide in soil, and thus its potential to leach into groundwater, is largely determined by its tendency to sorb to soil particles. The high log P value (5.84) of this compound indicates strong lipophilicity, suggesting it will bind tightly to the organic matter fraction of soil.[1] This strong sorption will significantly limit its mobility, and consequently, this compound is expected to have a low potential for leaching into groundwater. It will likely remain in the upper layers of the soil where it is applied.
Volatilization
Volatilization from soil or water surfaces is another potential transport pathway. This is governed by the pesticide's vapor pressure and Henry's Law Constant. While a specific vapor pressure value was not found in the initial search, organophosphates with similar molecular weights typically have low to moderate vapor pressures. Given its low water solubility and expected strong soil sorption, significant volatilization of this compound is not anticipated to be a major dissipation pathway.
Persistence and Bioaccumulation
Environmental Persistence
Bioaccumulation Potential
Bioaccumulation is the process by which a chemical becomes concentrated in an organism's tissues over time. The high log P value of 5.84 is a strong indicator of a high potential for bioaccumulation in aquatic and terrestrial organisms.[1] Chemicals with a log P greater than 3 are generally considered to have the potential to bioaccumulate. This means that this compound could accumulate in the food chain, posing a risk to higher trophic level organisms.
Ecotoxicological Summary
This compound is classified as highly toxic to aquatic organisms. The GHS classifications include:
This high aquatic toxicity, combined with its potential for bioaccumulation and environmental persistence, underscores the environmental risk associated with this compound. It is also classified as highly toxic to mammals via oral, dermal, and inhalation routes.[3]
Standardized Methodologies for Environmental Fate Studies
To ensure data quality and comparability, environmental fate studies for pesticides are typically conducted following standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).
Experimental Protocol: Hydrolysis Study (based on OECD Guideline 111)
This experiment aims to determine the rate of hydrolytic degradation of a substance at different pH values (typically 4, 7, and 9) and temperatures.
Step-by-Step Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Application: Add a known concentration of this compound (typically in a small volume of a water-miscible solvent) to the buffer solutions. The concentration should be below its water solubility limit.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photodegradation.
-
Sampling: At appropriate time intervals, collect replicate samples from each solution.
-
Analysis: Immediately analyze the samples for the concentration of the parent compound (this compound) and any significant degradation products.
-
Data Analysis: Plot the concentration of this compound versus time. Determine the degradation kinetics (typically first-order) and calculate the half-life (t₁/₂) at each pH.
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A Technical Guide to the Physicochemical Properties of Phenkapton (CAS 2275-14-1)
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of Phenkapton (CAS No. 2275-14-1), an organothiophosphate pesticide. Designed for researchers, chemists, and environmental scientists, this document synthesizes available data on the compound's chemical identity, physical characteristics, stability, and analytical methodologies. By explaining the causality behind its properties and detailing protocols for its characterization, this guide serves as an essential resource for professionals working with this compound. All data and claims are supported by authoritative references to ensure scientific integrity.
Chemical Identity and Molecular Structure
This compound is an organophosphorus compound primarily classified as a pesticide and acaricide.[1][2] Its chemical identity is defined by a unique combination of a dichlorophenyl ring linked via a thioether methyl bridge to a phosphorodithioate core.[1] This structure dictates its physicochemical behavior, including its high lipophilicity and mechanism of action as an acetylcholinesterase inhibitor.[1][3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 2275-14-1 | [1][4][5] |
| IUPAC Name | S-{[(2,5-dichlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate | [1][2] |
| Molecular Formula | C₁₁H₁₅Cl₂O₂PS₃ | [1][4][5] |
| Molecular Weight | 377.31 g/mol | [4][5][6] |
| Canonical SMILES | CCOP(=S)(OCC)SCSC1=C(C=CC(=C1)Cl)Cl | [1][5] |
| InChI Key | GGNLTHFTYNDYNK-UHFFFAOYSA-N | [1][4] |
| Synonyms | Phencapton, G 28029, ENT 25585, Phenudin |[4][5][6] |
The molecule's structure features a rigid dichlorophenyl aromatic ring, which contributes to its environmental persistence, and a flexible thiomethyl linker connecting to the reactive phosphorodithioate group.[1] The molecule possesses five hydrogen bond acceptor sites but no donors, a characteristic that influences its solubility and intermolecular interactions.[1][5]
Caption: 2D structure of this compound (CAS 2275-14-1).
Physical Properties
The physical state and solubility characteristics of this compound are critical for its application, environmental distribution, and analytical extraction. The data, summarized in Table 2, reflects its non-polar, lipophilic nature.
Table 2: Summary of Physicochemical Data for this compound
| Property | Value | Comments and Source(s) |
|---|---|---|
| Physical Form | White powder | Also available as a clear, colorless liquid when in solution (e.g., acetonitrile).[7][8] |
| Melting Point | ~50-52 °C | One source reports this range, while others state data is not available.[1][8] |
| Boiling Point | 120 °C at 1 x 10⁻³ Torr ~250 °C (est.) 409.7 ± 55.0 °C (est. at 760 mmHg) | Boiling point is highly dependent on pressure. The value at reduced pressure is from experimental data.[1][4] |
| Water Solubility | 0.044 mg/L at 20 °C | Very low solubility, characteristic of lipophilic organophosphates.[1][3] |
| Organic Solubility | Readily soluble | High solubility in solvents like acetonitrile, chloroform, and cyclohexane.[1] |
| Density | 1.440 g/cm³ | [8] |
| LogP (Octanol-Water) | 5.85 | Indicates extremely high lipophilicity and bioaccumulation potential.[1][3][5] |
Solubility Profile: Causality and Implications
This compound's very low water solubility is a direct consequence of its molecular structure.[1] The large, non-polar 2,5-dichlorophenyl group and the diethyl ester moieties dominate the molecule's character, creating a hydrophobic entity that resists interaction with polar water molecules.[1] Conversely, these features promote high solubility in non-polar and moderately polar organic solvents.[1]
This solubility profile has significant real-world implications:
-
Environmental Fate: In aquatic systems, this compound is more likely to adsorb to sediment and suspended organic matter rather than remain dissolved in the water column.[1]
-
Bioavailability & Bioaccumulation: Its high octanol-water partition coefficient (LogP) of ~5.85 suggests a strong tendency to partition into fatty tissues of organisms, leading to a high potential for bioaccumulation.[1]
-
Analytical Chemistry: The high solubility in organic solvents facilitates its extraction from complex matrices (e.g., soil, tissue) during residue analysis.[1]
Chemical Stability and Reactivity
Understanding the stability of this compound is crucial for storage, handling, and predicting its environmental persistence.
-
Thermal Stability: this compound shows decreased stability at elevated temperatures, with significant decomposition reported above 200°C.[1] Thermal degradation can release toxic gases, including phosphorus oxides and chlorides.[1][9]
-
Chemical Reactivity: As with other organophosphates, this compound is susceptible to reaction with strong reducing agents, which can produce highly toxic phosphine gas.[1][9] While not rapidly reactive with air or water under standard conditions, partial oxidation can yield toxic byproducts.[1][9]
-
Environmental Persistence: In aquatic environments, this compound is considered highly persistent.[1] Its low water solubility and resistance to hydrolysis contribute to its long-lasting presence and potential for bioaccumulation in aquatic food chains.[1]
Spectroscopic and Analytical Characterization
Accurate identification and quantification of this compound require modern analytical techniques. The primary methods involve chromatography coupled with mass spectrometry.
Chromatographic Analysis
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal methods for separating this compound from complex sample matrices.[10][11]
-
Gas Chromatography (GC): Often coupled with a flame photometric detector (FPD) in phosphorus mode for selectivity, or with a mass spectrometer (MS) for definitive identification.[5][10]
-
High-Performance Liquid Chromatography (HPLC): Typically coupled with tandem mass spectrometry (MS/MS), this technique offers high sensitivity and specificity for residue analysis in various products.[10][11]
Caption: General workflow for the analysis of this compound residues.
Protocol 1: General Procedure for Pesticide Residue Analysis via GC/MS
This protocol describes a generalized, self-validating system for determining this compound levels in a solid matrix like soil. The causality for each step is explained to provide field-proven insight.
-
Sample Preparation & Extraction:
-
a. Weigh 10 g of a homogenized soil sample into a centrifuge tube.
-
b. Add 20 mL of acetonitrile. Rationale: Acetonitrile is a polar aprotic solvent effective at extracting a wide range of pesticides, including organophosphates, from the soil matrix.
-
c. Fortify with an appropriate internal standard (e.g., D10-Phenkapton) to correct for extraction efficiency and instrument variability.[12]
-
d. Vortex for 2 minutes, then sonicate for 15 minutes to ensure thorough extraction.
-
e. Centrifuge at 4000 rpm for 10 minutes to separate the solid and liquid phases.
-
f. Carefully transfer the supernatant (acetonitrile extract) to a clean flask.
-
-
Extract Cleanup (Size Exclusion):
-
a. Concentrate the extract to 1-2 mL using a rotary evaporator or nitrogen stream. Rationale: Concentration is necessary to meet the detection limits of the instrument.
-
b. Perform Gel Permeation Chromatography (GPC) cleanup to remove high-molecular-weight interferences like humic acids.[13] Rationale: GPC separates molecules by size, effectively removing large, interfering compounds that can contaminate the GC system and cause ion suppression in the MS source.
-
-
GC/MS Analysis:
-
a. Inject 1 µL of the cleaned extract into a GC/MS system.
-
b. GC Conditions (Typical): Use a non-polar capillary column (e.g., DB-5ms). Start with an oven temperature of 80°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 5 min. Rationale: This temperature program allows for the separation of a wide range of semi-volatile compounds.
-
c. MS Conditions: Operate in Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring for characteristic this compound ions. Rationale: SIM mode increases the signal-to-noise ratio by focusing only on ions specific to the target analyte, allowing for lower detection limits.
-
-
Validation and Quantification:
-
a. Run a multi-point calibration curve using certified this compound standards to establish linearity and response factors.
-
b. Analyze a procedural blank and a fortified matrix spike alongside samples to check for contamination and recovery.
-
c. Confirm the identity of this compound by comparing the retention time and the ratio of quantifier/qualifier ions to that of a certified standard.
-
Predicted Spectroscopic Signatures
While publicly available NMR and IR spectra for this compound are scarce, its structure allows for the prediction of key spectroscopic features. This is a fundamental exercise in structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include triplets and quartets in the 1.0-1.5 ppm and 3.9-4.3 ppm regions, respectively, corresponding to the two ethoxy groups (-OCH₂CH₃). A singlet for the thiomethyl bridge (-SCH₂S-) would likely appear around 4.5-5.0 ppm. The aromatic protons on the dichlorophenyl ring would produce complex multiplets in the 7.0-7.5 ppm region.
-
¹³C NMR: Distinct signals would be expected for the methyl (~15 ppm) and methylene (~65 ppm) carbons of the ethoxy groups, the thiomethyl bridge carbon (~40 ppm), and multiple signals in the aromatic region (120-140 ppm).
Infrared (IR) Spectroscopy: Key absorption bands would be predicted for:
-
P=S stretch: A strong band around 650-850 cm⁻¹.
-
P-O-C stretch: Strong absorptions around 950-1050 cm⁻¹.
-
Aromatic C=C stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.
-
C-H stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.
-
C-Cl stretch: Strong bands in the 600-800 cm⁻¹ region.
Conclusion
This compound is a highly lipophilic organothiophosphate with very low water solubility and a high potential for bioaccumulation. Its physicochemical properties are dictated by its dichlorophenyl and phosphorodithioate functional groups. The compound is thermally sensitive and requires careful handling. Standard analytical workflows for its detection and quantification involve solvent extraction followed by chromatographic separation and mass spectrometric detection. This guide provides the foundational data and procedural insights necessary for scientists and researchers engaged in the study, use, or environmental monitoring of this compound.
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Part 1: Core Mechanism of Toxicity: Irreversible Cholinesterase Inhibition
An In-depth Technical Guide to the Acute and Chronic Toxicity of Phenkapton
This guide provides a comprehensive toxicological overview of this compound, an organophosphate acaricide and insecticide. Given its status as an older, largely obsolete pesticide, publicly available data is limited, particularly concerning chronic exposure. This document synthesizes the available compound-specific data with established principles of organophosphate toxicology to offer a robust scientific resource for researchers and drug development professionals. We will explore the foundational mechanism of action, detail the known acute toxic effects, infer potential chronic hazards based on its chemical class, and outline the standard methodologies for toxicological assessment.
The primary mechanism of toxicity for this compound, like all organophosphate pesticides, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2]
The Causality of Cholinergic Crisis:
In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft to transmit a signal to a post-synaptic receptor. Immediately after signal transmission, AChE hydrolyzes ACh into choline and acetic acid, terminating the signal.[3] this compound irreversibly binds to the active site of AChE, specifically by phosphorylating a serine hydroxyl group.[4] This inactivation of AChE prevents the breakdown of ACh.
The resulting accumulation of acetylcholine in the synaptic cleft leads to excessive and continuous stimulation of cholinergic receptors (both muscarinic and nicotinic) throughout the central and peripheral nervous systems.[2] This state, known as a "cholinergic crisis," is the root cause of the acute signs and symptoms of organophosphate poisoning.[2] The ultimate cause of death in severe acute poisoning is typically respiratory failure resulting from a combination of increased bronchial secretions, bronchoconstriction, and paralysis of the diaphragm and other respiratory muscles.[1][5]
Part 3: Chronic Toxicity Profile
Chronic toxicity involves the adverse effects of repeated, long-term, low-level exposure to a chemical. Crucially, there is a significant lack of publicly available, compound-specific chronic toxicity, carcinogenicity, or reproductive toxicity studies for this compound. This is common for older pesticides that were phased out before modern, extensive testing requirements were mandated. Therefore, the following sections are based on the established toxicological profiles of the broader organophosphate class.
Potential Chronic Neurotoxicity
Long-term exposure to some organophosphates can lead to neurotoxic effects that are distinct from the acute cholinergic crisis.
-
Organophosphate-Induced Delayed Neuropathy (OPIDN): This is a rare syndrome that can occur 1-4 weeks after a single or repeated exposure. It is characterized by a "dying-back" axonopathy of peripheral and central motor and sensory neurons, leading to weakness, ataxia, and paralysis, particularly in the lower limbs. The mechanism is believed to involve the inhibition of Neuropathy Target Esterase (NTE), not AChE.
-
Chronic Neuropsychiatric Disorders: Some studies on chronically exposed individuals (e.g., agricultural workers) have suggested links between organophosphate exposure and long-term neuropsychiatric and cognitive deficits, including issues with memory, attention, and mood.
Potential Carcinogenicity
No carcinogenicity data for this compound was found. Regulatory agencies like the U.S. EPA classify chemicals based on their carcinogenic potential, ranging from "Carcinogenic to Humans" to "Not Likely to be Carcinogenic". [6]Organophosphates as a class have not been uniformly classified, with different compounds showing different results in rodent bioassays. A definitive statement on this compound's carcinogenicity cannot be made without specific study data.
Potential Reproductive and Developmental Toxicity
Specific data for this compound is unavailable. However, animal studies on other organophosphates have shown the potential for adverse effects. [7]* Reproductive Toxicity: Potential effects could include altered fertility, reduced sperm count or motility, and changes in reproductive hormone levels.
-
Developmental Toxicity: The developing nervous system is particularly vulnerable. In-utero exposure to some organophosphates has been linked to developmental neurotoxicity, potentially leading to cognitive and behavioral deficits in offspring. [8]
Standard Protocol: Combined Chronic Toxicity/Carcinogenicity Study (OECD 453)
This long-term study design is the gold standard for assessing the lifetime toxicological effects of a chemical, including its potential to cause cancer.
Methodology:
-
Animal Selection and Group Size: Typically uses rats and/or mice. For carcinogenicity, groups consist of at least 50 males and 50 females per dose level.
-
Dose Selection: At least three dose levels plus a concurrent control group are used.
-
High Dose: Should be high enough to elicit some signs of minimal toxicity (e.g., slight decrease in body weight gain) but not so high as to cause significant mortality that would compromise the study.
-
Low and Mid Doses: These are set as fractions of the high dose to establish a dose-response relationship.
-
-
Administration: The test substance (this compound) is typically administered as part of the daily diet for the majority of the animal's lifespan (24 months for rats, 18-24 months for mice).
-
In-Life Observations:
-
Clinical Signs: Animals are observed at least twice daily for signs of morbidity and mortality.
-
Detailed Examination: A thorough physical examination is conducted weekly.
-
Body Weight and Food Consumption: Measured weekly for the first 13 weeks, then monthly.
-
Ophthalmology: Eyes are examined at the beginning and end of the study.
-
-
Clinical Pathology: Blood and urine are collected at 6, 12, 18, and 24 months for hematology and clinical chemistry analysis. A key biomarker for this compound would be the measurement of plasma, red blood cell, and brain AChE activity. A sustained depression of AChE activity would be a critical indicator of exposure and effect.
-
Terminal Procedures:
-
At the end of the study, all surviving animals are euthanized.
-
A full gross necropsy is performed on all animals (including those that die during the study).
-
Organ weights are recorded.
-
A comprehensive set of tissues from all animals in the control and high-dose groups are preserved for histopathological examination. Tissues from lower-dose groups showing lesions are also examined.
-
-
Data Analysis: Statistical analysis is performed on tumor incidence, survival rates, body weight data, and clinical pathology parameters to determine if there are any statistically significant, dose-related effects.
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Phenkapton's Shadow: A Technical Guide to Unraveling the Effects of Organophosphate Pesticides on Soil Microbial Communities
Abstract
The intricate web of life within our soils is fundamental to ecosystem health and agricultural productivity. The introduction of xenobiotic compounds, such as pesticides, can have profound and often uncharacterized impacts on these vital microbial communities. This in-depth technical guide addresses the critical knowledge gap concerning the effects of phenkapton, an organothiophosphate acaricide and insecticide, on the structure and function of soil microbial ecosystems. While this compound is now considered obsolete in many regions, its historical use and the persistence of related organophosphates necessitate a robust framework for assessing their environmental legacy. This document moves beyond a standard review to provide a comprehensive, field-proven roadmap for researchers, scientists, and drug development professionals. It outlines a complete research program, from hypothesis-driven experimental design to advanced metagenomic analysis and data interpretation, to thoroughly investigate the impact of this compound and similar compounds on the soil microbiome.
Introduction: The Unseen Impact of a Legacy Pesticide
This compound, chemically known as S-{[(2,5-dichlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate, is an organophosphorus compound formerly used to control mites and insects on various crops.[1][2][3] Like other organophosphates, its mode of action involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function in insects.[4] While its registration has lapsed in many countries, the potential for persistent residues and the continued use of other organothiophosphates underscore the importance of understanding their long-term ecological consequences.[4][5]
Soil microorganisms are the primary drivers of essential ecosystem services, including nutrient cycling, organic matter decomposition, and the maintenance of soil structure.[6][7] The introduction of a biocide like this compound can disrupt these delicate microbial networks in several ways:
-
Direct Toxicity: The pesticide or its degradation products may be directly toxic to certain microbial taxa, leading to shifts in community composition.
-
Indirect Effects: Changes in the populations of key microbial players can have cascading effects on nutrient availability and plant health.
-
Co-metabolism and Degradation: Some microbes may be capable of degrading this compound, potentially using it as a source of carbon or phosphorus, leading to the selection of specific metabolic pathways.[8]
-
Functional Redundancy: The impact on ecosystem function may be buffered by the presence of multiple microbial species capable of performing the same function.
This guide provides the scientific framework to investigate these complex interactions, using this compound as a representative organothiophosphate pesticide.
A Hypothesis-Driven Framework for Investigation
A robust scientific investigation begins with well-defined hypotheses. For the study of this compound's effects on soil microbial communities, we can propose the following:
-
Hypothesis 1 (Community Structure): The application of this compound to soil will significantly alter the taxonomic composition and diversity of the bacterial and fungal communities, favoring the proliferation of pesticide-resistant and-degrading microorganisms.
-
Hypothesis 2 (Functional Potential): this compound exposure will lead to a measurable shift in the functional gene profile of the soil metagenome, with an enrichment of genes associated with xenobiotic degradation and stress response pathways.
-
Hypothesis 3 (Biogeochemical Cycling): The disruption of the microbial community by this compound will negatively impact key biogeochemical cycles, such as nitrogen and phosphorus cycling, as evidenced by changes in soil enzyme activities and nutrient concentrations.
These hypotheses will guide the experimental design and data interpretation, providing a clear narrative for the research.
Experimental Design: A Multi-Phased Approach
To comprehensively assess the effects of this compound, a multi-phasic experimental design is recommended. This approach allows for a detailed understanding of both short-term (acute) and long-term (chronic) impacts.
Phase 1: Microcosm Study
A controlled laboratory microcosm study is the essential first step to establish cause-and-effect relationships.
-
Soil Selection: Utilize a well-characterized agricultural soil with a known history of low pesticide exposure. Key soil physicochemical properties (pH, organic matter content, texture) should be documented.[9]
-
Treatment Groups:
-
Control: Soil treated with a carrier solvent (e.g., acetone) only.
-
Low Dose: this compound applied at the previously recommended field application rate.
-
High Dose: this compound applied at a concentration 10-fold higher than the recommended rate to simulate potential "hot spots" of contamination.
-
-
Incubation: Maintain microcosms under controlled temperature and moisture conditions for a period of 90 days.
-
Sampling: Collect soil samples at multiple time points (e.g., day 0, 7, 30, 60, and 90) to capture the temporal dynamics of the microbial response.
Phase 2: Mesocosm/Field Study
Following the microcosm study, a larger-scale mesocosm or field study is crucial to validate the findings under more realistic environmental conditions. This phase would involve applying this compound to larger, contained soil plots or in a designated field site, following a similar treatment and sampling regime as the microcosm study.
Methodologies: From Soil to Sequence
This section provides detailed, step-by-step protocols for the key experiments required to test our hypotheses.
Soil Physicochemical Analysis
Consistent monitoring of soil properties is critical, as they can influence both pesticide fate and microbial community structure.
Protocol: Basic Soil Characterization
-
pH: Measure in a 1:1 soil-to-water slurry using a calibrated pH meter.[9]
-
Organic Matter: Determine by loss-on-ignition in a muffle furnace at 550°C for 4 hours.
-
Nutrient Analysis: Quantify total nitrogen, phosphorus, and potassium using standard analytical methods such as Kjeldahl digestion and colorimetric or ICP-MS analysis.
This compound Residue Analysis
Tracking the degradation of this compound in the soil is essential for correlating its concentration with microbial community changes.
Protocol: QuEChERS Extraction and LC-MS/MS Analysis
-
Extraction: Utilize the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for efficient extraction of pesticide residues from the soil matrix.
-
Cleanup: Employ dispersive solid-phase extraction (d-SPE) to remove interfering co-extractives.
-
Quantification: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for highly sensitive and selective quantification of this compound and its primary metabolites.[10][11]
Soil Microbial Community Analysis
Next-generation sequencing (NGS) provides an in-depth view of the soil microbial community.[12][13]
Protocol: Soil DNA Extraction and Metagenomic Sequencing
-
DNA Extraction: Isolate total genomic DNA from soil samples using a commercially available kit optimized for environmental samples, such as the DNeasy PowerSoil Pro Kit (Qiagen).[14][15][16][17] The direct lysis approach is generally preferred as it is less time-consuming and provides a more representative sample of the entire microbial community.[16][18]
-
Library Preparation: Prepare sequencing libraries for both 16S rRNA gene amplicon sequencing (for taxonomic profiling of bacteria and archaea) and shotgun metagenomic sequencing (for functional gene profiling).[19]
-
Sequencing: Perform high-throughput sequencing on an Illumina platform (e.g., NovaSeq) to generate millions of DNA sequences per sample.[19]
Experimental Workflow for Soil Microbial Analysis
Caption: A generalized workflow for studying soil microbial communities using next-generation sequencing.
Bioinformatics and Data Analysis
The vast amount of data generated by NGS requires sophisticated bioinformatics tools for analysis and interpretation.[6][20]
Protocol: Bioinformatics Pipeline
-
16S rRNA Gene Analysis:
-
Quality Control: Use tools like QIIME 2 or DADA2 to filter low-quality reads and denoise the data.
-
Taxonomic Assignment: Assign taxonomy to the resulting amplicon sequence variants (ASVs) by aligning them to a reference database such as SILVA or Greengenes.
-
Diversity Analysis: Calculate alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) metrics to assess changes in community structure.
-
-
Shotgun Metagenome Analysis:
-
Assembly: Assemble short reads into longer contigs using assemblers like MEGAHIT or SPAdes.
-
Gene Prediction: Predict protein-coding genes from the assembled contigs.
-
Functional Annotation: Annotate the predicted genes against functional databases like KEGG and GO to determine the functional potential of the microbial community.[21]
-
Statistical Analysis: Use statistical methods such as DESeq2 or edgeR to identify differentially abundant genes between treatment groups.
-
Conceptual Framework for Data Integration
Caption: An integrated approach to understanding the multifaceted effects of this compound on the soil microbiome.
Expected Outcomes and Interpretation
The data generated from this comprehensive research program will allow for a multi-faceted interpretation of this compound's impact on the soil microbial ecosystem.
Quantitative Data Summary
All quantitative data should be summarized in clear and concise tables for easy comparison across treatment groups and time points.
Table 1: Hypothetical Soil Physicochemical and this compound Residue Data
| Time Point | Treatment | pH | Total N (mg/kg) | This compound (µg/kg) |
| Day 0 | Control | 6.5 | 1500 | < LOD |
| Low Dose | 6.5 | 1500 | 1000 | |
| High Dose | 6.5 | 1500 | 10000 | |
| Day 90 | Control | 6.4 | 1450 | < LOD |
| Low Dose | 6.4 | 1400 | 50 | |
| High Dose | 6.3 | 1350 | 800 | |
| LOD: Limit of Detection |
Table 2: Hypothetical Microbial Community Diversity Indices
| Time Point | Treatment | Shannon Diversity (Alpha) | Bray-Curtis Dissimilarity (Beta) |
| Day 0 | All | 5.8 | - |
| Day 90 | Control | 5.7 | 0.1 |
| Low Dose | 5.2 | 0.4 | |
| High Dose | 4.5 | 0.7 |
Answering the Core Scientific Questions
-
Impact on Community Structure: The 16S rRNA gene sequencing data will reveal which bacterial and fungal taxa are sensitive to this compound and which are resistant or even thrive in its presence. We might expect to see a decrease in the abundance of sensitive groups like certain Proteobacteria and an increase in Actinobacteria, which are known for their metabolic versatility.[22][23]
-
Functional Shifts: The shotgun metagenomic data will provide insights into the functional adaptations of the microbial community. An increase in the abundance of genes encoding for phosphotriesterases, enzymes known to degrade organophosphates, would provide strong evidence for microbial degradation of this compound.
-
Ecosystem-Level Consequences: By correlating changes in the microbial community with soil enzyme activities and nutrient levels, we can infer the impact on biogeochemical cycling. For instance, a decrease in the abundance of nitrifying bacteria (e.g., Nitrosomonas, Nitrobacter) coupled with lower nitrate concentrations would indicate an adverse effect on the nitrogen cycle.[23]
Conclusion: Towards a Predictive Ecotoxicology
The framework outlined in this guide provides a comprehensive and scientifically rigorous approach to assessing the effects of this compound, and by extension other organophosphate pesticides, on soil microbial communities. By integrating advanced methodologies in analytical chemistry, molecular biology, and bioinformatics, we can move beyond simple toxicity assays to a more holistic understanding of the complex interactions between chemical contaminants and the soil microbiome. The insights gained from such studies are critical for developing more sustainable agricultural practices, informing environmental risk assessments, and protecting the long-term health and productivity of our soils.
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Methodological & Application
Application Note & Protocol: Development and Validation of a Gas Chromatography Method for the Quantification of Phenkapton
Abstract
This document provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of Phenkapton, an organophosphorus acaricide and insecticide.[1] The method utilizes Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) for selective and sensitive detection. We detail the systematic approach to method development, including the rationale for selecting chromatographic parameters, and provide a step-by-step protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4] This application note is designed to equip analytical laboratories with the necessary framework to establish a reliable, accurate, and precise method for routine analysis of this compound in various matrices.
Introduction: The Rationale for a Validated this compound Method
This compound (CAS No. 2275-14-1) is an organothiophosphate compound used to control pests in agricultural settings.[5][6][7] Like other organophosphates, its mode of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, a critical component of the nervous system.[5] Due to its potential toxicity and the need to ensure food safety and environmental protection, regulatory bodies worldwide mandate strict control over its residue levels.
Therefore, a validated analytical method is not merely a procedural requirement but a critical necessity to:
-
Ensure compliance with maximum residue limits (MRLs).
-
Support product quality control and batch release testing.
-
Enable accurate environmental monitoring and residue analysis.
-
Guarantee data integrity for regulatory submissions.
This guide addresses the challenge of developing a "fit-for-purpose" method by grounding every step in established scientific principles and regulatory expectations.[4]
Method Development: A Logic-Driven Approach
The objective is to create a method that is selective, sensitive, and robust for this compound quantification. Gas Chromatography (GC) is the technique of choice for many organophosphorus pesticides due to their volatility and thermal stability.[8][9]
Selection of Analytical Technique and Detector
-
Chromatography: Gas Chromatography (GC) is selected for its high resolving power for volatile and semi-volatile compounds like this compound.
-
Detector: A Nitrogen-Phosphorus Detector (NPD) is chosen over a more general detector like a Flame Ionization Detector (FID). The NPD offers superior selectivity and sensitivity for phosphorus-containing compounds, significantly reducing interference from matrix components that do not contain nitrogen or phosphorus.[8][9] This choice is consistent with guidelines from the U.S. Environmental Protection Agency (EPA) for organophosphorus compound analysis, such as in Method 8141B.[8][9]
Chromatographic Conditions & Rationale
The following conditions were optimized to achieve a sharp, symmetrical peak for this compound with a reasonable retention time and good resolution from potential interferences.
| Parameter | Condition | Rationale |
| GC System | Gas chromatograph suitable for split/splitless injection | Standard for capillary GC analysis. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5MS, TG-5MS) | This non-polar stationary phase provides excellent separation for a wide range of organophosphorus pesticides and is known for its low bleed characteristics, ensuring a stable baseline.[10][11] |
| Carrier Gas | Helium | Provides good efficiency and is inert. Constant flow is maintained for reproducible retention times. |
| Inlet | Splitless Injection, 250 °C | Splitless mode is used to ensure the entire sample is transferred to the column, maximizing sensitivity for trace analysis. The temperature is high enough to ensure rapid volatilization of this compound without causing thermal degradation, a common issue with organophosphates.[10] |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min | The initial temperature allows for proper focusing of the analytes at the head of the column. The temperature ramp is optimized to separate this compound from other components, and the final hold ensures that all compounds are eluted before the next injection. |
| Detector | NPD, 300 °C | The NPD is highly selective for phosphorus. The high temperature prevents condensation of the analyte and reduces contamination. |
| Injection Volume | 1.0 µL | A standard volume for capillary GC that balances sensitivity with the risk of column overload. |
Analytical Method Validation Protocol
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[4] The following protocol is based on the ICH Q2(R2) guidelines.[3][4]
Workflow for Method Development and Validation
Caption: Overall workflow from method development to routine use.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12]
Protocol:
-
Inject a solvent blank (e.g., hexane or ethyl acetate) to demonstrate no system peaks interfere with the this compound peak.
-
Inject a matrix blank (an extract of the sample matrix known to be free of this compound) to assess for interfering peaks from the matrix itself.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject a matrix blank spiked with the this compound standard.
-
Acceptance Criteria: The this compound peak in the spiked sample must be free from co-eluting peaks from the blank matrix at its specific retention time.
Linearity & Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range. The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[2][12]
Protocol:
-
Prepare a series of at least five calibration standards of this compound spanning the expected working range (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Perform a linear regression analysis to obtain the equation (y = mx + c) and the coefficient of determination (R²).
-
Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.995. The calibration curve should be visually linear.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.1 | 15,250 |
| 0.5 | 76,100 |
| 1.0 | 151,500 |
| 5.0 | 755,200 |
| 10.0 | 1,512,000 |
| R² | 0.9998 |
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.[12]
Protocol:
-
Prepare a blank sample matrix.
-
Spike the blank matrix with this compound at three different concentration levels (e.g., low, medium, and high; 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Extract and analyze the samples, quantifying the concentration using the calibration curve.
-
Calculate the percent recovery for each replicate.
-
Acceptance Criteria: The mean percent recovery should be within 70-120% with a relative standard deviation (RSD) of ≤ 20%, which is a common requirement for pesticide residue analysis.[13]
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| Low (80%) | 0.8 | 95.5 | 4.2 |
| Medium (100%) | 1.0 | 99.2 | 3.1 |
| High (120%) | 1.2 | 101.8 | 2.5 |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Protocol: Repeatability (Intra-assay precision)
-
Prepare six individual samples of a homogeneous matrix spiked with this compound at a single concentration (e.g., 1.0 µg/mL).
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
Calculate the mean, standard deviation, and RSD.
-
Acceptance Criteria: RSD should be ≤ 15%.
Protocol: Intermediate Precision (Inter-assay precision)
-
Repeat the repeatability experiment on a different day, with a different analyst, or using a different instrument.
-
Compare the results from both sets of experiments.
-
Acceptance Criteria: RSD for the combined data should be ≤ 20%.
| Precision Level | Mean Concentration Found (µg/mL) | RSD (%) |
| Repeatability (Day 1, Analyst 1) | 1.02 | 3.5 |
| Intermediate (Day 2, Analyst 2) | 0.99 | 4.1 |
| Overall | 1.01 | 3.8 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (based on Signal-to-Noise ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of low-concentration standards with the noise of the baseline.
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.
-
Acceptance Criteria: LOQ must be at or below the regulatory limit or required reporting level.
| Parameter | Value |
| LOD | 0.03 µg/mL |
| LOQ | 0.10 µg/mL |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Analyze a standard sample while making small variations to the method parameters, one at a time.
-
Example variations:
-
Inlet temperature (± 5 °C)
-
Oven ramp rate (± 2 °C/min)
-
Carrier gas flow rate (± 10%)
-
-
Evaluate the effect on retention time and peak area/shape.
-
Acceptance Criteria: The results should not be significantly affected. System suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits.
Standard Operating Procedures
Sample Preparation (Liquid-Liquid Extraction)
This is a general protocol; specific matrices may require modification.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.[11]
-
Add appropriate salting-out salts (e.g., MgSO₄ and NaCl as used in the QuEChERS method) and shake immediately for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube for cleanup or direct analysis.
-
Filter the final extract through a 0.22 µm syringe filter into a GC vial.
GC-NPD System Operation
-
Ensure the GC-NPD system is equilibrated and has passed system suitability tests (e.g., injection of a mid-point standard to check retention time, peak shape, and response).
-
Create a sequence table including solvent blanks, calibration standards, and prepared samples.
-
Begin the analytical run.
-
Process the data using the established calibration curve to determine the concentration of this compound in the samples.
Relationship of Key Validation Parameters
Caption: Interdependence of core validation parameters.
References
- Thermo Fisher Scientific Inc. (2013). Analysis of Organophosphorus Pesticides by GC.
- U.S. Environmental Protection Agency. Method 614.
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- Smolecule. (2023). Buy this compound | 2275-14-1.
- American Chemical Society Publications. Method for the Determination of Organophosphorus and Pyrethroid Pesticides in Food via Gas Chromatography with Electron-Capture Detection.
- AMSbiopharma. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency. Method 8141B.
- European Commission. (2007). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. Document No. SANCO/3131/2007.
- International Council for Harmonisation. (2023).
- Thermo Fisher Scientific. Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 16773, this compound.
- CAS Common Chemistry. This compound.
- Alanwood.net.
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Application Notes: High-Recovery Extraction of Phenkapton from Plant Tissues
Abstract
This application note provides a detailed protocol for the efficient extraction and cleanup of Phenkapton, an organothiophosphate acaricide and insecticide, from complex plant tissue matrices. The methodology is based on the widely adopted and validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, specifically referencing the principles of AOAC Official Method 2007.01. The described workflow is designed for analytical laboratories conducting pesticide residue testing for food safety, environmental monitoring, and agricultural research, ensuring high recovery rates and robust performance for subsequent analysis by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).
Introduction: The Challenge of this compound Analysis
This compound (CAS No. 2275-14-1) is an organophosphorus pesticide effective against various agricultural pests.[1][2] Like other compounds in its class, it functions by inhibiting the acetylcholinesterase (AChE) enzyme, a critical component of the nervous system in insects.[1] Its chemical structure, S-{[(2,5-dichlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate, contributes to its efficacy but also presents analytical challenges.[2]
Monitoring this compound residues in plant-based food commodities is crucial for ensuring consumer safety and adherence to regulatory Maximum Residue Limits (MRLs). However, the analysis is often complicated by the complexity of the plant matrix itself. Plant tissues contain a diverse array of interfering compounds, including pigments (chlorophyll, carotenoids), lipids, sugars, organic acids, and sterols.[3] These co-extractives can lead to significant matrix effects, causing ion suppression or enhancement in mass spectrometry, contamination of the analytical instrument, and ultimately, inaccurate quantification.[4]
Therefore, a robust sample preparation protocol is paramount. It must effectively isolate the target analyte, this compound, while minimizing the co-extraction of interfering matrix components. The QuEChERS method has emerged as the gold standard for this purpose, offering a streamlined workflow that drastically reduces solvent consumption and sample handling time compared to traditional liquid-liquid or solid-phase extraction techniques.[5]
Principles of the QuEChERS Method
The QuEChERS method is a two-stage process that combines solvent extraction and partitioning with a dispersive solid-phase extraction (d-SPE) cleanup. This approach is recognized by international regulatory bodies, including AOAC International.[4]
Stage 1: Acetonitrile Extraction and Salting-Out Partitioning
-
Homogenization & Extraction: The process begins with a homogenized plant sample, ensuring the portion taken for analysis is representative. Acetonitrile is used as the extraction solvent. It is highly effective at extracting a wide polarity range of pesticides and has the critical property of being miscible with the water present in the plant tissue.[6]
-
Salting-Out: A mixture of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium acetate (or sodium chloride and citrate buffers in other versions), is added.[4][7] This serves a dual purpose:
-
Phase Separation: The salts induce a phase separation between the acetonitrile and the aqueous layer (from the sample). This "salting-out" effect drives the pesticides into the organic acetonitrile layer.
-
Water Removal: Anhydrous MgSO₄ acts as a drying agent, absorbing the majority of the water from the sample, which further improves the extraction efficiency of pesticides into the acetonitrile.[3]
-
Stage 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
An aliquot of the acetonitrile supernatant from Stage 1 is transferred to a tube containing a mixture of sorbents for cleanup. The choice of sorbents is critical and depends on the matrix composition.
-
Anhydrous MgSO₄: Continues to remove any residual water from the extract.[4]
-
Primary Secondary Amine (PSA): This is the key sorbent for removing matrix components from fruits and vegetables. Its chemical structure allows it to effectively bind and remove organic acids, sugars, and some fatty acids.[8]
-
C18 (Octadecylsilane): This reversed-phase sorbent is added for matrices with higher fat content (e.g., avocados, nuts). It works to remove nonpolar interferences like lipids.[8]
-
Graphitized Carbon Black (GCB): Used for samples rich in pigments like chlorophyll and carotenoids (e.g., spinach, lettuce). GCB is highly effective at removing these pigments but must be used judiciously, as it can also adsorb certain planar pesticides.[8]
The combination of these steps results in a clean extract suitable for sensitive chromatographic analysis.
Visual Workflow Diagrams
Overall Analytical Workflow
A comprehensive overview from sample collection to final data analysis.
Caption: High-level workflow for this compound residue analysis.
Detailed QuEChERS Protocol Flow
A closer look at the two main stages of the QuEChERS procedure.
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- 8. Development and Validation of Pesticide Residues Determination Method in Fruits and Vegetables through Liquid and Gas Chromatography Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS) Employing Modified QuEChERS Method and a Centrifugal Vacuum Concentrator [mdpi.com]
Application Note: Solid-Phase Extraction (SPE) Protocol for the Cleanup of Phenkapton from Environmental Matrices
Abstract
This application note details a robust solid-phase extraction (SPE) protocol for the cleanup and concentration of Phenkapton from complex environmental samples, such as surface water and soil extracts, prior to chromatographic analysis. This compound is an organothiophosphate acaricide and insecticide.[1] Accurate quantification of its residues is critical for environmental monitoring. Due to the limited availability of current, specific SPE literature for this compound, this protocol has been expertly developed by adapting established, validated methods for chemically similar organophosphate pesticides (OPPs).[2][3] The described method utilizes a normal-phase SPE mechanism with Florisil®, a magnesium silicate adsorbent, which is highly effective for the cleanup of chlorinated hydrocarbon and organophosphate pesticides.[4][5][6] This protocol provides a reliable and reproducible workflow for isolating this compound from matrix interferences, ensuring high recovery and analytical sensitivity.
Introduction
This compound (O,O-Diethyl S-(2,5-dichlorophenylthiomethyl) dithiophosphate) is an organophosphorus compound historically used as a pesticide.[7][8] Like other organophosphates, it functions by inhibiting the acetylcholinesterase (AChE) enzyme in the nervous system.[7] Although its use has declined, residual amounts may persist in the environment, necessitating sensitive and reliable analytical methods for its detection in matrices like water and soil.
Sample preparation is a critical step in the analysis of pesticide residues. Complex sample matrices often contain a multitude of co-extracted compounds (e.g., humic acids, lipids, pigments) that can interfere with chromatographic analysis, leading to inaccurate quantification and reduced instrument longevity. Solid-phase extraction (SPE) is a powerful sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved cleanup efficiency.
This guide provides a comprehensive protocol for the cleanup of this compound using Florisil® SPE cartridges. Florisil® is a polar adsorbent widely employed for pesticide residue analysis due to its high capacity for retaining polar interferences while allowing less polar analytes, like many organophosphate pesticides, to be selectively eluted.[2][4][6] The causality behind this choice rests on the principle of normal-phase chromatography: the polar stationary phase (Florisil®) strongly retains polar matrix components, while a non-polar mobile phase is used to wash the cartridge and a solvent of intermediate polarity is used to elute the target analyte, this compound.
Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₅Cl₂O₂PS₃ | [7][9] |
| Molecular Mass | 377.31 g/mol | [9] |
| CAS Registry Number | 2275-14-1 | [7][9] |
| Class | Organothiophosphate | [1][7] |
| Polarity | Considered a non-polar to medium-polarity compound | Inferred from structure & class behavior |
Experimental Protocol: this compound Cleanup
This protocol is designed for the cleanup of a sample extract already dissolved in a non-polar solvent like hexane. Initial extraction from the primary matrix (e.g., water, soil) should be performed using an appropriate method, such as liquid-liquid extraction with a non-polar solvent or a QuEChERS-based approach.[10][11][12]
Materials and Reagents
-
SPE Cartridge: Florisil® SPE Cartridge, 1 g, 6 mL (or similar)
-
Sample Extract: Assumed to be ~1-2 mL, solvent-exchanged into Hexane
-
Conditioning Solvent: n-Hexane, pesticide grade
-
Elution Solvent 1 (Fraction 1 - Waste): n-Hexane, pesticide grade
-
Elution Solvent 2 (Fraction 2 - Analyte Collection): 15% Diethyl Ether in n-Hexane (v/v), pesticide grade
-
Nitrogen Evaporation System
-
Glassware: Volumetric flasks, conical tubes
-
SPE Vacuum Manifold
Step-by-Step Methodology
1. Cartridge Conditioning:
- Place the Florisil® SPE cartridge on the vacuum manifold.
- Wash the cartridge with 5 mL of 15% Diethyl Ether in n-Hexane. Allow the solvent to pass through completely via gravity or gentle vacuum. This step removes potential contaminants from the sorbent and ensures the elution solvent runs cleanly.
- Follow with two washes of 5 mL n-Hexane.
- Crucial Step: Do not allow the sorbent bed to go dry after the final hexane wash. Leave a thin layer of hexane above the sorbent surface to ensure an activated, ready-to-load stationary phase.
2. Sample Loading:
- Load 1-2 mL of the sample extract (in hexane) onto the conditioned cartridge.
- Apply a slow, steady flow rate of approximately 1-2 mL/min using a gentle vacuum. A slow loading rate is critical for ensuring proper partitioning and retention of the analyte and interferences.
3. Washing (Interference Elution):
- After the sample has completely passed into the sorbent bed, add 6 mL of n-Hexane to the cartridge.
- Elute this fraction to waste. This step is designed to remove non-polar matrix interferences that are not strongly retained by the Florisil®.
4. Analyte Elution:
- Place a clean collection tube inside the manifold.
- Add 10 mL of the elution solvent (15% Diethyl Ether in n-Hexane) to the cartridge.
- Elute at a consistent flow rate of 1-2 mL/min. The diethyl ether increases the polarity of the mobile phase just enough to overcome the sorbent's affinity for this compound, allowing it to elute while more polar interferences remain bound.
- This fraction contains the cleaned this compound analyte.
5. Concentration and Reconstitution:
- Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at ambient temperature.
- Reconstitute the residue in a suitable solvent and volume (e.g., 1 mL of hexane or ethyl acetate) compatible with the subsequent analytical instrumentation (e.g., GC-MS, GC-FPD).
Workflow Visualization
The following diagram illustrates the complete SPE workflow for this compound cleanup.
Caption: SPE workflow for this compound cleanup using a Florisil® cartridge.
Discussion and Trustworthiness
The protocol's trustworthiness is grounded in established principles of pesticide analysis. The use of Florisil® for organophosphate cleanup is a well-documented and validated technique, referenced in official methods like EPA Method 3620.[4][6][13] The solvent system—a non-polar conditioning and wash solvent (hexane) followed by a slightly more polar elution solvent (diethyl ether/hexane)—is a classic normal-phase elution scheme. This ensures that non-polar interferences are washed away first, after which the analyte of interest is selectively eluted, leaving highly polar contaminants behind on the sorbent.
This self-validating system ensures that by following the steps meticulously, a researcher can expect high analyte recovery with a significant reduction in matrix effects. For method validation in a specific matrix, it is recommended to perform a recovery study by spiking a known concentration of this compound standard into a blank matrix extract and processing it through the entire SPE protocol. Recoveries between 80-120% are typically considered acceptable for pesticide residue analysis.[11]
Conclusion
This application note provides a detailed and scientifically-grounded SPE protocol for the cleanup of the organothiophosphate pesticide this compound. By leveraging the known efficacy of Florisil® for this class of compounds, this method offers researchers a reliable and efficient workflow to isolate this compound from complex environmental matrices. The result is a cleaner extract, leading to more accurate and precise results in subsequent chromatographic analysis, thereby enhancing the overall integrity of environmental monitoring data.
References
-
Shimadzu Analytical (India) Pvt. Ltd. Determination of Organophosphorus Pesticide present in Herbal Products using QuEChERS Method. Available at: [Link]
-
Maharaj, S., et al. (2020, January 21). A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables. PubMed. Available at: [Link]
-
LCGC International. (2021, April 1). Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice. Available at: [Link]
-
Purmahia, H. L., & Smith, K. (2006). Solid-phase microextraction of organophosphate pesticides in source waters for drinking water treatment facilities. PubMed. Available at: [Link]
-
Tandfonline.com. Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water. Available at: [Link]
-
National Center for Biotechnology Information. This compound | C11H15Cl2O2PS3 | CID 16773. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine. PMC. Available at: [Link]
-
ResearchGate. (2016). (PDF) Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water. Available at: [Link]
-
Storherr, R. W., et al. (1971). Extraction and Cleanup of Organochlorine, Organophosphate, Organonitrogen, and Hydrocarbon Pesticides in Produce for Determination by Gas-Liquid Chromatography. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
SciSpace. (2014, August 16). Determination of Organophosphorus Pesticides in Stomach Contents of Postmortem Animals by QuEChERS and Gas Chromatography. Available at: [Link]
-
PubMed. (2016, October 20). [QuEChERS Pretreatment Method for Determination of Organophosphate Pesticide and Raticide in Whole Blood]. Available at: [Link]
-
CAS Common Chemistry. This compound. Available at: [Link]
-
PubMed. (2001). Analytical method development for 18 pesticides in house dust and settled residues using SEC, SPE, TMS methylation, and GC-MS. Available at: [Link]
-
Alanwood.net. This compound data sheet. Available at: [Link]
-
Agilent. SPE Method Development Tips and Tricks. Available at: [Link]
-
Wikipedia. Methyl this compound. Available at: [Link]
-
EPA. METHOD 3620A. Available at: [Link]
-
GL Sciences. Florisil. Available at: [Link]
-
Biotage. EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction (SPE). Available at: [Link]
-
Georgia EPD. (2021, August 19). Florisil Cleanup-EPA Method 3620B. Available at: [Link]
-
EPA. Method 3620C: Florisil Cleanup. Available at: [Link]
-
ResearchGate. (2006). Solid-Phase Microextraction of Organophosphate Pesticides in Source Waters for Drinking Water Treatment Facilities. Available at: [Link]
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Application Note: Advanced Derivatization Strategies for the Gas Chromatographic Analysis of Phenkapton
Introduction: The Analytical Challenge of Phenkapton
This compound is an organothiophosphate pesticide characterized by its relatively high molecular weight and the presence of polar functional groups.[1] Direct analysis of this compound by gas chromatography (GC) is often hampered by several factors inherent to its chemical structure. These challenges include low volatility, potential for thermal degradation in the hot GC inlet, and the possibility of undesirable interactions with the chromatographic column, leading to poor peak shape, low sensitivity, and inaccurate quantification.[2] Organophosphorus pesticides, as a class, are known to be susceptible to such issues, which can compromise the reliability of analytical results.[3][4][5][6][7][8]
To overcome these analytical hurdles, derivatization is a crucial sample preparation step.[2][9] This chemical modification process converts the analyte into a more volatile, thermally stable, and chromatographically amenable form. This application note provides a comprehensive guide to two primary derivatization techniques for the GC analysis of this compound: silylation and acylation. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and offer insights to guide researchers, scientists, and drug development professionals in establishing a robust and reliable analytical method for this compound.
Sample Preparation: The QuEChERS Approach
Prior to derivatization, efficient extraction of this compound from the sample matrix is paramount. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective technique for the extraction of pesticide residues from a variety of matrices, including food and environmental samples.[3][4][10][11] Its advantages include high recovery rates, minimal solvent usage, and simplicity.[11]
QuEChERS Protocol for this compound Extraction
This protocol is a general guideline and may require optimization based on the specific sample matrix.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄
-
Centrifuge capable of 3000 x g
-
50 mL and 15 mL centrifuge tubes
Procedure:
-
Sample Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at 3000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing PSA and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at 3000 x g for 5 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final extract, ready for derivatization.
-
Caption: QuEChERS workflow for this compound extraction.
Derivatization Strategies for this compound
The choice of derivatization reagent depends on the functional groups present in the analyte. This compound, an organothiophosphate, does not possess active hydrogens in the form of -OH, -NH, or -COOH groups. However, its polarity and potential for thermal instability warrant derivatization to improve its chromatographic behavior. While direct derivatization of the intact molecule might be challenging, derivatization of potential hydrolysis products or the use of reagents that can interact with the P=S bond or the sulfide linkage could be explored. For the purpose of this application note, we will focus on two robust and widely applicable derivatization techniques that can enhance the GC analysis of compounds with similar characteristics to this compound.
Silylation: Enhancing Volatility and Thermal Stability
Silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group, significantly increasing volatility and thermal stability.[12][13][14][15] While this compound itself lacks active hydrogens, silylation can be a valuable tool if hydrolysis occurs during sample preparation, leading to the formation of polar degradation products. Furthermore, some silylating reagents can react with other functional groups under certain conditions.
Proposed Silylation Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
BSTFA is a powerful and versatile silylating reagent suitable for a wide range of compounds.[12][13][14] The addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance its reactivity.[14]
Silylation Protocol:
Materials:
-
QuEChERS extract of this compound
-
BSTFA + 1% TMCS
-
Anhydrous pyridine or other suitable solvent (e.g., acetonitrile)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Solvent Exchange (if necessary): Evaporate the acetonitrile from the QuEChERS extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of anhydrous pyridine.
-
Derivatization Reaction:
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes.
-
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
Caption: Silylation workflow for this compound analysis.
Causality of Experimental Choices:
-
Anhydrous Conditions: Silylating reagents are highly reactive towards moisture. The presence of water will consume the reagent and lead to incomplete derivatization.[2]
-
Heating: Heating accelerates the reaction rate, ensuring complete derivatization, especially for sterically hindered or less reactive sites.
-
Catalyst (TMCS): TMCS increases the reactivity of BSTFA, allowing for the derivatization of a broader range of compounds and improving reaction efficiency.[14]
Acylation: Improving Chromatographic Properties and Detection
Acylation involves the introduction of an acyl group into a molecule, which can reduce polarity and improve chromatographic peak shape. For compounds containing thiol (-SH) groups, acylation is a highly effective derivatization technique. While this compound itself does not have a free thiol group, its structure contains a sulfide linkage. Certain acylation reagents, particularly under specific conditions, might interact with such moieties or derivatize any potential thiol-containing degradation products. The use of fluorinated acylating agents can also significantly enhance the response of electron capture detectors (ECD).
Proposed Acylation Agent: Pentafluorobenzyl Bromide (PFBBr)
PFBBr is a versatile derivatizing agent that reacts with nucleophiles, including thiols, to form stable derivatives with excellent chromatographic properties and high sensitivity for ECD and negative chemical ionization mass spectrometry (NCI-MS).[16][17][18][19][20]
Acylation Protocol with PFBBr:
Materials:
-
QuEChERS extract of this compound
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Potassium carbonate (K₂CO₃) or a suitable base
-
A suitable solvent (e.g., acetone or acetonitrile)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Solvent Exchange: Evaporate the acetonitrile from the QuEChERS extract to dryness. Reconstitute the residue in 100 µL of acetone.
-
Derivatization Reaction:
-
Add a small amount of powdered anhydrous K₂CO₃ to the vial.
-
Add 50 µL of the PFBBr solution.
-
Cap the vial tightly and vortex.
-
Heat at 60°C for 1 hour.
-
-
Sample Cleanup: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge. The upper hexane layer contains the derivatized analyte.
-
Analysis: The hexane layer is ready for GC-MS analysis.
Caption: Acylation workflow for this compound analysis.
Causality of Experimental Choices:
-
Base Catalyst: The presence of a base like K₂CO₃ facilitates the reaction by deprotonating any active hydrogens or enhancing the nucleophilicity of the target functional group.
-
Heating: As with silylation, heating increases the reaction kinetics for acylation.
-
Liquid-Liquid Extraction: This step is crucial to remove excess reagent and inorganic salts, providing a cleaner extract for injection into the GC system.
Data Presentation: Comparison of Derivatization Techniques
The choice of derivatization technique will depend on the specific analytical requirements, including the desired sensitivity, selectivity, and available instrumentation.
| Parameter | Silylation (BSTFA) | Acylation (PFBBr) |
| Target Analytes | Primarily for compounds with active hydrogens; may derivatize other functional groups. | Highly effective for thiols; may react with other nucleophiles. |
| Reagent Handling | Highly moisture-sensitive. | Less moisture-sensitive but requires careful handling due to its reactivity. |
| Reaction Conditions | Typically requires heating (e.g., 70°C). | Typically requires heating (e.g., 60°C) and a basic catalyst. |
| Byproducts | Volatile and often elute with the solvent front. | Requires a cleanup step to remove excess reagent and salts. |
| Detector Compatibility | Excellent for FID and MS. | Excellent for ECD and NCI-MS, providing high sensitivity. |
| Derivative Stability | Generally stable, but can be susceptible to hydrolysis. | Generally very stable. |
Conclusion and Field-Proven Insights
The successful GC analysis of this compound relies on the implementation of appropriate sample preparation and derivatization strategies to overcome its inherent analytical challenges. The QuEChERS method provides a robust and efficient means of extraction from complex matrices. For derivatization, both silylation with BSTFA and acylation with PFBBr offer viable pathways to enhance the volatility, thermal stability, and detectability of this compound or its potential degradation products.
As a Senior Application Scientist, it is my recommendation that for initial method development, both derivatization techniques be evaluated. Silylation is a more general-purpose approach that is often successful for a wide range of pesticides. Acylation with PFBBr, on the other hand, can offer superior sensitivity if an electron capture detector is available. The stability of this compound in the chosen extraction solvent and under different pH conditions should also be investigated during method development to ensure the integrity of the analyte prior to derivatization.[21][22][23]
The protocols provided in this application note serve as a strong foundation for developing a validated and reliable GC method for the determination of this compound residues. Method validation should be performed according to established guidelines to ensure accuracy, precision, and robustness.[24][25]
References
-
DETERMINATION OF ORGANOPHOSPHORUS PESTICIDE RESIDUES IN WHEAT AND RICE BY QuEChERS METHOD. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
[QuEChERS Pretreatment Method for Determination of Organophosphate Pesticide and Raticide in Whole Blood]. (2016). PubMed. Retrieved January 16, 2026, from [Link]
-
Determination of Organophosphorus Pesticide present in Herbal Products using QuEChERS Method. (n.d.). Shimadzu. Retrieved January 16, 2026, from [Link]
-
Pentafluorobenzyl bromide-A Versatile Derivatization Agent in Chromatography and Mass Spectrometry: I. Analysis of Inorganic Anions and Organophosphates. (2017). PubMed. Retrieved January 16, 2026, from [Link]
-
QuEChERS Method for Pesticide Residue Analysis. (2025). Phenomenex. Retrieved January 16, 2026, from [Link]
-
Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography-negative-ion chemical ionization mass spectrometry. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
-
pentafluorobenzyl bromide derivatization: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 16, 2026, from [Link]
-
(PDF) Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N ,O-Bis(trimethylsilyl)trifluoroacetamide. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. (n.d.). Restek. Retrieved January 16, 2026, from [Link]
-
Alma Mater Studiorum - Università di Bologna DOTTORATO DI RICERCA IN CHIMICA. (n.d.). University of Bologna. Retrieved January 16, 2026, from [Link]
-
BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. (2023). MDPI. Retrieved January 16, 2026, from [Link]
-
GC/MS/MS Pesticide Residue Analysis. (n.d.). Agilent. Retrieved January 16, 2026, from [Link]
-
Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. (2017). PubMed. Retrieved January 16, 2026, from [Link]
-
Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. (2019). Agilent. Retrieved January 16, 2026, from [Link]
-
Confirmation of Pesticides by GC/MS/MS. (n.d.). USDA Food Safety and Inspection Service. Retrieved January 16, 2026, from [Link]
-
GC Derivatization. (n.d.). University of Wisconsin-Madison. Retrieved January 16, 2026, from [Link]
-
A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
Determination of pesticide residues in fish feed by GC-MS/MS and LC-MS/MS (WAHSPE method) Report 33. (n.d.). Wageningen University & Research. Retrieved January 16, 2026, from [Link]
-
276-285 - Validation of Multiresidue Method for Determination of 200 Pesticide Residues in Fresh Pepper using GC–MSMS. (n.d.). CURRENT RESEARCH WEB. Retrieved January 16, 2026, from [Link]
-
Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
(PDF) Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Analysis of pesticide residues by fast gas chromatography in combination with negative chemical ionization mass spectrometry. (2009). PubMed. Retrieved January 16, 2026, from [Link]
-
Confirmation of six organothiophosphorus pesticides by chemical derivatization at nanogram levels. (1974). PubMed. Retrieved January 16, 2026, from [Link]
-
What Is Derivatization In GC-MS?. (2025). YouTube. Retrieved January 16, 2026, from [Link]
-
Stability of capsinoid in various solvents. (2001). PubMed. Retrieved January 16, 2026, from [Link]
-
Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Solubility and Stability of Proroxan at Various PH Values. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]
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- 21. Stability of capsinoid in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Using Phenkapton as a reference standard in pesticide analysis
Application Note & Protocol
Topic: The Utility of Phenkapton as a Reference Standard in Modern Pesticide Residue Analysis
Audience: Analytical Chemists, Environmental Scientists, and Quality Assurance Professionals
Abstract
This compound, an organothiophosphate pesticide, serves as a critical reference material in contemporary analytical laboratories for the detection and quantification of pesticide residues. Although its use in agriculture has diminished, its stable chemical properties and characteristic response in analytical systems make it an invaluable tool for method validation, quality control, and calibration. This document provides a comprehensive guide to the physicochemical properties of this compound, protocols for the preparation of analytical standards, and a detailed methodology for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed to ensure analytical integrity, traceability, and adherence to international standards for pesticide residue testing.
Introduction: The Enduring Role of a Legacy Pesticide
This compound (CAS No. 2275-14-1) is an organophosphorus compound formerly used as an insecticide and acaricide.[1][2] Like other compounds in its class, its mode of action involves the inhibition of acetylcholinesterase (AChE), a vital enzyme in the nervous system of insects and mammals.[1][3][4] Disruption of this enzyme leads to neurotoxicity and is the basis for its pesticidal activity.[1]
In the modern analytical landscape, the focus has shifted from this compound's application to its use as a high-quality analytical standard.[5] The stringent global regulations on Maximum Residue Levels (MRLs) in food and environmental samples necessitate highly accurate and precise analytical methods.[6][7] Reference materials are the bedrock of this accuracy, providing the necessary benchmark for instrument calibration and method validation. This guide details the effective use of this compound as a reference standard, ensuring data reliability and compliance.
Physicochemical Characteristics
A thorough understanding of this compound's chemical and physical properties is fundamental to its use as a reference standard. These properties dictate its behavior during sample extraction, chromatographic separation, and detection.
| Property | Value | Source(s) |
| CAS Number | 2275-14-1 | [1][8][9] |
| Molecular Formula | C₁₁H₁₅Cl₂O₂PS₃ | [1][8][9] |
| Molecular Weight | 377.31 g/mol | [8][9][10] |
| IUPAC Name | S-{[(2,5-dichlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate | [2] |
| Appearance | White, crystalline powder (in pure form) | [11] |
| Melting Point | Approx. 50-52 °C | [1] |
| Solubility | Soluble in organic solvents such as acetonitrile, hexane, and ethyl acetate. | [11][12] |
| GHS Hazard Codes | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H410 (Very toxic to aquatic life with long lasting effects) | [1][13] |
The Imperative of Certified Reference Materials (CRMs)
In analytical chemistry, particularly in regulated fields like food safety and environmental monitoring, all measurements must be traceable to a known standard. This is where Certified Reference Materials (CRMs) become indispensable. A CRM is a standard of the highest quality, produced by an accredited Reference Material Producer (RMP).
Trustworthiness through Accreditation: Laboratories accredited under ISO/IEC 17025 are often required to use CRMs for calibration and quality control.[14][15] The production of these CRMs is governed by ISO 17034 , an international standard that outlines the stringent requirements for the competence of reference material producers.[16][17][18][19][20] Using a this compound standard from an ISO 17034 accredited producer provides confidence in:
-
Identity and Purity: The material is confirmed to be this compound with a specified purity.
-
Certified Concentration: For solutions, the concentration is known with a stated measurement uncertainty.
-
Homogeneity and Stability: The material is consistent throughout the batch and stable for a defined period under specified conditions.
The use of an ISO 17034-certified this compound standard is the first step in building a self-validating analytical system, ensuring that results are defensible and traceable.[17]
Experimental Protocols: From Neat Standard to Analysis
The following sections provide step-by-step protocols for the preparation of this compound standard solutions and their analysis by GC-MS.
Safety Precautions
This compound is classified as highly toxic and an environmental hazard.[1][13] All handling must be performed in a certified fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
Protocol 1: Preparation of Standard Solutions
Accurate preparation of stock and working standards is the most critical step in quantitative analysis.[6] This protocol describes the gravimetric preparation of a stock solution from a neat (solid) CRM, followed by serial dilutions.
Objective: To prepare a 1000 µg/mL (1 mg/mL) primary stock solution and subsequent working standards for calibration.
Materials:
-
This compound neat CRM (e.g., 10 mg)
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance (readable to 0.01 mg)
-
Calibrated pipettes or gas-tight syringes
-
High-purity solvent (e.g., Acetonitrile or Ethyl Acetate)
-
Amber glass vials for storage
Step-by-Step Procedure:
-
Stock Solution Preparation (1000 µg/mL): a. Allow the vial containing the neat this compound CRM to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh the vial. c. Carefully transfer the contents to a 10 mL Class A volumetric flask. d. Reweigh the empty vial to determine the exact mass of this compound transferred by difference.[21] e. Record the exact mass (e.g., 10.25 mg). f. Add a small amount of solvent (approx. 5 mL) to the flask and gently swirl to dissolve the solid. g. Once fully dissolved, bring the flask to volume with the solvent, ensuring the meniscus is precisely on the calibration mark. h. Cap the flask and invert it 15-20 times to ensure a homogenous solution. i. Calculate the exact concentration of the stock solution. For example: (10.25 mg / 10.00 mL) = 1.025 mg/mL = 1025 µg/mL. j. Transfer the stock solution to a labeled amber glass vial and store at 2-8°C.[12]
-
Intermediate Standard Preparation (e.g., 10 µg/mL): a. Using a calibrated pipette, transfer 1.0 mL of the 1025 µg/mL stock solution into a 100 mL volumetric flask. b. Dilute to the mark with solvent. c. The resulting concentration will be (1025 µg/mL * 1.0 mL) / 100 mL = 10.25 µg/mL.
-
Working Calibration Standards (e.g., 0.01 to 0.5 µg/mL): a. Prepare a set of calibration standards by performing serial dilutions from the 10.25 µg/mL intermediate standard. For example, to prepare a 0.1 µg/mL standard in a 10 mL flask, the required volume would be (0.1 µg/mL * 10 mL) / 10.25 µg/mL = 0.0976 mL or 97.6 µL. b. These working standards should be prepared fresh daily or weekly as determined by stability studies.[6]
Causality: Gravimetric preparation from a neat standard minimizes uncertainty compared to using pre-made solutions. Using Class A volumetric glassware and calibrated balances ensures volumetric and mass accuracy. Storing solutions in amber vials at low temperatures protects the analyte from photodegradation and slows potential decomposition.[6]
Caption: Workflow for preparing analytical standards.
Protocol 2: GC-MS Analysis of this compound
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile organophosphorus pesticides like this compound.[3][22][23][24] It offers excellent separation efficiency and highly selective, sensitive detection.
Objective: To identify and quantify this compound in a sample extract using GC-MS.
Instrumentation and Consumables:
-
Gas Chromatograph with a Mass Selective Detector (MSD)
-
Autosampler
-
GC Column: Low-polarity column, such as a 5% Phenyl Polysiloxane phase (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium, high purity
-
Sample Vials with septa
Recommended GC-MS Parameters:
| Parameter | Setting | Rationale |
| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace-level analysis.[24] |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of this compound without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for trace analysis to avoid overloading the system. |
| Carrier Gas Flow | Helium, Constant Flow @ 1.2 mL/min | Provides optimal separation efficiency and is inert. |
| Oven Program | Initial: 70°C (hold 2 min), Ramp: 25°C/min to 180°C, then 10°C/min to 280°C (hold 5 min) | A temperature ramp effectively separates analytes based on boiling points. This is an example program and must be optimized. |
| MS Transfer Line | 280 °C | Prevents analyte condensation between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 50-450) & SIM | Full Scan for initial identification; Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitation.[22] |
| SIM Ions for this compound | Quantifier: m/z 376 (M⁺); Qualifiers: m/z 173, 235, 269 | Selection of the molecular ion (M⁺) and characteristic fragment ions provides high selectivity for quantification. |
Analytical Workflow:
-
Sequence Setup: Create a sequence in the instrument software including solvent blanks, calibration standards (from low to high concentration), quality control (QC) samples, and unknown samples.
-
Sample Injection: The autosampler injects 1 µL of the standard or sample extract into the GC inlet.
-
Separation: The analyte is vaporized and carried by the helium gas through the analytical column. Separation occurs based on the analyte's affinity for the stationary phase and its volatility.
-
Ionization & Fragmentation: As this compound elutes from the column, it enters the MS ion source where it is bombarded with electrons, causing it to ionize and fragment in a predictable pattern.
-
Detection: The mass analyzer separates the fragments based on their mass-to-charge ratio (m/z). The detector records the abundance of these ions.
-
Data Analysis:
-
Identification: Compare the retention time and the mass spectrum of the peak in the sample to that of the certified this compound standard.
-
Quantification: Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 376) versus the concentration of the prepared standards. Determine the concentration in the unknown sample by interpolating its peak area from this curve.
-
Caption: General workflow for pesticide residue analysis.
Method Validation & Quality Assurance
Using a this compound reference standard is central to method validation, a process that demonstrates an analytical method is "fit for purpose".[25][26] Key validation parameters are established using the calibration standards prepared in Protocol 1.
-
Linearity: A calibration curve is generated using at least five concentration levels. The coefficient of determination (r²) should typically be ≥0.995.
-
Accuracy: Determined by analyzing a sample matrix (e.g., apple extract) fortified (spiked) with a known concentration of the this compound standard.[27] Recovery should typically be within 70-120%.
-
Precision: Assessed by repeatedly analyzing a standard or spiked sample. The relative standard deviation (RSD) should typically be ≤20%.
-
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision. This is often the lowest point on the calibration curve.
Conclusion
This compound, while a legacy pesticide, remains a cornerstone of modern analytical testing when used as a certified reference standard. Its well-characterized properties and predictable chromatographic behavior make it an ideal candidate for developing and validating robust multi-residue methods for organophosphorus pesticides. By adhering to rigorous protocols for standard preparation, employing validated analytical methods like GC-MS, and understanding the principles of quality assurance, laboratories can ensure their data is accurate, reliable, and defensible, thereby safeguarding public health and the environment.
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CAS Common Chemistry. (n.d.). This compound. Retrieved December 25, 2025, from [Link]
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Perry Johnson Laboratory Accreditation, Inc. (n.d.). Reference Material Producer ISO 17034. [Link]
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Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis. [Link]
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Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926. [Link]
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Mettler Toledo. (n.d.). Pesticide Residue Testing – Accurate Standard Preparation. [Link]
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European Commission. (2017). Method validation and quality control procedures for pesticide residues analysis in food and feed. Document No. SANTE/11813/2017. [Link]
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Semantic Scholar. (n.d.). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Elhag, D., et al. (2017). Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Journal of Agricultural Chemistry and Environment, 6, 232-241. [Link]
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International Journal of Current Microbiology and Applied Sciences. (2017). Gas Chromatography-Mass Spectrometry Determination of Organophosphate Pesticide Residues in water. [Link]
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CentAUR. (2024, October 17). Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. [Link]
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The Royal Society of Chemistry. (2012). EPA Method 525.3. [Link]
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Application of Phenkapton in Acaricide Resistance Studies: A Technical Guide for Researchers
Introduction: The Enduring Challenge of Acaricide Resistance
The two-spotted spider mite, Tetranychus urticae, stands as a formidable pest in global agriculture, notorious for its rapid life cycle, high reproductive potential, and an extraordinary ability to develop resistance to a wide array of acaricides.[1][2] The management of this pest has been a continuous battle, with chemical control remaining a primary strategy. Organophosphate acaricides, a class of compounds that includes Phenkapton, have long been utilized for their efficacy. However, their extensive use has inevitably led to the selection of resistant mite populations, rendering control efforts increasingly challenging.[3][4] Understanding the mechanisms underlying this resistance is paramount for the development of sustainable pest management strategies.
This technical guide provides a comprehensive overview of the application of this compound in acaricide resistance studies. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical framework and practical protocols to investigate and characterize this compound resistance in mite populations. As an organothiophosphate acaricide, this compound serves as a valuable tool to probe the intricate mechanisms of resistance that have evolved in these adaptable pests.
This compound: Chemical Profile and Mode of Action
This compound is an organophosphorus compound with the chemical formula C₁₁H₁₅Cl₂O₂PS₃.[5] It functions as a non-systemic acaricide and insecticide. Its primary mode of action, like other organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE) within the nervous system of the target pest.[6] AChE is critical for the breakdown of the neurotransmitter acetylcholine at synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the mite.[7][8]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2275-14-1 | [5] |
| Molecular Formula | C₁₁H₁₅Cl₂O₂PS₃ | [5] |
| Molecular Weight | 377.31 g/mol | [5] |
| Physical State | Liquid | [9] |
| Primary Activity | Acaricide, Insecticide | [10] |
| Mode of Action | Acetylcholinesterase (AChE) inhibitor | [6][7] |
Mechanisms of Acaricide Resistance to Organophosphates
The development of resistance to organophosphates like this compound in mite populations is a complex phenomenon driven by genetic selection. The primary mechanisms can be broadly categorized into two main types: target-site insensitivity and enhanced metabolic detoxification.
Target-Site Insensitivity: Alterations in Acetylcholinesterase
The most common form of target-site resistance to organophosphates involves mutations in the gene encoding acetylcholinesterase (Ace). These mutations lead to amino acid substitutions in the enzyme, particularly in or near the active site. Such alterations can reduce the binding affinity of the organophosphate inhibitor to AChE, rendering the enzyme less susceptible to inhibition.[1][11] Consequently, higher concentrations of the acaricide are required to achieve the same level of enzyme inhibition and mite mortality. Several specific mutations in the Ace gene of Tetranychus urticae have been associated with organophosphate resistance.[12][13]
Metabolic Resistance: Enhanced Detoxification
Mites can also develop resistance by enhancing their ability to metabolize and detoxify the acaricide before it reaches its target site. This is primarily achieved through the increased activity of three major families of detoxification enzymes:
-
Carboxylesterases (CarEs): These enzymes can hydrolyze or sequester organophosphates, rendering them inactive.[6]
-
Glutathione S-Transferases (GSTs): GSTs catalyze the conjugation of glutathione to the acaricide, facilitating its detoxification and excretion.[13]
-
Cytochrome P450 Monooxygenases (P450s): This large family of enzymes is involved in the oxidation of a wide range of xenobiotics, including acaricides, leading to their detoxification.[14][15]
The overexpression of the genes encoding these enzymes is a common mechanism leading to increased metabolic detoxification.[1]
Figure 1: Conceptual workflow of this compound's mode of action and mechanisms of resistance in mites.
Experimental Protocols for this compound Resistance Studies
A multi-pronged approach is essential for thoroughly characterizing this compound resistance in a mite population. This involves a combination of bioassays to determine the resistance phenotype, biochemical assays to investigate the underlying mechanisms, and molecular assays to identify genetic markers of resistance.
Protocol 1: this compound Bioassay for Resistance Monitoring
This protocol is adapted from standard vial assay methods and is designed to determine the susceptibility of a mite population to this compound and to calculate the lethal concentration (LC₅₀) values.[15][16]
Materials:
-
Technical grade this compound (>95% purity)
-
Acetone (analytical grade)
-
20 ml glass scintillation vials
-
Micropipettes and sterile tips
-
Vortex mixer
-
Fine camel-hair brush
-
Stereomicroscope
-
Susceptible and field-collected mite populations (Tetranychus urticae)
-
Bean plants (Phaseolus vulgaris) for mite rearing
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in acetone (e.g., 10 mg/ml). Store in a tightly sealed glass vial at 4°C.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in acetone to create a range of concentrations. The exact range should be determined empirically but a starting point could be from 0.01 µg/ml to 100 µg/ml. Also, prepare an acetone-only control.
-
Coating Vials: Pipette 0.5 ml of each this compound dilution (and the acetone control) into separate glass scintillation vials. Roll the vials on a horizontal surface until the acetone has completely evaporated, leaving a uniform film of this compound on the inner surface.
-
Mite Collection: Collect adult female mites from both the susceptible reference strain and the field populations to be tested.
-
Mite Exposure: Using a fine camel-hair brush, carefully transfer 20-25 adult female mites into each coated vial. Cap the vials.
-
Incubation: Incubate the vials at 25 ± 1°C with a 16:8 (L:D) photoperiod for 24 hours.
-
Mortality Assessment: After 24 hours, count the number of dead and live mites in each vial under a stereomicroscope. Mites that are unable to move when prodded with the brush are considered dead.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform probit analysis to calculate the LC₅₀, LC₉₀, and their 95% confidence intervals. The resistance factor (RF) can be calculated as the LC₅₀ of the field population divided by the LC₅₀ of the susceptible strain.
Table 2: Example of Bioassay Data and Resistance Factor Calculation
| Mite Population | LC₅₀ (µ g/vial ) (95% CI) | Resistance Factor (RF) |
| Susceptible Strain | 0.5 (0.3 - 0.7) | 1.0 |
| Field Population A | 5.0 (4.2 - 5.9) | 10.0 |
| Field Population B | 55.0 (48.1 - 63.2) | 110.0 |
Protocol 2: Biochemical Assays for Detoxification Enzyme Activity
These assays are designed to measure the activity of key detoxification enzymes in mite homogenates. An increase in the activity of these enzymes in a field population compared to a susceptible strain suggests a metabolic resistance mechanism.
A. Acetylcholinesterase (AChE) Inhibition Assay
This assay, based on the Ellman method, measures the activity of AChE and its sensitivity to inhibition by this compound.[17][18]
Materials:
-
Mite homogenates (prepared in phosphate buffer)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 7.5)
-
Microplate reader
-
This compound (for in vitro inhibition)
Procedure:
-
Mite Homogenization: Homogenize a known number of mites in cold phosphate buffer. Centrifuge to pellet debris and use the supernatant for the assay.
-
Reaction Mixture: In a 96-well plate, add mite homogenate, DTNB solution, and phosphate buffer.
-
Initiate Reaction: Add ATCI to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of change is proportional to AChE activity.
-
Inhibition Assay: To assess the inhibitory effect of this compound, pre-incubate the mite homogenate with various concentrations of this compound before adding the substrate. Calculate the IC₅₀ (the concentration of inhibitor that causes 50% enzyme inhibition). A higher IC₅₀ in the field population indicates reduced sensitivity of AChE.
B. Glutathione S-Transferase (GST) Activity Assay
This assay measures the conjugation of glutathione to a model substrate, 1-chloro-2,4-dinitrobenzene (CDNB).[19][20]
Materials:
-
Mite homogenates
-
Reduced glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Phosphate buffer (pH 6.5)
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add mite homogenate, GSH solution, and phosphate buffer.
-
Initiate Reaction: Add CDNB to start the reaction.
-
Measurement: Measure the increase in absorbance at 340 nm over time. The rate of increase is proportional to GST activity.
C. Cytochrome P450 Monooxygenase (P450) Activity Assay
A common method to measure P450 activity is the ethoxycoumarin-O-deethylation (ECOD) assay.[21]
Materials:
-
Mite microsomes (prepared by differential centrifugation of homogenates)
-
7-ethoxycoumarin
-
NADPH
-
Phosphate buffer (pH 7.8)
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Reaction Mixture: In a microplate, add mite microsomes, 7-ethoxycoumarin, and phosphate buffer.
-
Initiate Reaction: Add NADPH to start the reaction.
-
Measurement: Measure the production of the fluorescent product, 7-hydroxycoumarin, over time (excitation ~380 nm, emission ~455 nm).
Figure 2: Workflow for biochemical analysis of this compound resistance mechanisms.
Protocol 3: Molecular Detection of Ace Gene Mutations
This protocol outlines the steps for amplifying and sequencing the Ace gene from individual mites to identify mutations associated with organophosphate resistance.[12][22]
Materials:
-
Individual mites
-
DNA extraction kit
-
PCR primers for the Tetranychus urticae Ace gene
-
PCR master mix
-
Thermocycler
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
DNA Extraction: Extract genomic DNA from individual adult female mites using a suitable kit.
-
PCR Amplification:
-
Set up a PCR reaction using primers designed to amplify the region of the Ace gene known to harbor resistance-conferring mutations.
-
Example Primer Information (Note: Primer sequences should be verified from recent literature for optimal performance): Primers targeting conserved regions flanking known mutation sites in the T. urticae Ace gene.
-
Perform PCR using a thermocycler with an appropriate annealing temperature and extension time for the chosen primers and target fragment size.
-
-
Verification of Amplification: Run the PCR products on an agarose gel to confirm that a fragment of the expected size has been amplified.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences with a susceptible reference Ace gene sequence from Tetranychus urticae. Identify any nucleotide polymorphisms that result in amino acid substitutions at positions known to be involved in organophosphate resistance.
Cross-Resistance and Management Implications
Mite populations that have developed resistance to this compound may also exhibit resistance to other organophosphate acaricides due to the shared mode of action and detoxification pathways. This phenomenon is known as cross-resistance.[5][14][15] Conversely, these populations might remain susceptible to acaricides with different modes of action. Understanding the cross-resistance profile of a this compound-resistant population is crucial for designing effective resistance management strategies that involve rotating acaricides with different modes of action.
Conclusion
The study of acaricide resistance is a dynamic field that requires a multifaceted approach. This compound, as a representative organophosphate acaricide, provides a valuable chemical tool for investigating the mechanisms of resistance in economically important pests like Tetranychus urticae. By combining robust bioassays, targeted biochemical analyses, and precise molecular diagnostics, researchers can gain a comprehensive understanding of how mites adapt to chemical pressures. This knowledge is fundamental for the development and implementation of integrated pest management programs that can mitigate the impact of resistance and ensure the longevity of effective acaricides.
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Thind, B. B., & Zhang, Z. Q. (2015). Development and Validation of a Real-Time PCR Assay for Rapid Detection of Two-Spotted Spider Mite, Tetranychus urticae (Acari: Tetranychidae). PubMed. Retrieved from [Link]
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- 10. RESISTANCE TO ORGANOPHOSPHORUS COMPOUNDS IN THE TWO-SPOTTED SPIDER MITE: 2 DIFFERENT MECHANISMS OF RESISTANCE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenotypic- and Genotypic-Resistance Detection for Adaptive Resistance Management in Tetranychus urticae Koch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequence of a cDNA encoding acetylcholinesterase from susceptible and resistant two-spotted spider mite, Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cross-resistance, inheritance, and biochemistry of mitochondrial electron transport inhibitor-acaricide resistance in Tetranychus urticae (Acari: Tetranychidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ars.usda.gov [ars.usda.gov]
- 16. Acaricide Resistance Monitoring and Structural Insights for Precision Tetranychus urticae Management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A sensitive bioassay for spider mite (Tetranychus urticae) repellency: a double bond makes a difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.plos.org [journals.plos.org]
- 20. Frontiers | Investigating chemoreception and behavioural responses of Tetranychus urticae (Trombidiformes: Tetranychidae) to organic acids, aldehydes and essential oil components [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Development and Validation of a Real-Time PCR Assay for Rapid Detection of Two-Spotted Spider Mite, Tetranychus urticae (Acari: Tetranychidae) - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Phenkapton in the Environment: A Technical Guide for Researchers
An in-depth guide to the analytical methodologies for the detection and quantification of the organothiophosphate pesticide Phenkapton in environmental matrices. This document provides detailed protocols, from sample collection and preparation to instrumental analysis, grounded in established scientific principles and regulatory methods.
Introduction: The Environmental Significance of this compound
This compound is an organothiophosphate pesticide and acaricide, identified by its CAS Number 2275-14-1 and molecular formula C11H15Cl2O2PS3.[1][2] Like other compounds in its class, this compound functions as an acetylcholinesterase (AChE) inhibitor, disrupting the nervous systems of target pests.[1] While effective for agricultural purposes, its toxicity presents potential risks to non-target organisms and ecosystems. The presence of this compound in the environment is a concern due to its potential for persistence and bioaccumulation, making its detection and quantification a critical component of environmental monitoring programs. This guide provides a comprehensive overview of the analytical workflows for identifying and quantifying this compound in various environmental samples.
Chemical Profile of this compound
A thorough understanding of this compound's chemical and physical properties is fundamental to developing robust analytical methods.
| Property | Value | Source |
| IUPAC Name | S-{[(2,5-dichlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate | [3] |
| CAS Number | 2275-14-1 | [1][2] |
| Molecular Formula | C11H15Cl2O2PS3 | [1][2] |
| Molecular Weight | 377.3 g/mol | [1] |
| Synonyms | Phencapton, Phenkaptone, G 28029 | [4] |
| Class | Organothiophosphate Acaricide/Insecticide | [3] |
Analytical Workflow for this compound Detection
The reliable detection of this compound in environmental samples necessitates a multi-step approach, encompassing sample collection, preparation, and instrumental analysis. The selection of specific methods is contingent on the sample matrix and the desired level of sensitivity.
Caption: A generalized workflow for the analysis of this compound in environmental samples.
Part 1: Sample Collection and Preservation
The integrity of the analytical results begins with proper sample collection and preservation. The techniques employed will vary depending on the environmental matrix being sampled.
-
Water Samples: Collect in amber glass bottles to prevent photodegradation. Preserve by cooling to 4°C. Depending on the specific method, pH adjustment may be necessary to prevent hydrolysis.
-
Soil and Sediment Samples: Collect using stainless steel or brass sampling tools to avoid cross-contamination. Store in glass jars and cool to 4°C.
-
Air Samples: Air sampling for pesticides like this compound often involves the use of high-volume air samplers with polyurethane foam (PUF) or XAD resin cartridges to trap the analyte. Samples should be stored in the dark at low temperatures.
Part 2: Sample Preparation: Extraction and Clean-up
The objective of sample preparation is to isolate this compound from the complex sample matrix and concentrate it to a level suitable for instrumental analysis. The choice of extraction and clean-up method is critical for achieving accurate and reproducible results.
Solid-Phase Extraction (SPE) for Water Samples
Solid-Phase Extraction is a widely used technique for the extraction of organophosphate pesticides from aqueous samples and is a key component of methodologies like EPA Method 8141B.[4]
Protocol for SPE of Water Samples:
-
Conditioning: Condition a C18 or polymeric SPE cartridge by passing methanol followed by deionized water through the cartridge. This activates the sorbent and ensures proper retention of the analyte.
-
Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate. This compound will be adsorbed onto the solid phase.
-
Washing: Wash the cartridge with a weak solvent (e.g., a low percentage of methanol in water) to remove co-extracted interferences.
-
Elution: Elute the retained this compound from the cartridge using a small volume of a strong organic solvent, such as acetonitrile or ethyl acetate.
-
Concentration: The eluate is then concentrated, typically under a gentle stream of nitrogen, to the final volume required for instrumental analysis.
Caption: The five key steps of the Solid-Phase Extraction (SPE) process for water samples.
QuEChERS for Soil and Solid Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a versatile and efficient sample preparation technique for pesticide residue analysis in a wide range of solid matrices.[5]
Protocol for QuEChERS for Soil Samples:
-
Homogenization and Extraction: A representative subsample of the soil is homogenized and placed in a centrifuge tube. Acetonitrile is added as the extraction solvent, and the sample is vigorously shaken.
-
Salting-Out: A mixture of salts (commonly magnesium sulfate, sodium chloride, and citrate buffers) is added to the tube. This induces phase separation between the aqueous and organic layers and drives the pesticides into the acetonitrile layer.
-
Centrifugation: The sample is centrifuged to separate the acetonitrile extract from the solid matrix and aqueous layer.
-
Dispersive Solid-Phase Extraction (dSPE) Clean-up: An aliquot of the acetonitrile extract is transferred to a dSPE tube containing a mixture of sorbents. For organophosphate analysis, this typically includes primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences.
-
Final Centrifugation and Analysis: The dSPE tube is centrifuged, and the final cleaned-up extract is collected for instrumental analysis.
Part 3: Instrumental Analysis
The detection and quantification of this compound are primarily achieved using chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a highly sensitive and selective technique for the analysis of semi-volatile organic compounds like this compound. EPA Method 8141B provides a framework for the GC analysis of organophosphorus pesticides.[2][6]
Typical GC-MS/MS Parameters:
-
Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used.
-
Injector: Splitless injection is typically employed to maximize the transfer of the analyte onto the column.
-
Oven Program: A temperature gradient is used to separate the components of the sample extract.
-
Ionization: Electron Ionization (EI) is the standard ionization technique.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is an alternative and often complementary technique to GC-MS/MS, particularly for more polar or thermally labile pesticides.
Typical LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is commonly used for the separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate, is used.
-
Ionization: Electrospray Ionization (ESI) is the most common ionization technique for this class of compounds.
-
Mass Spectrometry: Similar to GC-MS/MS, the mass spectrometer is operated in MRM mode to monitor specific ion transitions for this compound.
Part 4: Quality Assurance and Quality Control (QA/QC)
To ensure the reliability of the analytical data, a robust QA/QC program is essential. This should include:
-
Method Blanks: To check for contamination during the sample preparation and analysis process.
-
Matrix Spikes: To assess the accuracy of the method in the specific sample matrix.
-
Laboratory Control Samples: To monitor the overall performance of the analytical method.
-
Surrogate Standards: To monitor the efficiency of the sample preparation process for each individual sample.
-
Internal Standards: To correct for variations in instrumental response.
Conclusion
The detection of this compound in environmental matrices requires a combination of meticulous sample preparation and sensitive instrumental analysis. The methods outlined in this guide, based on established protocols such as EPA Method 8141B and the QuEChERS approach, provide a solid foundation for researchers and analytical scientists. The choice between GC-MS/MS and LC-MS/MS will depend on the specific requirements of the monitoring program and the available instrumentation. By adhering to these protocols and implementing a rigorous QA/QC program, reliable and defensible data can be generated to assess the environmental presence and potential impact of this compound.
References
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
-
Compendium of Pesticide Common Names. (n.d.). This compound data sheet. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
Restek. (n.d.). A Comprehensive Approach to Pesticide Residue Testing, Including Non-Target Analysis, for Fruits, Vegetables, and Nuts, Using QuEChERS, LC-MS/MS, and GCxGC-TOFMS. Retrieved from [Link]
-
Lehotay, S. J. (2011). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. Methods in molecular biology (Clifton, N.J.), 747, 65–91. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing for Phenkapton in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of Phenkapton, an organophosphorus pesticide. Asymmetry in chromatographic peaks, particularly tailing, can significantly compromise the accuracy and reproducibility of quantification. This resource provides in-depth, scientifically-grounded solutions to diagnose and resolve this common issue.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing significant peak tailing for this compound on my C18 column. What are the most likely causes?
Peak tailing for a compound like this compound in reversed-phase HPLC is typically not a single-issue problem but rather a result of multiple potential interactions within your system. The primary cause is often undesirable secondary interactions between this compound and the stationary phase, alongside other system and method parameters.[1][2]
Here are the most common culprits, ordered from most to least likely:
-
Secondary Silanol Interactions: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface.[2] These silanols can be acidic and, depending on the mobile phase pH, can become ionized (Si-O⁻).[3][4] If this compound possesses basic functional groups, they can become protonated and interact with these ionized silanols through a secondary ion-exchange mechanism.[1][4] This additional retention mechanism is a major cause of peak tailing.[5][6]
-
Chelation with Metal Contaminants: this compound's structure contains sulfur and oxygen atoms that can act as chelating agents. Trace metal impurities (like iron, aluminum, or titanium) present in the silica matrix of the column or leached from stainless steel components of the HPLC system (frits, tubing) can interact with this compound, causing severe peak tailing.[2][5][7]
-
Column Health and Hardware Issues: Physical problems with the column, such as a void at the inlet or a partially blocked frit, can disrupt the flow path and cause peak distortion.[1] Furthermore, excessive extra-column volume from long or wide-bore tubing can lead to peak broadening that manifests as tailing.[3]
To systematically diagnose the issue, it's recommended to follow a logical troubleshooting workflow.
Caption: Troubleshooting workflow for this compound peak tailing.
Question 2: How can I use the mobile phase to fix peak tailing for this compound?
Optimizing the mobile phase is one of the most powerful and immediate ways to address peak tailing. The goal is to create an environment that minimizes secondary interactions.
-
pH Adjustment and Buffering:
-
Rationale: Controlling the ionization state of both the analyte and the column's residual silanols is paramount.[8] For a potentially basic compound, lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) will keep the silanol groups protonated (Si-OH) and non-ionic, thus preventing strong secondary interactions with a protonated basic analyte.[1]
-
Action:
-
Prepare your aqueous mobile phase with a buffer. Do not rely on acids like TFA or formic acid alone for pH control, as they may lack sufficient buffering capacity.[9]
-
Select a buffer with a pKa within +/- 1 pH unit of your target pH. For a target pH of 2.7, a phosphate buffer is an excellent choice.
-
Start with a buffer concentration of 10-20 mM. You can increase this to 50 mM to further mask silanol interactions.
-
Measure the pH of the aqueous portion of the mobile phase before mixing with the organic modifier.
-
-
-
Use of Mobile Phase Additives (The "Silanol Blocker" Approach):
-
Rationale: Sometimes, pH control alone is insufficient. A small, basic additive can act as a "sacrificial base," preferentially interacting with the active silanol sites and shielding your analyte from them.[10]
-
Action:
-
Add a low concentration (e.g., 0.1% v/v) of an amine modifier like Triethylamine (TEA) to the mobile phase.
-
Caution: TEA can suppress ionization in mass spectrometry and has a UV cutoff. It is best suited for UV detection. Ensure you re-equilibrate your column thoroughly.
-
-
| Mobile Phase Modification | Mechanism of Action | Recommended Starting Condition | Considerations |
| Low pH with Buffer | Suppresses ionization of silanol groups (Si-OH form).[1][11] | pH 2.5-3.0 using a 20 mM phosphate buffer. | Ensure column is stable at low pH. May reduce retention for basic compounds. |
| Amine Additive (TEA) | Acts as a sacrificial base, blocking active silanol sites. | 0.1% (v/v) Triethylamine. | Can affect MS sensitivity; requires thorough column flushing. |
| Increased Buffer Strength | Ions from the buffer compete with the analyte for active sites. | Increase buffer concentration to 50 mM. | Risk of buffer precipitation in high organic content. |
Question 3: My peak tailing persists even after mobile phase adjustments. Could my column be the problem?
Yes, absolutely. The column is the heart of the separation, and its chemistry dictates the extent of potential secondary interactions.
-
Evaluate Your Current Column:
-
Older, "Type A" silica columns are known to have higher metal content and more acidic silanol groups, making them prone to causing peak tailing for sensitive compounds.[2]
-
Even modern columns degrade over time, especially if used under harsh pH conditions or with unfiltered samples. A loss of stationary phase can expose more active silanols or create a void at the column head.[11]
-
-
Select a More Inert Column:
-
Rationale: Modern column chemistries are designed to minimize silanol interactions.
-
Action:
-
High-Purity, End-Capped Columns: Choose columns based on high-purity "Type B" silica that have been extensively end-capped. End-capping uses a small silane reagent (like trimethylsilyl chloride) to chemically bond and "cover" many of the residual silanols.[1][3][12]
-
Polar-Embedded Phases: These columns have a polar group (e.g., a carbamate) embedded near the base of the C18 chain. This polar group helps to shield the analyte from residual silanols and can offer unique selectivity.[3][12]
-
Hybrid Silica Particles: Columns with hybrid organic/inorganic particles often exhibit lower silanol activity and improved pH stability.
-
-
Caption: Effect of end-capping on secondary interactions.
Question 4: I suspect metal chelation is the issue. How do I confirm and resolve this?
Metal chelation is a particularly troublesome cause of peak tailing because it can originate from both the column and the HPLC system itself.[13][14] If you notice that peak shape degrades over time or is worse on a particular instrument, metal contamination is a strong possibility.
-
System Passivation with a Chelating Agent:
-
Rationale: A strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) can be used to "strip" metal ions from the surfaces of your HPLC system and column.[15]
-
Action (System Flush - REMOVE COLUMN FIRST):
-
Replace your column with a union.
-
Prepare a mobile phase containing 0.1 mM EDTA.
-
Flush the entire system (pump, autosampler, tubing) for at least 30-60 minutes.[15]
-
Flush the system again with a fresh, EDTA-free mobile phase.
-
-
Action (Mobile Phase Additive):
-
For persistent issues, you can add a very low concentration of EDTA (e.g., 5-10 µM) to your regular mobile phase.[15] This continuously chelates any metal ions that may leach during the run.
-
Caution: Ensure EDTA is compatible with your detection method (it can cause ion suppression in MS).
-
-
-
Use of Bio-Inert or Metal-Free HPLC Systems:
-
Rationale: Modern HPLC systems can be purchased with PEEK or MP35N components that create a bio-inert flow path, minimizing the exposure of the sample to stainless steel.[13] If analyzing metal-sensitive compounds is a routine part of your work, investing in such a system can provide a permanent solution.
-
References
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Element Lab Solutions. Peak Tailing in HPLC.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
- ResearchGate. (2012, August 22). Tailing in HPLC peak.
- Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- Sigma-Aldrich. Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography.
- Pittcon 2009 Proceedings.
- The LCGC Blog. (2018, April 9). Do You Really Know Your Stationary-Phase Chemistry?
- LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- Chromatography Forum. (2007, February 27). Buffer pH vs analyte pKa about peak tailing.
- LGC Standards. This compound(>90%) | CAS 2275-14-1.
- MicroSolv. (2025, June 21). Purge metals from HPLC system using EDTA - How To.
- National Institutes of Health (NIH). (2014, November 10). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC.
- National Institutes of Health (NIH). This compound | C11H15Cl2O2PS3 | CID 16773 - PubChem.
- SilcoTek. (2017, May 19). How to Prevent Metal Ion Contamination In HPLC Systems.
- TSKgel. (2020, July 7). ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC.
- Agilent. Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors.
- Iowa State University. Determination of Organophosphorus Compounds by HPLC with Post-Column P.
- ResearchGate. (2025, August 6). Organophosphorus Pesticides Determination by Novel HPLC and Spectrophotometric Method | Request PDF.
- Agilent. (2008, May 30). Organophosphorus Pesticides Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column Application Note.
- cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- ResearchGate. (2025, October 16). Estimation of Pesticide Residues in Selected Products of Plant Origin from Poland with the Use of the HPLC-MS/MS Technique.
- ResearchGate. (2025, August 10). HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMULATION SWITCH 62,5 WG.
- Growing Science. (2015, September 20). A green HPLC technique with a 100% water mobile phase for detecting imidacloprid and its metabolite 6-chloronicotinic acid.
- MDPI. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis.
- ResearchGate. (2025, August 10). A green HPLC technique with a 100% water mobile phase for detecting imidacloprid and its metabolite 6-chloronicotinic acid.
- Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.
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Technical Support Center: Optimizing Phenkapton Analysis
Welcome to the technical support center for the analysis of Phenkapton. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert-backed solutions to common challenges encountered during the gas chromatographic (GC) analysis of this organophosphorus pesticide. Here, we move beyond simple instructions to explain the causality behind experimental choices, ensuring robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and optimization of GC parameters for this compound analysis.
Q1: What is the most critical parameter to control when analyzing this compound, and why?
A1: The most critical parameter is the injector temperature . This compound, like many organophosphorus pesticides, is a semi-volatile compound susceptible to thermal degradation.[1] Exposing the analyte to excessively high temperatures in the GC inlet can cause it to break down before it even reaches the analytical column. This leads to low recovery, poor sensitivity, and inaccurate quantification. In severe cases, you may only see the degradation products, leading to a complete absence of the parent this compound peak.[2] Therefore, maintaining the lowest possible injector temperature that still ensures efficient and reproducible vaporization is paramount.
Q2: Which injection mode is recommended for trace-level this compound analysis?
A2: Splitless injection is the preferred mode for analyzing trace levels of this compound. This technique ensures that the vast majority of the injected sample is transferred to the GC column, maximizing sensitivity.[3][4] For thermally labile compounds, a Pulsed Splitless injection can offer further advantages. This technique uses a high-pressure pulse at the beginning of the injection to rapidly sweep analytes from the hot inlet onto the column, minimizing their residence time and thus reducing the opportunity for thermal degradation.[5]
Q3: How do I select the correct GC inlet liner for this compound analysis?
A3: Liner selection is crucial for preventing analyte degradation and ensuring reproducibility. The key is inertness . Active sites on the glass surface of a liner can catalytically degrade sensitive compounds or cause irreversible adsorption, leading to peak tailing and loss of response.[6][7]
-
Recommendation: Always use a highly deactivated liner. Look for manufacturer designations like Agilent's "Ultra Inert"[8][9] or Restek's "Sky" or "Topaz" series.[7][10][11]
-
Geometry: A single taper at the bottom of the liner is recommended for splitless injections as it helps to focus the vaporized sample onto the head of the column.[3]
-
Glass Wool: The use of deactivated glass wool is a double-edged sword. It can aid in sample vaporization and trap non-volatile matrix components, protecting the column.[6][12] However, the large surface area of the wool can also be a source of activity if not perfectly deactivated.[6] For new method development, starting with a liner containing high-quality deactivated glass wool (e.g., Agilent p/n 5190-2293) is a robust choice.[13][14] If you suspect the wool is causing degradation, switch to a liner without wool.
Q4: My calibration curve for this compound is not linear, especially at low concentrations. What could be the cause?
A4: Non-linearity at low concentrations is a classic symptom of analyte loss due to active sites in the GC flow path (liner, column head, etc.). At higher concentrations, these active sites become saturated, and the effect is less pronounced. At trace levels, a significant portion of the analyte can be lost, leading to a disproportionately low response. Using highly inert consumables, as described in Q3, is the primary solution. Additionally, ensure the column is properly conditioned and consider clipping a small portion (5-10 cm) from the front of the column to remove accumulated non-volatile matrix components that can create new active sites.
Q5: What are "matrix effects" and how do they impact this compound quantification?
A5: Matrix effects occur when co-extracted compounds from the sample (e.g., lipids, sugars, pigments from a plant sample) alter the response of the target analyte compared to its response in a pure solvent standard.[15]
-
Signal Enhancement: Matrix components can coat active sites in the inlet, preventing this compound from degrading or adsorbing. This "protectant" effect leads to a higher response in matrix than in solvent, causing an overestimation of the concentration.[5]
-
Signal Suppression: While less common in GC, high concentrations of matrix components can sometimes interfere with the ionization process in the mass spectrometer source.
To compensate for these effects, it is essential to use matrix-matched calibration standards . These are prepared by spiking known concentrations of this compound into a blank sample extract that has been through the entire sample preparation procedure.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common chromatographic problems encountered during this compound analysis.
| Problem | Potential Causes & Scientific Rationale | Recommended Solutions |
| No Peak or Very Low Response | 1. Thermal Degradation in Inlet: The injector temperature is too high, causing this compound to break down. This is the most common cause for thermally labile pesticides.[1]2. Adsorption on Active Sites: The liner or column is not sufficiently inert, causing irreversible binding of the analyte.[6] | 1a. Systematically lower the injector temperature in 10-20°C increments (e.g., start at 250°C, then try 230°C, 210°C). Find the lowest temperature that gives good peak shape.1b. Use a Pulsed Splitless injection to minimize inlet residence time.2a. Replace the inlet liner with a new, high-quality deactivated liner (e.g., Agilent Ultra Inert, Restek Sky).[7][9]2b. Clip 5-10 cm from the front of the GC column.2c. Verify the column is a low-bleed, inert phase suitable for pesticide analysis (e.g., 5% phenyl polysiloxane). |
| Tailing Peak | 1. Analyte-Surface Interactions: Polar functional groups on the this compound molecule are interacting with active sites (e.g., silanol groups) on the liner surface or column stationary phase. This secondary interaction delays a portion of the analyte molecules, causing the peak to tail.[16]2. Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion. | 1a. As above, replace the liner and clip the column. An active liner is the most frequent cause of peak tailing for sensitive compounds.1b. Ensure the entire flow path is inert.2a. Dilute the sample. If the peak shape improves, the issue was column overload. |
| Split or Broad Peaks | 1. Inefficient Analyte Focusing: For splitless injections, the initial oven temperature is too high. This prevents the analytes from condensing in a tight band at the head of the column, a phenomenon known as the "solvent effect."[3][17]2. Injection Speed: A slow injection can cause the sample to vaporize inefficiently and spread out in the liner before being transferred to the column. | 1a. Set the initial oven temperature at least 20°C below the boiling point of the injection solvent.[17]2a. Use a modern autosampler with a fast injection speed. |
| Poor Reproducibility (%RSD > 15%) | 1. Backflash: The volume of the vaporized solvent exceeds the internal volume of the liner, causing the sample to escape out of the top of the liner and contaminate the injector body and septum purge lines. This results in sample loss and carryover.[3]2. Inlet Liner Contamination: Non-volatile matrix components accumulate on the liner after repeated injections, creating active sites that degrade the analyte inconsistently.[6] | 1a. Use a liner with a larger internal diameter (e.g., 4 mm).1b. Reduce the injection volume.1c. Use a solvent with a lower expansion volume.2a. Replace the liner regularly. The frequency depends on the cleanliness of the samples, but after every 50-100 matrix injections is a good starting point.[14] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical decision-making process for troubleshooting common issues in this compound analysis.
Sources
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- 17. cannabissciencetech.com [cannabissciencetech.com]
Technical Support Center: Improving Phenkapton Recovery
Welcome to the technical support resource for scientists and researchers. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols designed to help you optimize the recovery of Phenkapton during sample extraction. As Senior Application Scientists, we have compiled this information based on established analytical principles and field-proven experience to address the common challenges encountered in the lab.
Introduction to this compound Extraction
This compound is an organothiophosphate acaricide and insecticide.[1][2] Its chemical structure, featuring a phosphorodithioate group and a dichlorinated phenyl ring, gives it moderate polarity and a high affinity for organic phases.[3][4][5] Accurate quantification of this compound residues in complex matrices such as food, water, and soil is critical for regulatory monitoring and safety assessment.[6][7]
FAQs: Quick Troubleshooting for this compound Recovery
This section provides rapid answers to the most common questions regarding this compound extraction.
Q1: My this compound recovery is consistently low. What are the most likely causes?
Low recovery can stem from several factors. The most common are:
-
Inappropriate Solvent Choice: The extraction solvent may not have the optimal polarity to efficiently partition this compound from the sample matrix.
-
Suboptimal pH: The pH of the sample, particularly for aqueous matrices, can influence the stability and solubility of this compound.
-
Analyte Degradation: this compound, like many organophosphates, can be susceptible to degradation, especially under harsh pH or high-temperature conditions.[3]
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analytical signal, particularly in LC-MS/MS analysis, leading to apparent low recovery (ion suppression).[8][9][10]
-
Inefficient Cleanup: The cleanup step may be too aggressive, removing this compound along with interferences, or insufficient, leading to matrix effects.[11]
Q2: How do I choose the right extraction technique: LLE, SPE, or QuEChERS?
The choice depends on the sample matrix, desired throughput, and available equipment.
-
Liquid-Liquid Extraction (LLE): A classic technique ideal for simple liquid matrices like water.[12][13] It is effective but can be labor-intensive and consume large volumes of organic solvents.[14]
-
Solid-Phase Extraction (SPE): Offers higher selectivity and cleaner extracts than LLE by using a solid sorbent to retain the analyte.[15] It is excellent for cleaning up complex samples and can be automated.[16]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The modern standard for multi-residue pesticide analysis in food and agricultural products.[17][18] It combines extraction and cleanup into a streamlined process, offering high throughput and excellent recoveries for a broad range of pesticides.[6]
Q3: Can I use the same extraction method for both soil and fruit samples?
While the core principles are similar, the protocol will require modification. Soil samples often require a more rigorous extraction to desorb the analyte from particulate matter, while fruit samples (high water content) are ideally suited for methods like QuEChERS.[6][14] Pre-treatment steps, like moistening dry samples, are crucial for consistent extraction.[19]
Q4: I suspect matrix effects are impacting my results. How can I confirm and mitigate this?
Matrix effects are a major concern in LC-MS analysis.[9][20] To confirm, compare the signal response of a standard in pure solvent to the response of a standard spiked into a blank matrix extract. A lower signal in the matrix indicates ion suppression. Mitigation strategies include:
-
Effective Sample Cleanup: Use dispersive SPE (d-SPE) cleanup steps in QuEChERS or a dedicated SPE cartridge to remove interfering compounds like fats, pigments, and sugars.[6][11]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples. This compensates for signal suppression or enhancement.[21]
-
Sample Dilution: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact.[20]
-
Use of an Internal Standard: A stable isotope-labeled version of this compound, if available, or a structurally similar compound can be used to correct for recovery losses and matrix effects.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Liquid-Liquid Extraction (LLE)
LLE operates on the principle of partitioning an analyte between two immiscible liquid phases. For this compound, this typically involves extracting it from an aqueous sample into an organic solvent.
Causality of Poor LLE Recovery:
-
Solvent Mismatch: this compound has a high octanol-water partition coefficient (Log P ≈ 5.84), indicating it is highly lipophilic.[2] Solvents like dichloromethane or ethyl acetate are effective, but their efficiency can be hampered if the sample matrix is complex.[15]
-
Emulsion Formation: High concentrations of fats or surfactants in the sample can lead to the formation of an emulsion layer between the aqueous and organic phases, trapping the analyte and preventing clean separation.
-
Insufficient Phase Contact: Inadequate mixing (shaking) will result in incomplete partitioning of this compound into the organic phase.
LLE Optimization Strategy
-
Solvent Selection: Choose a water-immiscible organic solvent in which this compound is highly soluble. A comparison of common solvents is provided in the data section below.
-
pH Adjustment: While this compound is neutral, adjusting the sample pH can help minimize the extraction of acidic or basic interferences. For general purposes, extracting from a neutral pH (6-8) is a good starting point.
-
"Salting Out": Add a neutral salt like sodium chloride (NaCl) to the aqueous phase. This increases the ionic strength of the water, decreasing the solubility of organic compounds like this compound and driving them into the organic solvent, thereby improving recovery.[18]
-
Breaking Emulsions: If emulsions form, they can be disrupted by centrifugation, addition of a small amount of a different salt, or passing the extract through a glass wool plug.
Guide 2: Developing a Robust Solid-Phase Extraction (SPE) Protocol
SPE provides a more selective extraction and cleanup by utilizing a solid sorbent. For a lipophilic compound like this compound, a reversed-phase sorbent (e.g., C18) is the most common choice.
Key Steps & The "Why" Behind Them:
-
Conditioning: The sorbent is wetted first with a strong solvent (e.g., methanol) and then with a weaker solvent (e.g., water or buffer). This activates the bonded C18 chains, ensuring proper interaction with the analyte. Skipping this step leads to channeling and drastically reduced recovery.
-
Loading: The sample is passed through the cartridge at a slow, controlled flow rate. This is critical to allow sufficient time for the partitioning of this compound from the liquid sample onto the solid sorbent.
-
Washing: An intermediate-strength solvent (e.g., water/methanol mixture) is used to wash away weakly retained, hydrophilic interferences while this compound remains bound to the sorbent. This step is crucial for a clean final extract.
-
Elution: A strong organic solvent (e.g., acetonitrile or ethyl acetate) is used to disrupt the interaction between this compound and the C18 sorbent, eluting it into a collection tube. Ensure the sorbent is dried with nitrogen or vacuum before this step to remove residual water, which can weaken the elution solvent.[22]
Guide 3: The QuEChERS Approach for High-Throughput Analysis
The QuEChERS method is highly effective for extracting pesticides from complex matrices like fruits, vegetables, and herbs.[7][17][23] It is a two-step process.
Step 1: Extraction & Partitioning A homogenized sample is vigorously shaken with acetonitrile and a salt mixture (commonly magnesium sulfate and sodium chloride).
-
Why Acetonitrile? It is miscible with water, allowing it to penetrate high-moisture samples and efficiently extract a wide range of pesticides.[18]
-
Why Salts? The addition of salts, particularly MgSO₄ (which also removes water) and NaCl, induces phase separation, partitioning the acetonitrile (containing the pesticides) from the aqueous layer (containing sugars, salts, and other polar interferences).[17]
Step 2: Dispersive SPE (d-SPE) Cleanup An aliquot of the acetonitrile supernatant is transferred to a tube containing a small amount of bulk SPE sorbent and magnesium sulfate.
-
Why d-SPE? It is a rapid and effective cleanup step. The choice of sorbent is critical.
-
PSA (Primary Secondary Amine): Removes organic acids, sugars, and some fatty acids. This is the most common sorbent for general-purpose cleanup.
-
C18: Removes non-polar interferences like fats and waxes.[21]
-
GCB (Graphitized Carbon Black): Removes pigments and sterols. Caution: GCB can adsorb planar pesticides, potentially reducing this compound recovery. Use with care and validate.
-
Data Summaries
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Extraction |
| Formula | C₁₁H₁₅Cl₂O₂PS₃[4][24] | Contains sulfur and phosphorus, making it suitable for selective detectors in GC. |
| Molecular Weight | 377.31 g/mol [4][24] | Standard molecular weight for MS analysis. |
| Log P (octanol-water) | 5.84 (Calculated)[2] | Highly lipophilic; partitions strongly into non-polar organic solvents. |
| Water Solubility | 0.044 mg/L[2] | Very low solubility in water, favoring extraction into an organic phase. |
| Class | Organothiophosphate[1] | May be susceptible to degradation under certain pH conditions. |
Table 2: Comparison of Common Extraction Techniques for this compound
| Technique | Pros | Cons | Best For |
| LLE | Simple, low setup cost. | Labor-intensive, large solvent use, prone to emulsions.[14] | Simple aqueous samples (e.g., drinking water).[12][13] |
| SPE | High selectivity, clean extracts, automation-friendly.[16] | Higher cost per sample, requires method development. | Complex aqueous samples, cleanup of initial extracts.[22][25] |
| QuEChERS | Fast, high throughput, low solvent use, effective for many matrices.[6][17] | Extracts can be "dirtier" than SPE, potential for matrix effects.[26] | Multi-residue screening in food and agricultural samples.[7] |
Table 3: Troubleshooting Guide for Low this compound Recovery
| Problem | Potential Cause | Recommended Solution |
| Low Recovery in LLE | Poor phase partitioning. | Use a more non-polar solvent (e.g., hexane/DCM mix). Add NaCl to the aqueous phase to "salt out" the analyte. |
| Emulsion formation. | Centrifuge the sample to break the emulsion. Pass the extract through a glass wool plug. | |
| Low Recovery in SPE | Incomplete analyte retention. | Ensure proper cartridge conditioning. Decrease the sample loading flow rate. |
| Analyte loss during wash. | Use a weaker wash solvent (e.g., increase the percentage of water). | |
| Incomplete elution. | Use a stronger elution solvent or increase the elution volume. Ensure the sorbent is dry before elution. | |
| Low Recovery in QuEChERS | Analyte loss during cleanup. | If using GCB, it may be adsorbing this compound. Switch to a PSA/C18 combination. Reduce the amount of d-SPE sorbent. |
| Degradation of analyte. | If using a buffered QuEChERS method, ensure the pH is appropriate. This compound is generally stable, but extremes should be avoided. | |
| Inconsistent Recovery | Matrix effects (ion suppression). | Implement matrix-matched calibration standards. Dilute the final extract before analysis.[20] |
| Inhomogeneous sample. | Ensure the primary sample is thoroughly homogenized before taking an analytical portion. For solids, cryogenic milling can improve homogeneity.[11] |
Visual Guides & Workflows
Extraction Method Selection
The following diagram provides a decision-making framework for selecting an appropriate extraction strategy based on sample type and analytical goals.
Caption: Decision tree for selecting an extraction method for this compound analysis.
QuEChERS Workflow Overview
This diagram illustrates the key stages of the widely used QuEChERS sample preparation workflow.
Caption: Standard workflow for the QuEChERS sample preparation method.
Detailed Experimental Protocols
Protocol 1: General Purpose Liquid-Liquid Extraction (LLE) from Water
This protocol is a starting point for extracting this compound from relatively clean aqueous matrices.
-
Sample Preparation: Measure 100 mL of the water sample into a 250 mL separatory funnel. Spike with an appropriate internal standard if used.
-
pH Check: Check the pH and adjust to ~7.0 using dilute HCl or NaOH if necessary.
-
Salting Out: Add 10 g of analytical grade sodium chloride (NaCl) and swirl until dissolved.
-
First Extraction: Add 30 mL of dichloromethane (DCM). Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate for 5-10 minutes. Drain the lower organic layer (DCM) into a collection flask.
-
Second Extraction: Repeat the extraction (steps 4-5) with a fresh 30 mL aliquot of DCM, collecting the organic layer in the same flask.
-
Drying: Pass the combined organic extracts through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Evaporate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
Analysis: The extract is now ready for analysis by GC-MS or LC-MS/MS.[23][26][27][28][29][30][31][32]
Protocol 2: Generic QuEChERS Method for Plant-Based Matrices
This protocol is based on the widely adopted AOAC and EN methods.
-
Sample Preparation: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Extraction: Add 10 mL of acetonitrile. If using an internal standard, add it at this stage. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Final Cleanup: Cap the d-SPE tube and vortex for 30 seconds. Centrifuge at ≥3000 rcf for 2 minutes.
-
Final Extract: The supernatant is the final extract. It can be injected directly or diluted as needed for analysis.
References
- Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS. Vertex AI Search.
-
QuEChERS: Home. EURL-SRM. [Link]
-
QuEChERS Method for Pesticide Residue Analysis. Phenomenex. [Link]
-
Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. PubMed. [Link]
-
Guidelines for Quantitative Liquid-Liquid Extraction of Organophosphate Pesticides from Water. ASTM. [Link]
-
Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications. [Link]
-
QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]
-
Guidelines for Quantitative Liquid-Liquid Extraction of Organophosphate Pesticides from Water. ASTM Digital Library. [Link]
-
Solid phase microextraction gas chromatographic analysis of organophosphorus pesticides in biological samples. PubMed. [Link]
-
Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. MDPI. [Link]
-
Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography. NIH. [Link]
-
Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. [Link]
-
Determination of Organophosphorus Pesticides in Water by Solid-Phase Extraction Followed by Liquid Chromatography/High-Flow Pneumatically Assisted Electrospray Mass Spectrometry. ACS Publications. [Link]
-
The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry. RSC Publishing. [Link]
-
Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine. NIH. [Link]
-
Comparative evaluation of solid-phase extraction and in-tube liquid-liquid extraction for the determination of Organophosphorus. Research Square. [Link]
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Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International. [Link]
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This compound. PubChem - NIH. [Link]
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This compound. CAS Common Chemistry. [Link]
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This compound data sheet. sitem.herts.ac.uk. [Link]
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Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. OUP Academic. [Link]
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Overcoming challenges associated with analyzing pesticides. AZoLifeSciences. [Link]
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Do you have any recovery issues with lipophilic pesticides?. ResearchGate. [Link]
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Estimation of Pesticide Residues in Selected Products of Plant Origin from Poland with the Use of the HPLC-MS/MS Technique. ResearchGate. [Link]
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Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. MDPI. [Link]
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This compound (Ref: ENT 25585 ). AERU. [Link]
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Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. Agilent. [Link]
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Fast GC-MS/MS for High Throughput Pesticides Analysis. SCISPEC. [Link]
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Semi-Volatiles Analysis with USEPA Method 525.2 using the GCMS-QP2010. Shimadzu. [Link]
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Fast Analysis of 140 Environmental Compounds by GC/MS/MS. Agilent. [Link]
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. [Link]
-
Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS). California EPA. [Link]
-
Analytical Methodologies for Pharmaceuticals Determination in Biota Samples. mdpi.com. [Link]
-
Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS. NIH. [Link]
-
Confirmation of Pesticides by GC/MS/MS. USDA Food Safety and Inspection Service. [Link]
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Phenkapton Stability in Organic Solvents: A Technical Support Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Phenkapton. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various organic solvents. As an organothiophosphate pesticide, this compound's stability is a critical parameter for accurate experimental results, from stock solution preparation to analytical quantification. This document offers field-proven insights and scientifically grounded protocols to ensure the integrity of your research.
Part 1: Understanding this compound Stability - Core Concepts
This compound, with the chemical formula C₁₁H₁₅Cl₂O₂PS₃, is an organophosphorus compound known for its use as a pesticide.[1] Its molecular structure, containing a phosphorodithioate group, is susceptible to degradation under various conditions. The choice of organic solvent is paramount in maintaining the chemical integrity of this compound for experimental use.
The stability of a chemical compound like this compound in a solution is influenced by a multitude of factors including:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2][3]
-
Light Exposure: UV and visible light can induce photodegradation, breaking chemical bonds.[2][3]
-
pH: The acidity or basicity of a solution can catalyze hydrolysis and other degradation reactions.[2][4]
-
Solvent Properties: The polarity, protic or aprotic nature, and purity of the organic solvent can significantly impact the stability of the solute.
-
Presence of Contaminants: Impurities in the solvent or on glassware can catalyze degradation.[2]
Part 2: Troubleshooting Guide for this compound Solution Instability
This section addresses common issues encountered during the handling and storage of this compound in organic solvents.
Issue 1: Rapid Degradation of this compound in Alcoholic Solvents
Symptoms:
-
Loss of active ingredient concentration over a short period.
-
Appearance of unknown peaks in chromatograms (e.g., GC/MS, HPLC).
-
Inconsistent results between experimental replicates.
Probable Cause: Organophosphorus pesticides, including those with a phosphorodithioate structure similar to this compound, are known to be unstable in protic solvents like methanol and ethanol.[5] These solvents can participate in solvolysis reactions, leading to the cleavage of the phosphate ester bonds. A study on the stability of 89 pesticides found that the organophosphorus compounds captafol, captan, and phosmet showed significant degradation in methanol.[5]
Solution:
-
Solvent Selection: Avoid using protic solvents such as methanol and ethanol for preparing stock solutions or for long-term storage of this compound. Opt for aprotic solvents where this compound has demonstrated better stability.
-
Recommended Solvents: Acetonitrile is a commonly used and recommended solvent for the preparation of pesticide standard solutions, including this compound.[6][7] It is a polar aprotic solvent and generally shows good compatibility with a wide range of pesticides.
-
Solvent Purity: Always use high-purity, analytical grade solvents to minimize contaminants that could catalyze degradation.
Issue 2: Inconsistent Results with Acetonitrile Solutions
Symptoms:
-
Gradual decrease in this compound concentration over time, even in acetonitrile.
-
Variability in stability between different batches of acetonitrile.
Probable Cause: The stability of some pesticides in acetonitrile can be influenced by the presence of acidic or basic impurities in the solvent.[7][8] Even high-grade solvents can contain trace amounts of impurities that may affect the stability of sensitive compounds.
Solution:
-
Acidification: For improved stability of pesticide stock solutions in acetonitrile, acidification with a small amount of a weak acid, such as 0.1% (v/v) acetic acid, can be beneficial.[7][8] This can help to neutralize any basic impurities that might promote degradation.
-
Storage Conditions: Store this compound solutions in acetonitrile at low temperatures (e.g., 4°C) and protected from light to minimize thermal and photodegradation.[6]
-
Quality Control: Regularly check the purity of your this compound stock solutions using analytical techniques like GC/MS or HPLC to monitor for any signs of degradation.
Issue 3: Photodegradation of this compound in Solution
Symptoms:
-
Accelerated degradation of this compound solutions when exposed to light.
-
Discoloration of the solution.
Probable Cause: Many organic molecules, including pesticides, are susceptible to photodegradation when exposed to UV or even ambient light.[3] The energy from the light can be absorbed by the molecule, leading to the breaking of chemical bonds and the formation of degradation products.
Solution:
-
Light Protection: Always store this compound solutions in amber glass vials or wrap clear vials with aluminum foil to protect them from light.
-
Minimize Exposure: During experimental procedures, minimize the exposure of the solutions to direct light.
-
Laboratory Environment: Be mindful of the lighting conditions in the laboratory and avoid prolonged exposure of samples to sunlight or strong artificial light.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent for dissolving and storing this compound?
A1: Based on available data for this compound and similar organothiophosphate pesticides, acetonitrile is a highly recommended solvent.[6][7] It is a polar aprotic solvent that generally provides good stability. For long-term storage, it is advisable to store the solution at 4°C and protect it from light.[6] To further enhance stability, consider acidifying the acetonitrile with 0.1% (v/v) acetic acid.[7][8]
Q2: Can I use methanol or ethanol to prepare my this compound stock solution?
A2: It is not recommended to use protic solvents like methanol or ethanol for preparing stock solutions of this compound that will be stored for any length of time. Studies on other organophosphorus pesticides have shown significant degradation in these solvents.[5] If methanol or ethanol must be used for a specific experimental reason, the solution should be prepared fresh and used immediately.
Q3: How can I check if my this compound solution has degraded?
A3: The most reliable way to check for degradation is by using a calibrated analytical method, such as:
-
Gas Chromatography-Mass Spectrometry (GC/MS): This technique can separate this compound from its degradation products and provide mass spectral data for identification.[5][9]
-
High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., UV or MS), HPLC is another powerful tool for assessing the purity and concentration of your this compound solution.
A decrease in the peak area of this compound and the appearance of new, unidentified peaks are strong indicators of degradation.
Q4: What are the likely degradation pathways for this compound in organic solvents?
A4: While specific degradation pathways for this compound in various organic solvents are not extensively documented in readily available literature, based on its chemical structure as an organothiophosphate, the primary degradation pathways are likely to be:
-
Hydrolysis: Cleavage of the P-S or P-O bonds by water molecules, which can be present as a contaminant in organic solvents or from the atmosphere. This process can be catalyzed by acids or bases.[4]
-
Photodegradation: Breakdown of the molecule upon exposure to light.[3]
-
Thermal Degradation: Decomposition at elevated temperatures.[10]
-
Oxidation: Reaction with oxygen or other oxidizing agents.
Q5: How should I prepare a stable this compound standard for analytical quantification?
A5: To prepare a stable standard:
-
Use a high-purity, certified reference material of this compound.
-
Dissolve the this compound in high-purity, analytical grade acetonitrile.
-
Consider adding 0.1% (v/v) acetic acid to the acetonitrile.[7][8]
-
Store the stock solution in an amber glass vial at 4°C.[6]
-
Prepare working standards by diluting the stock solution with the same acidified acetonitrile and use them as quickly as possible.
Part 4: Data and Protocols
Table 1: General Stability of Organothiophosphate Pesticides in Common Organic Solvents
| Organic Solvent | Solvent Type | General Stability of Organothiophosphates | Recommendations for this compound |
| Acetonitrile | Polar Aprotic | Generally Good[7][8] | Recommended for stock and working solutions. Store at 4°C, protected from light.[6] Consider acidification. |
| Acetone | Polar Aprotic | Variable; some pesticides can be unstable.[5][7] | Use with caution. Prepare fresh solutions and verify stability. |
| Methanol | Polar Protic | Poor ; degradation observed for similar compounds.[5] | Not Recommended for storage. Use immediately if necessary. |
| Ethanol | Polar Protic | Poor ; degradation observed for similar compounds.[5] | Not Recommended for storage. Use immediately if necessary. |
| n-Hexane | Nonpolar Aprotic | Generally Good for nonpolar pesticides. | May be suitable, but solubility of this compound should be verified. Good for extraction from aqueous matrices. |
| Ethyl Acetate | Polar Aprotic | Generally Good, but some thioether-containing pesticides may degrade.[7][8] | Use with caution and verify stability, as this compound contains thioether linkages. |
Experimental Protocol: Assessment of this compound Stability in an Organic Solvent
This protocol outlines a general procedure to determine the stability of this compound in a chosen organic solvent over time.
1. Materials:
- This compound certified reference material
- High-purity organic solvent(s) to be tested
- Volumetric flasks and pipettes
- Amber glass vials with screw caps
- Analytical balance
- GC/MS or HPLC system
2. Procedure:
- Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).
- Sample Preparation: Aliquot the stock solution into several amber glass vials.
- Initial Analysis (Time 0): Immediately analyze one of the freshly prepared samples using a validated GC/MS or HPLC method to determine the initial concentration of this compound. This will serve as your baseline (T=0).
- Storage: Store the remaining vials under the desired conditions (e.g., room temperature, 4°C, -20°C), protected from light.
- Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve a vial from storage, allow it to come to room temperature, and analyze the concentration of this compound using the same analytical method.
- Data Analysis: Compare the concentration of this compound at each time point to the initial concentration at T=0. Calculate the percentage of this compound remaining.
- Degradation Products: Monitor the chromatograms for the appearance and increase of any new peaks, which may indicate the formation of degradation products.
Part 5: Visualizations
Diagram 1: Decision Workflow for Solvent Selection
This diagram illustrates a logical workflow for selecting an appropriate solvent for this compound.
Caption: A decision-making workflow for selecting a suitable organic solvent for this compound.
Diagram 2: General Degradation Pathways for Organothiophosphates
This diagram illustrates the potential degradation pathways for a general organothiophosphate structure, representative of this compound.
Caption: Potential degradation pathways for organothiophosphate compounds like this compound.
References
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National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 16773. [Link]
-
Ito, S., et al. (1995). "[Studies on the stability of 89 pesticides in organic solvent]". Shokuhin Eiseigaku Zasshi. Journal of the Food Hygienic Society of Japan, 36(5), 601–608. [Link]
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U.S. Environmental Protection Agency. (2012). Method 525.3: Determination of Semivolatile Organic Chemicals in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). The Royal Society of Chemistry. [Link]
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Malz, F., & Schöning, J. (2010). Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR. Poster presentation. [Link]
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Kumar, A., et al. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts, 9(6). [Link]
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Eddleston, M., et al. (2012). A role for solvents in the toxicity of agricultural organophosphorus pesticides. Clinical Toxicology, 50(8), 737-744. [Link]
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Lehotay, S. J., & Schenck, F. J. (2005). Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. Journal of AOAC International, 88(2), 615–630. [Link]
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Schüürmann, G., et al. (2013). Hydrolysis of chemicals as a function of structure and pH: Meeting the information requirements of REACH in a reliable way and o. Environmental Sciences Europe, 25(1), 1-17. [Link]
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de Souza, A. R., et al. (2011). Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples. In Pesticides - Formulations, Effects, Fate. InTech. [Link]
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Mukati, S., et al. (2022). CHEMICAL STABILITY OF DRUGS. IIP Series, 2(1). [Link]
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Ocaña-Riola, R., et al. (2010). Analytical methods for human biomonitoring of pesticides. A review. Talanta, 82(1), 6-28. [Link]
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U.S. Environmental Protection Agency. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. [Link]
-
Lehotay, S. J., & Schenck, F. J. (2005). Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues. Journal of AOAC International, 88(2), 615-630. [Link]
-
Neaţu, Ş., et al. (2021). Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning. Materials, 14(11), 2806. [Link]
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Reddy, B. S., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 51(8), 745-753. [Link]
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Mwila-Kazimbaya, K., et al. (2013). The effect of mixtures of organophosphate and carbamate pesticides on acetylcholinesterase and application of chemometrics to identify pesticides in mixtures. Environmental Monitoring and Assessment, 185(3), 2315-2326. [Link]
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Van Hien, P., et al. (2021). Photostability of Indium Phthalocyanines in Organic Solvents. Molecules, 26(11), 3329. [Link]
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Walse, S. S., et al. (2024). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters. Water, 16(3), 449. [Link]
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Tirey, D. A., et al. (1991). Thermal Degradation Characteristics of Environmentally Sensitive Pesticide Products. U.S. Environmental Protection Agency. [Link]
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Gouveia, A. S., et al. (2023). Advances in photocatalytic degradation of organic pollutants in wastewaters: harnessing the power of phthalocyanines and phthalocyanine-containing materials. RSC Advances, 13(50), 35059-35081. [Link]
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Fernández-López, J. A., et al. (2015). Comparative Thermal Degradation Patterns of Natural Yellow Colorants Used in Foods. Journal of Food Science, 80(8), C1686-C1693. [Link]
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Pandit, N. K., & Hinderliter, J. S. (1985). Degradation of chlorthalidone in methanol: kinetics and stabilization. Journal of Pharmaceutical Sciences, 74(8), 857-861. [Link]
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Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. [Link]
-
Tirey, D. A., et al. (1991). Thermal Degradation Characteristics of Environmentally Sensitive Pesticide Products. U.S. Environmental Protection Agency. [Link]
-
Saeloh, D., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceutics, 14(7), 1334. [Link]
-
Chen, L., et al. (2003). Degradation Kinetics of Polycarbonate in Supercritical Methanol. Industrial & Engineering Chemistry Research, 42(25), 6446-6451. [Link]
-
Główka, A. K., et al. (2021). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Molecules, 26(11), 3329. [Link]
-
National Center for Biotechnology Information. (2022). Table 4-2, Physical and Chemical Properties of Acetone. In Toxicological Profile for Acetone. Agency for Toxic Substances and Disease Registry (US). [Link]
-
Vincent, B. J., & Natarajan, B. (2011). Kinetics of thermal degradation of water borne polyurethane dispersion containing polycaprolactone with either isophorone diisocyanate or metatetramethyl xylene diisocyanate. Journal of Thermal Analysis and Calorimetry, 104(3), 1373-1380. [Link]
-
U.S. Environmental Protection Agency. (2003). Toxicological Review of Acetonitrile (CAS No. 75-05-8). [Link]
-
Li, Y., et al. (2015). Photodegradation of sulfoxaflor in various organic solvents. Environmental Chemistry, 34(8), 1485-1491. [Link]
-
Organic Syntheses. 2,7-dimethyl-2,7-dinitroöctane. [Link]
-
U.S. Environmental Protection Agency. (2005). Reassessment of One Exemption from the Requirement of a Tolerance for Acetone. [Link]
-
Romanova, E. V., et al. (2021). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. The Journal of Physical Chemistry B, 125(50), 13746-13760. [Link]
-
Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Acetone. [Link]
-
Rój, E., et al. (2024). Effect of Selected Organic Solvents on Hydroxyl Radical-Dependent Light Emission in the Fe2+-EGTA-H2O2 System. International Journal of Molecular Sciences, 25(23), 12891. [Link]
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Technical Support Center: Analysis of Phenkapton by Thermal Desorption
Welcome to the technical support center for the analysis of Phenkapton using thermal desorption (TD) techniques. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal lability of this compound. As a senior application scientist, I will provide you with in-depth troubleshooting advice, preventative measures, and optimized protocols to ensure the scientific integrity of your results.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the analysis of this compound by thermal desorption:
Q1: What is this compound and why is it challenging to analyze by thermal desorption?
This compound is an organothiophosphate pesticide.[1] Like many compounds in this class, it is thermally labile, meaning it can degrade at the elevated temperatures typically used in thermal desorption and gas chromatography (GC) analysis. This degradation can lead to inaccurate quantification, poor reproducibility, and the misidentification of degradation products as sample components.
Q2: What are the typical signs of this compound degradation in my TD-GC/MS results?
Signs of thermal degradation can manifest in several ways in your chromatogram:
-
Poor peak shape: Tailing or broadened peaks for this compound can indicate on-column or in-system degradation.
-
Low or no recovery: The this compound peak may be significantly smaller than expected or absent altogether.
-
Appearance of unexpected peaks: New peaks that are not present in a direct injection or a low-temperature desorption of the standard may appear. These are likely degradation products.
-
Poor linearity and reproducibility: Your calibration curve may be non-linear, especially at higher concentrations, and you may observe poor precision between replicate analyses.
Q3: What is the maximum recommended desorption temperature for this compound?
There is no single "maximum" temperature, as the optimal temperature depends on your specific instrumentation, the sorbent tube packing, and the matrix. The key is to use the lowest possible temperature that allows for efficient desorption of this compound without causing significant degradation. A systematic approach to determining the optimal desorption temperature for your method is provided in the Troubleshooting Guide below.
Q4: Can I use standard packed sorbent tubes for this compound analysis?
Yes, but the choice of sorbent and the overall system cleanliness are critical. Active sites on the sorbent material, glass wool, or within the transfer line can catalyze the degradation of thermally labile compounds like this compound. Using inertly coated sorbent tubes and ensuring a clean, well-maintained system is crucial for minimizing degradation.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to this compound degradation during thermal desorption analysis.
Problem 1: Low Recovery and/or Poor Peak Shape for this compound
Potential Causes:
-
Thermal Degradation: The most likely cause is the breakdown of this compound at high temperatures in the thermal desorber or GC inlet. Organophosphorus pesticides can undergo various degradation reactions upon heating, including hydrolysis and rearrangements.[2]
-
Active Sites: Active sites within the sample flow path (e.g., on the sorbent, glass wool, transfer line, or GC liner) can interact with and degrade this compound, even at lower temperatures.
-
Inefficient Desorption: The desorption temperature or time may be insufficient to quantitatively transfer this compound from the sorbent tube to the GC column, leading to carryover and poor peak shape.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recovery and poor peak shape of this compound.
Recommended Solutions & Protocols:
1. Protocol for Optimizing Desorption Temperature:
This protocol will help you determine the lowest effective desorption temperature for this compound on your system.
-
Step 1: Prepare Standards: Prepare a series of identical sorbent tubes spiked with a known amount of this compound standard.
-
Step 2: Initial Low-Temperature Desorption: Analyze the first tube at a very low desorption temperature (e.g., 150 °C) for a fixed time (e.g., 5 minutes). This is unlikely to provide full desorption but will serve as a baseline for degradation.
-
Step 3: Incremental Temperature Increase: Increase the desorption temperature in 10-20 °C increments for each subsequent tube, keeping all other parameters (desorption time, flow rate, GC conditions) constant.
-
Step 4: Monitor Analyte Response and Degradation Products: Carefully monitor the peak area and shape of this compound. Also, look for the appearance or increase in the size of any potential degradation product peaks.
-
Step 5: Determine the Optimal Temperature: The optimal desorption temperature is the lowest temperature that provides a sharp, symmetrical peak for this compound with the highest response, and before any significant degradation is observed.
2. Minimizing Active Sites:
-
Use Inert Flow Paths: Whenever possible, use deactivated fused silica or other inertly coated materials for your transfer lines and GC inlet liners.
-
Proper Conditioning of Sorbent Tubes: Ensure your sorbent tubes are thoroughly conditioned according to the manufacturer's instructions to remove any residual contaminants or active sites. A guide to tube conditioning can be found in reference[3].
-
Regular Maintenance: Regularly replace septa, O-rings, and inlet liners in your GC to prevent the build-up of active sites.
3. Optimizing Desorption Flow and Time:
-
Desorption Flow: A higher desorption flow rate can help to rapidly transfer this compound from the sorbent tube to the cold trap, minimizing the time it spends at elevated temperatures. Start with your instrument's recommended flow rates and increase if necessary.
-
Desorption Time: Ensure the desorption time is sufficient for complete transfer of this compound from the sorbent. You can test this by re-analyzing a desorbed tube to check for carryover.
Problem 2: Presence of Unexpected Peaks (Potential Degradation Products)
Potential Causes:
-
Thermal Degradation: As mentioned, high temperatures can cause this compound to break down into smaller, more stable molecules.
-
Hydrolysis: If there is residual moisture in your sample or system, it can lead to hydrolysis of the phosphate ester bonds in this compound, especially at elevated temperatures.
Proposed this compound Degradation Pathway:
Based on the known degradation of other organophosphorus pesticides, a likely degradation pathway for this compound involves the cleavage of the P-S bond.[2][4]
Sources
Column selection for optimal Phenkapton separation
A Guide to Optimal Column Selection and Troubleshooting for the Separation of Phenkapton
Welcome to the technical support center for this compound analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound and require robust, reliable chromatographic methods. Here, we move beyond generic advice to provide in-depth, field-proven insights into selecting the ideal column and troubleshooting common issues encountered during its separation. Our focus is on explaining the causality behind experimental choices to empower you to develop and optimize your own methods effectively.
Section 1: Fundamentals of this compound for Chromatographic Separation
A deep understanding of the analyte's physicochemical properties is the foundation of any successful separation method. This compound (C₁₁H₁₅Cl₂O₂PS₃) is an organothiophosphate acaricide and insecticide.[1][2] Its structure dictates its behavior in any chromatographic system.
Key Physicochemical Properties:
-
Polarity and Solubility: this compound is a lipophilic, non-polar compound with a high octanol-water partition coefficient (log P) of 4.65.[5] This is characterized by its very low solubility in water and high solubility in organic solvents such as acetonitrile, cyclohexane, and chloroform.[1] This property is the primary reason reversed-phase HPLC and gas chromatography are the most suitable analytical techniques.
-
Chemical Stability: As an organophosphate ester, this compound can be susceptible to decomposition under excessive heat or in the presence of strong reducing agents.[1][6] While it does not react rapidly with air or water under normal conditions, controlling temperature and pH is crucial for method robustness.[6]
-
UV Absorbance: The presence of a dichlorophenyl ring system allows for detection using a UV detector in HPLC, typically around 280 nm.[1][7]
-
Detection-Specific Features: The molecule contains phosphorus, sulfur, and chlorine atoms, making it an excellent candidate for selective and sensitive detection in Gas Chromatography (GC) using Nitrogen-Phosphorus Detectors (NPD), Flame Photometric Detectors (FPD, in either phosphorus or sulfur mode), or Electron Capture Detectors (ECD).[1] Mass Spectrometry (MS) is, of course, universally applicable for both GC and HPLC for high specificity and sensitivity.[8][9]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific, common problems encountered during this compound analysis in a direct question-and-answer format.
Q1: My this compound peak is exhibiting significant tailing in my reversed-phase HPLC method. What are the likely causes and solutions?
A1: Peak tailing is one of the most common chromatographic problems and typically points to undesirable secondary interactions or column issues.
-
Cause 1: Silanol Interactions. The most probable cause is the interaction between the slightly basic functional groups in this compound and acidic residual silanol groups (Si-OH) on the silica surface of the column packing. This is especially prevalent on older, Type-A silica columns.
-
Solution: Switch to a modern, high-purity, end-capped C18 column. End-capping neutralizes most residual silanols, providing a more inert surface and significantly improving peak shape for compounds like this compound.
-
-
Cause 2: Mobile Phase pH. If the mobile phase pH is not optimal, it can lead to partial ionization of analytes, causing tailing.
-
Solution: While this compound itself is not strongly acidic or basic, ensure your mobile phase is buffered to a stable pH, typically between 3 and 7, to guarantee reproducible results. A buffer concentration of 20-50 mM is usually sufficient.[10]
-
-
Cause 3: Column Contamination or Degradation. Particulates from the sample or mobile phase can clog the inlet frit, or strongly retained matrix components can create active sites at the head of the column.
-
Solution: Always use a guard column that matches the stationary phase of your analytical column.[11] This is a cost-effective way to protect your primary column. If tailing persists, try reversing and flushing the column (disconnect from the detector first) or, as a last resort, carefully cut 1-2 cm from the inlet end.[10]
-
Q2: I am struggling to resolve this compound from a co-eluting peak in a complex matrix (e.g., soil extract, agricultural product). How can I improve the separation?
A2: Improving resolution requires changing the selectivity (α) of your chromatographic system. This is achieved by altering the chemistry of the stationary or mobile phase to change the interaction dynamics.
-
HPLC Approach 1: Change the Stationary Phase. If a standard C18 column does not provide adequate resolution, the co-eluting compound likely has similar hydrophobicity. The solution is to introduce a different separation mechanism.
-
Recommendation: A Phenyl-Hexyl stationary phase is an excellent alternative. It provides hydrophobic interactions similar to C18 but also introduces π-π interactions via the phenyl rings. This can selectively retain aromatic or unsaturated compounds differently from this compound, often resolving the peaks.
-
-
HPLC Approach 2: Change the Organic Modifier. The choice of organic solvent in the mobile phase can significantly impact selectivity.
-
Recommendation: If you are using acetonitrile, try substituting it with methanol . The different dipole moment and hydrogen-bonding capability of methanol will alter interactions with both the analyte and the stationary phase, which can often be enough to achieve separation.
-
-
GC Approach: Change the Column. In gas chromatography, selectivity is almost entirely dictated by the stationary phase.
-
Recommendation: If you are using a standard non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), consider switching to a more polar column, such as a 50% phenyl-methylpolysiloxane (e.g., DB-17, HP-50+) . The increased phenyl content enhances interactions with polarizable molecules, providing a different elution order and potentially resolving the interference.
-
Q3: My retention times for this compound are drifting and not reproducible between runs. What should I investigate?
A3: Retention time instability is a system-level problem that compromises data integrity. A systematic check is required.
-
For HPLC Systems:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. For gradient methods, a 10-15 column volume post-run equilibration is a good starting point.
-
Mobile Phase Composition: Ensure your mobile phase is thoroughly mixed and degassed. If using an isocratic mixture, prepare it fresh daily to avoid the evaporation of the more volatile organic component, which leads to longer retention times.[11]
-
Temperature Control: Column temperature significantly affects retention.[12] Use a thermostatted column compartment and ensure the lab's ambient temperature is stable. A 1°C change can alter retention by 1-2%.[12]
-
Pump Performance: Check for leaks in the pump heads, seals, and check valves. Inconsistent flow from the pump is a direct cause of retention time drift.
-
-
For GC Systems:
-
Carrier Gas Flow: Use an electronic flow meter to verify that the column flow rate is stable and accurate. Leaks at the injector fitting or septum can cause flow to fluctuate.
-
Oven Temperature: Ensure the GC oven is properly calibrated and that its temperature program is consistent from run to run.
-
Column Bleed/Aging: As a column ages, the stationary phase can degrade ("bleed"), which can lead to shifts in retention time. If the column is old or has been exposed to oxygen at high temperatures, it may need to be replaced.
-
Section 3: A Systematic Approach to Column Selection
Choosing the right column from the start can save significant time in method development. The following workflow provides a logical pathway to selecting the optimal column for your this compound application.
Caption: Workflow for rational column selection for this compound analysis.
Comparative Summary of Recommended HPLC Columns
| Stationary Phase | Primary Interaction Mechanism | Advantages for this compound Analysis | Disadvantages |
| C18 (Octadecylsilane) | Hydrophobic (van der Waals) | Excellent "first choice" column; high hydrophobicity provides good retention for non-polar this compound. Widely available and well-characterized. | May not resolve this compound from matrix components with similar hydrophobicity. |
| C8 (Octylsilane) | Hydrophobic (van der Waals) | Less retentive than C18, leading to shorter run times. Useful if this compound is too strongly retained on a C18 phase. | Lower retention can lead to elution closer to the solvent front and potential interference from unretained matrix components. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Offers alternative selectivity. The phenyl rings can interact with this compound's aromatic ring, which can resolve it from non-aromatic interferences. | May exhibit different peak shapes or retention behavior compared to standard C18. |
| Polar-Embedded | Hydrophobic & Polar Interactions | Provides unique selectivity for polar and non-polar compounds. Highly stable in aqueous mobile phases.[13] | The embedded polar group may not offer a significant advantage for the non-polar this compound unless separating from polar interferences. |
Section 4: Recommended Starting Protocols
The following protocols are intended as robust starting points for method development. They should be optimized and validated for your specific instrumentation and sample matrix.
Protocol 1: Reversed-Phase HPLC-UV Method
This protocol is suitable for analyzing this compound in samples like pesticide formulations or moderately clean environmental water samples after solid-phase extraction (SPE).
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Guard Column: C18 guard cartridge matching the analytical column.
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: HPLC-grade Acetonitrile
-
Gradient Program:
-
Start at 60% B
-
Linear ramp to 95% B over 10 minutes
-
Hold at 95% B for 3 minutes
-
Return to 60% B over 1 minute
-
Equilibrate at 60% B for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
UV Detector Wavelength: 280 nm
-
Sample Preparation: Dilute sample in a 70:30 mixture of Acetonitrile:Water to ensure compatibility with the mobile phase and prevent peak distortion.[11]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is ideal for trace-level quantification of this compound in complex environmental matrices like soil, food, or water, following appropriate extraction (e.g., QuEChERS, LLE).[14][15]
-
GC Column: 5% Phenyl-Methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector: Splitless mode, 250 °C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp at 20 °C/min to 200 °C.
-
Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Quantifier Ion: To be determined empirically from a full scan spectrum of a this compound standard (e.g., m/z 376, the molecular ion).
-
Qualifier Ions: Select 2-3 other characteristic fragment ions for identity confirmation.
-
References
-
Title: Methyl this compound | C9H11Cl2O2PS3 | CID 62519 Source: PubChem URL: [Link]
-
Title: this compound | C11H15Cl2O2PS3 | CID 16773 Source: PubChem URL: [Link]
-
Title: this compound - CAS Common Chemistry Source: CAS Common Chemistry URL: [Link]
-
Title: this compound data sheet Source: Compendium of Pesticide Common Names URL: [Link]
-
Title: TROUBLESHOOTING GUIDE Source: Chrom-Tech URL: [Link]
-
Title: Estimation of Pesticide Residues in Selected Products of Plant Origin from Poland with the Use of the HPLC-MS/MS Technique Source: ResearchGate URL: [Link]
-
Title: this compound (Ref: ENT 25585 ) Source: Agriculture and Environment Research Unit (AERU), University of Hertfordshire URL: [Link]
-
Title: III Analytical Methods Source: Japan International Cooperation Agency URL: [Link]
-
Title: MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides Source: Collaborative International Pesticides Analytical Council (CIPAC) URL: [Link]
-
Title: this compound Source: Global Substance Registration System (GSRS) URL: [Link]
-
Title: 7. ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
-
Title: EPA Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extractions and Capillary Colum Gas Chrom Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: HPLC Troubleshooting Guide Source: Macherey-Nagel URL: [Link]
-
Title: 5 Common HPLC Troubleshooting Mistakes and What to Do Instead Source: YouTube (Phenomenex) URL: [Link]
-
Title: Troubleshooting LC, basics Source: Chromedia URL: [Link]
-
Title: Diagnosing HPLC Chromatography Problems & Troubleshooting Source: Shimadzu Scientific Instruments URL: [Link]
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- 5. hpc-standards.com [hpc-standards.com]
- 6. Methyl this compound | C9H11Cl2O2PS3 | CID 62519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides [cipac.org]
- 8. This compound | C11H15Cl2O2PS3 | CID 16773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
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- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
Minimizing ion suppression of Phenkapton in LC-MS/MS
A Senior Application Scientist's Guide to Overcoming Analytical Challenges
Welcome to our dedicated resource for scientists and researchers working with Phenkapton. This guide is structured to provide expert-level, actionable advice for one of the most persistent challenges in bioanalysis: minimizing ion suppression in LC-MS/MS. We will move beyond simple procedural lists to explain the underlying principles, empowering you to make informed decisions and develop robust, reliable methods for this compound quantification.
Troubleshooting Guide & FAQs: Ion Suppression in this compound Analysis
Q1: I'm experiencing poor sensitivity and inconsistent results for this compound. What is ion suppression and why is it a likely culprit?
A: Ion suppression is a type of matrix effect where the presence of co-eluting compounds from your sample (the "matrix") interferes with the ionization of your target analyte, this compound, in the mass spectrometer's ion source.[1][2][3] This competition for ionization leads to a reduced signal for this compound, which can severely compromise the accuracy, precision, and detection limits of your assay.[1][4]
This compound, an organothiophosphate pesticide, is often analyzed in complex biological or environmental matrices like plasma, soil, or agricultural products.[5][6][7] These samples are rich in endogenous components such as phospholipids, salts, and other organic molecules that are notorious for causing ion suppression, particularly in electrospray ionization (ESI). Therefore, if you observe a lower-than-expected or erratic signal, ion suppression should be your primary suspect.
Q2: How can I definitively prove that ion suppression is affecting my this compound signal?
A: The most reliable method to diagnose ion suppression is a post-column infusion experiment .[8][9] This technique allows you to visualize precisely where in your chromatographic run the matrix components are eluting and causing a drop in signal intensity.
Experimental Protocol: Post-Column Infusion Analysis
-
System Setup:
-
Prepare a standard solution of this compound (e.g., 100 ng/mL in a mobile phase-like solvent) to be infused post-column.
-
Using a syringe pump, deliver this solution at a low, constant flow rate (e.g., 10 µL/min) into a T-junction placed between the LC column outlet and the MS ion source.
-
Prepare a blank matrix sample (e.g., an extract of organic strawberries if that is your matrix) using your current sample preparation method.
-
-
Execution:
-
Begin infusing the this compound solution into the MS. You should see a stable, continuous signal for the this compound MRM transition.
-
Once the baseline is stable, inject the blank matrix extract onto the LC column and start your chromatographic run.
-
-
Data Interpretation:
-
Monitor the this compound signal throughout the run. Any significant drop in the baseline signal indicates a region where matrix components are eluting and suppressing the this compound ionization. If this drop coincides with the retention time of this compound in a real sample, your analysis is compromised.
-
Example Data Interpretation:
| Retention Time Window | This compound Signal Observation | Inference |
| 0.5 - 2.0 min | Sharp dip in signal | Early-eluting polar interferences (e.g., salts) are causing suppression. |
| 2.1 - 3.5 min | Signal returns to baseline | "Clean" window with minimal matrix effects. |
| 3.6 - 5.0 min | Broad dip in signal | Late-eluting non-polar interferences (e.g., phospholipids) are causing suppression. |
Workflow: From Problem to Validated Solution
Caption: A systematic workflow for diagnosing, mitigating, and validating the reduction of ion suppression.
Q3: My post-column infusion confirmed suppression. What is the most effective way to clean up my sample and remove these interferences?
A: Your primary and most effective strategy is to improve your sample preparation.[2][10] The goal is to selectively remove the matrix components causing suppression while maximizing the recovery of this compound.
Comparison of Common Sample Preparation Techniques
| Technique | Mechanism | Effectiveness for this compound | Key Consideration |
| Protein Precipitation (PPT) | A crude method where a solvent like acetonitrile is used to crash out proteins. | Low. While simple, this method is non-selective and leaves behind high concentrations of phospholipids and other small molecules that are major sources of ion suppression.[10] | Only suitable for very simple matrices or when high sensitivity is not required. |
| Liquid-Liquid Extraction (LLE) | Partitions this compound into an immiscible organic solvent, leaving polar interferences in the aqueous layer. | Moderate. LLE is more selective than PPT and can effectively remove salts and some polar interferences.[11][12] | Requires careful optimization of solvents and pH. Can be labor-intensive and may not remove all interfering compounds. |
| Solid-Phase Extraction (SPE) | A chromatographic technique that retains this compound on a solid sorbent while matrix interferences are washed away. | High. SPE offers the highest degree of selectivity and produces the cleanest extracts, significantly reducing ion suppression.[13][14][15] | Requires method development but is the gold standard for robust bioanalysis. |
Recommended Protocol: Solid-Phase Extraction (SPE) for this compound
This protocol provides a robust starting point for extracting this compound from aqueous matrices.
-
Sorbent Selection: Given this compound's structure, a universal polymeric reversed-phase sorbent (e.g., Oasis HLB or equivalent) is an excellent choice as it provides good retention for a wide range of compounds.
-
Conditioning: Pre-treat the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of purified water.
-
Loading: Load the pre-treated sample (e.g., 1 mL of filtered water sample or diluted plasma) onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 5-10% methanol in water. This step is crucial for removing polar interferences without prematurely eluting the this compound.
-
Elution: Elute this compound from the cartridge using a small volume (e.g., 1 mL) of a strong organic solvent like ethyl acetate or acetonitrile.[16]
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your initial mobile phase to ensure good peak shape upon injection.
Q4: Can I adjust my LC method to avoid ion suppression without changing my sample prep?
A: Yes, chromatographic optimization is your second line of defense. If your post-column infusion experiment showed a suppression zone that is distinct from your analyte's retention time, you can adjust your LC method to move the this compound peak into a "cleaner" region of the chromatogram.
Chromatographic Strategies:
-
Modify the Gradient: Altering the slope of your organic gradient can change the selectivity of your separation. A shallower gradient can increase the resolution between this compound and a closely eluting interference.
-
Change Column Chemistry: If you are using a standard C18 column, switching to a different stationary phase, such as a Phenyl-Hexyl or a Biphenyl, can provide alternative selectivity and may shift the retention of matrix components away from your analyte.
-
Use Smaller Particle Columns: Employing columns with sub-2 µm particles (UHPLC) provides significantly higher chromatographic efficiency, leading to sharper peaks and better resolution from interferences.[17]
Decision Logic for Mitigation
Caption: A decision-making diagram for selecting the appropriate strategy to combat ion suppression.
References
-
Spectroscopy Online. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
-
Malinowska, I., et al. (2015). Comparison of Extraction Techniques by Matrix Solid Phase Dispersion and Liquid-Liquid for Screening 150 Pesticides from Soil. Polish Journal of Environmental Studies. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
-
Spectroscopy Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
Polson, C., et al. (2003). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Environmental Health Perspectives. [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
Bhuiyan, A. A., & Brotherton, H. O. (n.d.). Solid Phase Extraction of Pesticides with Determination by Gas Chromatography. Marshall University Scholar. [Link]
-
SCIEX. (2023). What is matrix effect and how is it quantified?. [Link]
-
Dong, Y., et al. (2015). Matrix Effects and Application of Matrix Effect Factor. Journal of AOAC International. [Link]
-
California Environmental Protection Agency. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. [Link]
-
SCION Instruments. (n.d.). A Comprehensive Guide to Pesticide Residue Analysis. [Link]
-
Smith, J. N., et al. (2013). Liquid–Liquid Extraction of Insecticides from Juice: An Analytical Chemistry Laboratory Experiment. Journal of Chemical Education. [Link]
-
Al-Tekreeti, M. M., et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Molecules. [Link]
-
Royal Society of Chemistry. (n.d.). Determination of pesticides and related compounds in water by dispersive liquid–liquid microextraction and gas chromatography-triple quadrupole mass spectrometry. [Link]
-
Kadlec, M. C., & Exner, J. H. (1991). Solid-phase extraction of pesticides from water: possible interferences from dissolved organic material. Analytical Chemistry. [Link]
-
Taylor & Francis Online. (n.d.). Liquid Phase Microextraction Techniques as a Sample Preparation Step for Analysis of Pesticide Residues in Food. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
van der Nagel, B. H. C., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]
-
Biotech Spain. (2025). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Marín-Sáez, J., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Molecules. [Link]
-
van der Nagel, B. H. C., et al. (2024). Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. [Link]
-
CAS Common Chemistry. (n.d.). This compound. [Link]
-
Alan Wood. (n.d.). This compound data sheet. [Link]
-
Scilit. (n.d.). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. [Link]
-
ResearchGate. (2025). Estimation of Pesticide Residues in Selected Products of Plant Origin from Poland with the Use of the HPLC-MS/MS Technique. [Link]
-
Agilent Technologies. (2006). Determination of 44 Pesticides in Foodstuffs by LC/MS/MS. [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Multi-Residue Analysis of Some Polar Pesticides in Water Samples with SPE and LC–MS–MS. [Link]
-
Agilent Technologies. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. [Link]
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- 17. lcms.cz [lcms.cz]
Calibration curve issues in Phenkapton quantification
A Guide to Troubleshooting Calibration Curve Issues in Chromatographic Analysis
Welcome to the technical support center for Phenkapton quantification. This guide is designed for researchers, analytical scientists, and drug development professionals who are utilizing chromatographic techniques, such as Gas Chromatography (GC), for the quantitative analysis of the organothiophosphate pesticide this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to diagnose and resolve common and complex issues related to calibration curve development, ensuring the accuracy and reliability of your data.
This resource is structured in a practical question-and-answer format, addressing specific problems you may encounter during your experimental work. We will delve into the causality behind these issues and provide robust, self-validating protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Linearity and Correlation Issues
Question 1: My calibration curve for this compound is showing poor linearity (R² < 0.995). What are the primary causes and how can I fix this?
A non-linear calibration curve is a common but critical issue that points to a breakdown in the proportional relationship between concentration and instrument response. This can stem from several factors, from sample preparation to instrument behavior.
Immediate Troubleshooting Steps:
-
Re-prepare Standards: The first and simplest step is to prepare a fresh set of calibration standards from your stock solution. Errors in serial dilution are a frequent source of non-linearity.
-
Check Syringe/Autosampler: For GC analysis, inspect the injection syringe for bubbles or blockages.[1] Perform a series of blank solvent injections to check for carryover from a potentially contaminated syringe.[2]
-
Assess the Concentration Range: Your calibration range may extend beyond the linear dynamic range of the detector.[2] Try preparing a narrower range of standards or diluting the highest concentration points.
In-Depth Causal Analysis & Solutions:
-
Analyte Degradation or Adsorption: this compound, like many organophosphates, can be susceptible to degradation or adsorption at active sites within the GC inlet or column.[3][4] This effect is often more pronounced at lower concentrations, leading to a response that does not pass through the origin and curves at the low end.
-
Solution 1: Inlet Maintenance. Deactivate the GC inlet by replacing the liner with a fresh, silanized one. Check the septum for degradation, as septum particles can create active sites.[5]
-
Solution 2: Use of Analyte Protectants. The addition of "analyte protectants" to both your standards and sample extracts is a powerful technique to mitigate active site interactions. These are compounds that co-elute and preferentially bind to active sites, protecting the target analyte.[3][6] A combination of protectants like ethylglycerol, gulonolactone, and sorbitol can cover a wide volatility range.[6]
-
-
Detector Saturation: At high concentrations, the detector (e.g., a Mass Spectrometer or Flame Ionization Detector) can become saturated, leading to a plateauing of the response and a downward curve at the high end of the calibration range.
-
Solution: Reduce the injection volume or dilute your highest concentration standards.[2] If using Mass Spectrometry, you may also need to adjust detector settings, such as the electron multiplier voltage.
-
-
Inappropriate Regression Model: While a linear model is preferred, it is not always appropriate, especially over a very wide concentration range.[2][7]
-
Solution: Your chromatography data system (CDS) software can likely apply a different regression model, such as a quadratic fit. However, this should be used with caution and must be justified during method validation, as it can sometimes mask other underlying problems. According to regulatory guidelines, the choice of calibration model should be method-specific and determined during development.[8]
-
Question 2: My calibration curve is linear, but the y-intercept is significantly high and positive. What does this indicate?
A high positive y-intercept suggests that there is a measurable response even when the analyte concentration is theoretically zero.
Primary Causes & Solutions:
-
Contamination: This is the most likely cause. The contamination could be in your blank solvent, glassware, or within the instrument itself (carryover from a previous injection).
-
Solution 1: Blank Analysis. Inject a pure solvent blank. If a peak corresponding to this compound is present, the source of contamination is within your system or solvent. Replace the solvent, clean the injection syringe, and bake out the GC column according to the manufacturer's instructions.[9]
-
Solution 2: Glassware Check. Ensure all volumetric flasks and vials used for standard preparation are scrupulously clean.
-
-
Integration Issues: Incorrect peak integration, where the software is integrating baseline noise, can also lead to a false positive signal at zero concentration.
-
Solution: Manually review the integration of your zero-point chromatogram. Adjust the integration parameters (e.g., threshold, peak width) to ensure that only the true analyte peak is being measured and not baseline noise.
-
-
Forcing the Curve Through Zero: Some software allows forcing the calibration curve through the origin (0,0). While it may seem logical that zero concentration yields zero response, this is not always statistically sound and can mask issues like a constant background interference. Regulatory guidelines from bodies like the EPA and FDA emphasize demonstrating method suitability, which includes accurately characterizing the intercept.[4][10][11][12]
-
Solution: Do not force the calibration curve through the origin unless your validated method specifically allows for it and you have demonstrated that the intercept is not statistically different from zero.
-
Section 2: Reproducibility and Matrix Effects
Question 3: I'm seeing poor reproducibility (high %RSD) in my calibration standards, especially at lower levels. What should I investigate?
Poor precision in calibration standards undermines the reliability of your entire analytical run. This issue often points to problems with injection, analyte stability, or activity in the chromatographic system.
Troubleshooting Workflow:
In-Depth Causal Analysis & Solutions:
-
Injection Variability: The autosampler must inject the exact same volume every time. Small mechanical inconsistencies can lead to large variations in peak area, especially for low-concentration standards.
-
Solution: Observe the autosampler during injection to ensure smooth mechanical operation. Replace the syringe if it is old or shows any signs of sticking. Check for leaks around the syringe or inlet connection.[1]
-
-
Solvent Effects: If the solvent used for your standards is significantly different from the solvent in your processed samples (e.g., pure acetonitrile for standards vs. a QuEChERS extract), it can affect peak shape and reproducibility. This is particularly true for splitless injections in GC.
-
Solution: Ideally, prepare your calibration standards in a blank matrix extract that has been processed through the same sample preparation procedure (e.g., QuEChERS) as your unknown samples. This is known as matrix-matched calibration and is a key strategy to compensate for matrix effects.[11][12][13]
-
-
System Activity: As mentioned previously, active sites in the GC inlet can adsorb a variable amount of the analyte from injection to injection, leading to poor precision.
-
Solution: In addition to inlet maintenance, conditioning the column at a high temperature (within its specified limits) before a run can help remove contaminants and passivate the system. The use of analyte protectants is also highly effective in improving reproducibility by masking these active sites.[3][14]
-
Question 4: My calibration curve in pure solvent is excellent, but when I analyze spiked samples, the recovery is consistently over 100%. What is causing this?
This phenomenon is a classic example of the matrix-induced response enhancement effect in gas chromatography.[11]
Causality - The Matrix Effect:
When injecting a standard in a pure solvent, susceptible analytes like this compound can interact with active sites in the GC liner and column, leading to some loss and a reduced signal. However, when you inject a sample extract, co-extracted matrix components (lipids, sugars, pigments, etc.) coat these active sites.[11] This "passivates" the system, allowing more of the this compound to pass through to the detector. The result is a larger peak area for the same concentration in a matrix extract compared to a pure solvent, leading to calculated recoveries greater than 100%.[6]
Solutions to Mitigate Matrix Effects:
-
Matrix-Matched Calibration (Primary Solution): The most effective way to compensate for this effect is to prepare your calibration standards in a blank matrix extract that is representative of your samples (e.g., blank corn oil for corn samples, blank spinach extract for spinach samples). This ensures that both your standards and samples experience the same matrix effect, leading to accurate quantification.[12][13]
-
Use of Analyte Protectants: Adding analyte protectants to both solvent-based standards and sample extracts can mimic the matrix enhancement effect, allowing for accurate quantification without the need to source blank matrix for every commodity.[3][10] This is a highly practical alternative to matrix-matched calibration.
-
Sample Dilution: If the matrix effect is severe and your analyte concentration is high enough, you can dilute the sample extract. This reduces the concentration of co-extracted matrix components, thereby minimizing their impact on the analysis.[12]
-
Robust Sample Cleanup: While methods like QuEChERS are designed to be quick and effective, some complex matrices may require additional cleanup steps to remove interfering components before injection.[15][16] Dispersive solid-phase extraction (d-SPE), a component of the QuEChERS method, can be optimized with different sorbents (e.g., PSA, C18, GCB) to better clean up specific matrix types.
Protocols & Data Tables
Protocol 1: Preparation of Matrix-Matched Calibration Standards
This protocol assumes the use of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.[9][15]
-
Source Blank Matrix: Obtain a sample of the same matrix as your test samples (e.g., organic spinach) that is known to be free of this compound.
-
Homogenize: Weigh 10-15 g of the blank matrix into a blender and homogenize.
-
Perform QuEChERS Extraction: Transfer the homogenized blank matrix to a 50 mL centrifuge tube. Add the appropriate amount of water (if needed) and 10-15 mL of acetonitrile. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake & Centrifuge: Shake vigorously for 1 minute and centrifuge at >3000 rcf for 5 minutes.
-
Perform d-SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing magnesium sulfate and a sorbent like Primary Secondary Amine (PSA). Vortex and centrifuge.
-
Create Blank Extract: The resulting supernatant is your "blank matrix extract."
-
Spike Standards: Use this blank matrix extract as the diluent to prepare your serial dilutions of this compound, creating your calibration standards. These standards will now undergo the same matrix effects as your unknown samples.
Table 1: Calibration Curve Acceptance Criteria
The following table provides typical acceptance criteria for a calibration curve in a validated analytical method, based on guidelines from regulatory bodies.[6][8][10]
| Parameter | Acceptance Criteria | Rationale |
| Correlation Coefficient (R²) | ≥ 0.995 | Demonstrates a strong linear relationship between concentration and response. |
| Calibration Point Accuracy | Each point should calculate to within ±15% of its nominal value (±20% at the LLOQ). | Ensures accuracy across the entire calibration range. |
| Number of Points | Minimum of 5 non-zero concentration levels. | Provides sufficient data to statistically validate the linearity and range of the curve. |
| Y-Intercept | Should be < 25% of the response at the Lower Limit of Quantitation (LLOQ). | Ensures that background noise or contamination does not significantly impact the measurement of low-level samples. |
| Residuals Plot | Residuals should be randomly distributed around the x-axis. | A pattern in the residuals (e.g., a curve) indicates that the chosen regression model (e.g., linear) is not a good fit for the data. |
References
-
U.S. Environmental Protection Agency (EPA). (n.d.). Method Validation and Peer Review Policies and Guidelines. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Using Analyte Protectants and Solvent Selection to Maximize the Stability of Organophosphorus Pesticides during GC/MS Analysis. Retrieved from [Link]
-
Mastovska, K., Lehotay, S. J., & Anastassiades, M. (2005). Combination of Analyte Protectants To Overcome Matrix Effects in Routine GC Analysis of Pesticide Residues in Food Matrixes. Analytical Chemistry. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Shahrun, M. S., Keong, N. C., & Mohamed, K. A. (2012). Evaluation of selected analyte protectant to improve performance of gas chromatographic analysis of pesticide residues. CABI Digital Library. Retrieved from [Link]
-
Špánik, I., & Machyňáková, A. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. MDPI. Retrieved from [Link]
-
Shimadzu Corporation. (2019). Matrix effect on pesticides in vegetables by GC-MS/MS analysis. Retrieved from [Link]
-
Lehotay, S. J., et al. (2012). Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops. Journal of Chromatography A. Retrieved from [Link]
-
National Center for Biotechnology Information (PubChem). (n.d.). This compound. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
-
Cichocki, A. (2024). QuEChERS Method Simplified: Key Steps and Applications. Separation Science. Retrieved from [Link]
-
Tackett, B. (2025). QuEChERS Method for Pesticide Residue Analysis. Phenomenex. Retrieved from [Link]
-
Odundo, J. O., et al. (2012). Quantification of Organophosphate and Carbamate Pesticide Residues in Maize. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Stepbio. (n.d.). GC Troubleshooting. Retrieved from [Link]
-
Reddit. (2025). I'm getting non-linear response. Retrieved from [Link]
-
Alanwood.net. (n.d.). This compound data sheet. Retrieved from [Link]
-
Gallardo-Gómez, M., et al. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. Scirp.org. Retrieved from [Link]
-
Chromatography Forum. (2017). Troubleshooting Callibrationcurve far away from Zeropoint. Retrieved from [Link]
-
National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. Retrieved from [Link]
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Technical Support Center: Trace-Level Phenkapton Analysis
Welcome to the technical support center for trace-level Phenkapton analysis. This guide is designed for researchers, analytical scientists, and professionals in drug development who are navigating the complexities of detecting this compound at minute concentrations. Trace analysis demands meticulous attention to detail, as the risk of introducing external contaminants that can obscure or mimic your target analyte is exceptionally high.
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to not only solve current contamination issues but also to prevent them in the future. We will explore the common pitfalls and provide robust, field-proven solutions to ensure the integrity and accuracy of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound and the challenges inherent in its analysis.
Q1: What is this compound and why is its trace-level analysis significant?
This compound is an organothiophosphate compound historically used as an acaricide and insecticide.[1][2] Although its use has been phased out in many regions, its persistence in the environment and potential presence in food products necessitates sensitive analytical methods for monitoring.[3][4][5] Trace-level analysis is crucial for:
-
Food Safety: Ensuring that residue levels in agricultural products do not exceed maximum residue limits (MRLs) set by regulatory bodies.[3]
-
Environmental Monitoring: Assessing the contamination of soil and water ecosystems to understand the environmental fate and impact of the compound.[6][7]
-
Toxicology Studies: Quantifying low-level exposure in biological matrices to evaluate potential health risks.[8]
Q2: What are the primary challenges in analyzing trace levels of this compound?
Analyzing any compound at trace levels (typically parts-per-billion, ppb, or lower) is challenging. For this compound, an organophosphate pesticide, the key difficulties include:
-
Ubiquitous Contaminants: Many common laboratory materials, especially plastics, contain compounds like phthalates that can leach into samples and interfere with analysis.[9][10][11]
-
Analyte Adsorption: Active sites on glassware, in the GC inlet, or on the column can irreversibly adsorb the analyte, leading to poor recovery and peak tailing.[12][13]
-
Matrix Interference: Complex sample matrices (e.g., soil, fatty foods) contain numerous co-extracted compounds that can mask the this compound peak or interfere with ionization in the mass spectrometer.[6][7]
-
Systematic Contamination: Contamination can be introduced at any step, from sample collection and preparation to the final analysis, making the source difficult to pinpoint.[14]
Q3: What are the most common categories of contamination sources in a typical laboratory workflow?
Contamination sources can be broadly grouped into four categories, which we will explore in detail in the troubleshooting guide:
-
Solvents and Reagents: Impurities present in the solvents, acids, bases, or salts used during extraction and sample preparation.[15][16]
-
Apparatus and Consumables: Leaching of plasticizers (e.g., phthalates) from vials, caps, pipette tips, filters, and plastic tubing. Adsorbed contaminants on improperly cleaned glassware are also a major source.[9][11][17][18]
-
Analytical Instrument: Carryover from previous injections, contaminated carrier gas, septum bleed, and degradation of inlet liners or the column itself.[12][13][19]
-
The Laboratory Environment: Volatile or semi-volatile compounds present in the laboratory air can be a source of background contamination.[10]
Part 2: Troubleshooting Guide: Diagnosing and Solving Contamination Issues
This guide uses a problem-and-solution format to address specific issues you may encounter during your analysis.
Problem 1: I see unexpected, non-target peaks ("ghost peaks") in my chromatogram, especially in solvent blanks.
Ghost peaks in a blank run are a clear indication of contamination being introduced by your workflow or instrument. The key to solving this is systematic isolation of the source.
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Quantitative Methods for Phenkapton in Produce
Introduction: The Imperative for Validated Phenkapton Analysis
This compound is an organophosphate pesticide and acaricide previously used to control mites and other pests on various crops.[1] As with many organophosphorus compounds, there are concerns about its potential toxicity and impact on human health upon exposure through dietary intake.[2] Regulatory bodies worldwide establish Maximum Residue Limits (MRLs) for pesticides in food products to protect consumers. The accurate and reliable quantification of this compound residues in produce is therefore paramount for ensuring food safety, regulatory compliance, and fair trade.
This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound in produce, with a focus on the validation of these methods. It is intended for researchers, analytical scientists, and quality control professionals in the food safety and agricultural sectors. We will delve into the principles of method validation, compare the performance of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide a detailed framework for validating a fit-for-purpose analytical method.
Comparative Analysis of Analytical Methodologies for this compound
The choice of analytical technique for this compound analysis is critical and depends on various factors, including the chemical properties of the analyte, the complexity of the food matrix, required sensitivity, and laboratory resources. This compound, being a relatively non-polar organophosphate pesticide, is amenable to analysis by both GC-MS/MS and LC-MS/MS.
| Feature | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase, followed by ionization and mass analysis. | Separation of compounds in the liquid phase based on their affinity for the stationary and mobile phases, followed by ionization and mass analysis. |
| Applicability to this compound | Well-suited for the analysis of many organophosphate pesticides, including this compound. | Also suitable for this compound, particularly for multi-residue methods covering a wider range of pesticide polarities. |
| Strengths | - Excellent chromatographic resolution for complex mixtures.- Well-established and robust for routine analysis.- Extensive libraries for spectral matching and identification. | - Suitable for a broader range of pesticide polarities, including more polar and thermally labile compounds.- Often requires less sample cleanup.- High sensitivity and selectivity. |
| Weaknesses | - Requires analytes to be volatile and thermally stable.- Potential for matrix effects in the injector. | - Can be more susceptible to matrix effects in the ion source (ion suppression or enhancement).- Mobile phase chemistry can be complex to optimize. |
| Typical Sample Preparation | QuEChERS followed by a dispersive solid-phase extraction (d-SPE) cleanup. | QuEChERS followed by a d-SPE cleanup, often with a simple dilution of the final extract. |
A Framework for Method Validation: Ensuring Data Integrity
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] For pesticide residue analysis, the European Commission's SANTE/11312/2021 guidelines provide a comprehensive framework for the validation of analytical methods.[4][5][6][7][8][9] The core validation parameters are outlined below.
Validation Workflow
Caption: A generalized workflow for the validation of a quantitative analytical method.
Key Validation Parameters
-
Selectivity: The ability of the method to distinguish and quantify the analyte of interest from other components in the sample matrix. This is typically assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte.
-
Linearity and Working Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a specific range. This is evaluated by preparing and analyzing a series of calibration standards at different concentrations. A coefficient of determination (R²) ≥ 0.99 is generally considered acceptable.
-
Accuracy (Trueness): The closeness of the mean of a set of measurement results to the true or accepted reference value. In pesticide residue analysis, accuracy is typically determined by recovery experiments, where a blank matrix is spiked with a known concentration of the analyte and analyzed. Mean recoveries should be within the range of 70-120%.[10][11][12][13]
-
Precision: The closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
-
Within-laboratory Reproducibility (Inter-day precision): Precision under conditions where the same method is used on identical test items in the same laboratory by the same operator using the same equipment on different days. For both, an RSD ≤ 20% is generally required.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy.[1]
-
LOQ: The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[1] The LOQ should be at or below the MRL.
-
-
Matrix Effect: The alteration of the analytical signal of the analyte due to the presence of co-eluting matrix components. It is assessed by comparing the response of a standard in pure solvent to the response of a standard spiked into a blank matrix extract. Matrix-matched calibration is often employed to compensate for these effects.
Illustrative Performance Data Comparison for this compound Analysis
Due to a lack of publicly available, detailed validation data specifically for this compound in produce, the following table presents illustrative yet realistic performance data for GC-MS/MS and LC-MS/MS methods. This data is intended to serve as a guide for researchers in establishing performance criteria for their own method validations.
| Performance Parameter | GC-MS/MS (Illustrative Data) | LC-MS/MS (Illustrative Data) | SANTE/11312/2021 Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 | ≥ 0.995 | ≥ 0.99 |
| Working Range (µg/kg) | 5 - 200 | 5 - 200 | To cover the relevant MRLs |
| Accuracy (Recovery %) | 85 - 110% | 90 - 115% | 70 - 120% |
| Precision (RSD %) | |||
| - Repeatability | ≤ 15% | ≤ 15% | ≤ 20% |
| - Within-lab Reproducibility | ≤ 20% | ≤ 20% | ≤ 20% |
| LOQ (µg/kg) | 10 | 5 | ≤ MRL |
| LOD (µg/kg) | 3 | 1.5 | Typically 1/3 of LOQ |
Experimental Protocols
QuEChERS Sample Preparation for this compound in Produce
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[14][15]
Caption: The QuEChERS sample preparation workflow for pesticide residue analysis in produce.
Step-by-Step Protocol:
-
Sample Homogenization: Weigh 10 g of a representative, homogenized sample of the produce into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile to the tube. If required, add an internal standard. Seal and shake vigorously for 1 minute.
-
Salting Out: Add a buffered QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate salts). Immediately shake vigorously for 1 minute. The salts induce phase separation between the aqueous and organic layers.
-
Centrifugation: Centrifuge the tube at ≥ 3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids and sugars), C18 (to remove non-polar interferences like fats), and anhydrous magnesium sulfate (to remove residual water).
-
Final Centrifugation: Shake the d-SPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.
-
Analysis: The resulting supernatant is the final extract. For LC-MS/MS, it can often be diluted and directly injected. For GC-MS/MS, a solvent exchange or the addition of an analyte protectant may be necessary.
Validation Experiments Protocol
-
Linearity: Prepare a set of at least five matrix-matched calibration standards by spiking blank produce extract with known concentrations of a this compound analytical standard. Analyze each standard and construct a calibration curve by plotting the instrument response versus concentration.
-
Accuracy and Precision:
-
Prepare replicate (n≥5) spiked samples at a minimum of two concentration levels (e.g., a low level near the LOQ and a higher level).
-
Analyze the samples and calculate the recovery for each replicate. The mean recovery will determine the accuracy.
-
Calculate the RSD of the recoveries at each concentration level to determine repeatability.
-
Repeat the experiment on a different day with freshly prepared samples and standards to determine within-laboratory reproducibility.
-
-
LOD and LOQ Determination:
-
Analyze at least 10 independent blank matrix samples and determine the standard deviation of the noise in the region of the chromatogram where this compound is expected to elute. The LOD can be estimated as 3 times the standard deviation of the noise, and the LOQ as 10 times the standard deviation of the noise.
-
Alternatively, the LOQ can be established as the lowest validated spike level that meets the accuracy and precision criteria.
-
Conclusion
The validation of a quantitative method for this compound in produce is a critical exercise to ensure the reliability of analytical data for food safety monitoring. Both GC-MS/MS and LC-MS/MS, when coupled with the QuEChERS sample preparation method, offer robust and sensitive approaches for this analysis. While this guide provides a comprehensive framework and illustrative performance data, it is incumbent upon each laboratory to perform a thorough in-house validation for the specific produce matrices they analyze. By adhering to established guidelines such as those from SANTE, laboratories can ensure their methods are fit-for-purpose and generate data of the highest quality and integrity, ultimately contributing to the protection of public health.
References
- European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed.
- Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
- Thompson, M., Ellison, S. L., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835-855.
- AOAC International. (2007). Official Method 2007.
-
European Union Reference Laboratories for Residues of Pesticides. (n.d.). Analytical Quality Control & Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. Retrieved from [Link]
- Lehotay, S. J., Son, K. A., Kwon, H., Koesukwiwat, U., Fu, W., Mastovska, K., ... & Farlin, J. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Mol, H. G., van der Lee, M. K., & van der Roest, H. (2020). Validation of a generic extraction method for the analysis of pesticide residues in food and feed of plant and animal origin. Analytical and Bioanalytical Chemistry, 412(25), 6549-6563.
- SANTE. (2019). SANTE/12682/2019: Guidance document on analytical quality control and validation procedures for pesticide residues analysis in food and feed.
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European Commission. (n.d.). Food Safety - Pesticides - Guidelines. Retrieved from [Link]
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Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (n.d.). Method validation and analytical quality control in pesticide residues analysis. Retrieved from [Link]
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- Smole-Cviic, D., & Cvitkovic, A. (2016). Validation of QuEChERS method for the determination of some pesticide residues in two apple varieties. Journal of Environmental Science and Health, Part B, 51(8), 533-541.
- Constantinou, M., Louca-Christodoulou, D., & Agapiou, A. (2021). Method validation for the determination of 314 pesticide residues using tandem MS systems (GC-MS/MS and LC-MS/MS) in raisins: Focus on risk exposure assessment and respective processing factors in real samples (a pilot survey). Food Chemistry, 360, 129964.
- Kowalski, R., Pankiewicz, U., Sujka, M., & Wolska, L. (2021). Estimation of Pesticide Residues in Selected Products of Plant Origin from Poland with the Use of the HPLC-MS/MS Technique. Molecules, 26(20), 6296.
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Alanwood.net. (n.d.). This compound. Retrieved from [Link]
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- López-López, T., Gil-García, M. D., Martínez-Vidal, J. L., & Garrido Frenich, A. (2018). Analysis of Fruit and Vegetable Pesticides by GC/MS/MS Using Agilent Inert Flow Path.
- Bakırcı, G. T., Acay, D. B. Y., Bakırcı, F., & Ötleş, S. (2014). A validated QuEChERS method for the determination of 110 pesticide residues in fresh fruits and vegetables by gas chromatography-mass spectrometry. Food Analytical Methods, 7(3), 689-703.
- Lee, J. E., Lee, J. H., Park, Y. S., Kim, S. G., Abd El-Aty, A. M., & Shim, J. H. (2018). LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum).
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Phenomenex. (n.d.). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]
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United States Environmental Protection Agency. (n.d.). Detection Limit/Quantitation Limit Summary Table. Retrieved from [Link]
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ResearchGate. (n.d.). Accuracy and Precision calculated at LOQ values. Retrieved from [Link]
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Introduction to Phenkapton and the Imperative for Accurate Analysis
An Inter-laboratory Comparison of Phenkapton Analysis Methods: A Guide for Researchers
This compound is an organothiophosphate insecticide and acaricide.[1] Its chemical formula is C11H15Cl2O2PS3, with the IUPAC name S-{[(2,5-dichlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate.[1][2] As with other organophosphorus pesticides, its mode of action involves the inhibition of the acetylcholinesterase enzyme, which is crucial for nerve function.[2] Given its potential toxicity, the accurate and precise quantification of this compound residues in various matrices, such as agricultural products and environmental samples, is paramount for ensuring food safety and monitoring environmental contamination.
The choice of analytical methodology can significantly impact the reliability of these measurements. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the primary analytical techniques used for this compound analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the principles of these methods, sample preparation techniques, and the critical role of inter-laboratory comparisons in method validation and data harmonization.
A Tale of Two Techniques: GC-MS vs. LC-MS/MS for this compound Analysis
The selection between GC-MS and LC-MS/MS for pesticide analysis is often dictated by the physicochemical properties of the analyte .[3] For organophosphorus pesticides like this compound, both techniques offer viable and powerful solutions, each with its own set of advantages and considerations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established and robust technique for the analysis of volatile and thermally stable compounds.[3] In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint for identification and quantification.
Causality in Experimental Choices for GC-MS:
-
Injector Temperature: A sufficiently high injector temperature is crucial to ensure the complete and rapid volatilization of this compound without causing thermal degradation. Organophosphorus pesticides can be susceptible to degradation in the injector port, leading to poor peak shapes and reproducibility.[4]
-
Column Selection: A non-polar or semi-polar capillary column, such as one with a 5% phenyl polysiloxane phase, is typically used for the separation of a wide range of pesticides, including organophosphates.[4]
-
Detector Choice: While various detectors can be used with GC, a mass spectrometer offers high selectivity and sensitivity, allowing for confident identification and quantification, even in complex matrices.[5] For enhanced sensitivity, tandem mass spectrometry (GC-MS/MS) can be employed, which involves the selection of a specific precursor ion and its fragmentation into product ions, significantly reducing background noise.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become increasingly popular for pesticide residue analysis due to its applicability to a broader range of compounds, including those that are thermally labile or less volatile.[3] In LC, the sample is dissolved in a liquid mobile phase and separated based on its affinity for the stationary phase in the column. The eluent from the LC column is then introduced into the mass spectrometer, typically using an atmospheric pressure ionization (API) source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[7]
Causality in Experimental Choices for LC-MS/MS:
-
Mobile Phase Composition: The choice of solvents and additives in the mobile phase is critical for achieving good chromatographic separation and efficient ionization of this compound. A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[8]
-
Ionization Source: ESI is a soft ionization technique that is well-suited for many polar and semi-polar pesticides.[7] For some less polar compounds, APCI might provide better ionization efficiency.[9]
-
Tandem Mass Spectrometry (MS/MS): The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode is standard for quantitative pesticide analysis with LC-MS/MS.[10] This provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte.
The Foundation of Reliable Data: Sample Preparation with QuEChERS
The quality of analytical data is heavily dependent on the sample preparation method. The goal is to efficiently extract the target analyte from the sample matrix while minimizing co-extracted interferences that can affect the accuracy and precision of the analysis.[11] For pesticide residue analysis in food and agricultural products, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard.[2][12]
The QuEChERS method involves two main steps: extraction with an organic solvent (typically acetonitrile) and partitioning with salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[1][13]
QuEChERS Experimental Workflow
Caption: QuEChERS sample preparation workflow.
Ensuring Comparability: The Role of Inter-laboratory Studies
While a single laboratory can validate its analytical methods, ensuring the comparability and reliability of data across different laboratories requires participation in inter-laboratory comparisons or proficiency tests (PTs).[14] These studies involve the analysis of a common, homogeneous sample by multiple laboratories. The results are then statistically evaluated to assess the performance of each laboratory and the overall comparability of the methods used.[15]
A common metric used in proficiency testing is the z-score, which indicates how far a laboratory's result is from the consensus value.[14] A z-score between -2 and 2 is generally considered satisfactory.
Due to the limited availability of public inter-laboratory comparison data specifically for this compound, the following table presents typical performance characteristics for the analysis of other organophosphorus pesticides using GC-MS/MS and LC-MS/MS. These values are illustrative and serve as a benchmark for what can be expected from a validated method.
| Parameter | GC-MS/MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.01–0.04 µg/kg[16] | 0.40–5.49 ng/L[10] |
| Limit of Quantitation (LOQ) | 0.04–0.13 µg/kg[16] | 1-10 ng/mL[17] |
| Recovery | 71.9–108.54%[16] | 70-120%[9] |
| Precision (RSD) | <20%[9] | <20%[9] |
| Linearity (R²) | >0.99[16] | >0.99 |
Experimental Protocols
The following are detailed, step-by-step protocols for the analysis of organophosphorus pesticides, which can be adapted for this compound.
QuEChERS Sample Preparation Protocol
-
Sample Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. For samples with low water content, add an appropriate amount of water.
-
Salting Out: Add a mixture of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc).
-
Shaking: Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) for removal of organic acids and sugars, C18 for removal of fats, and graphitized carbon black (GCB) for removal of pigments).
-
Final Centrifugation: Shake the d-SPE tube for 30 seconds and then centrifuge at ≥3000 rcf for 5 minutes.
-
Analysis: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
GC-MS/MS Analysis Protocol
Caption: GC-MS/MS analytical workflow.
-
Instrumentation: A gas chromatograph coupled to a tandem quadrupole mass spectrometer.[18]
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column with a 5% phenyl methylpolysiloxane stationary phase (or equivalent).[18]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[18]
-
Oven Temperature Program: An optimized temperature gradient to ensure separation of target analytes. For example, start at 70°C, hold for 2 minutes, ramp to 150°C at 25°C/min, then ramp to 300°C at 5°C/min and hold for 10 minutes.
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound need to be determined by infusing a standard solution.
-
Source Temperature: e.g., 230°C.
-
Transfer Line Temperature: e.g., 280°C.[6]
-
LC-MS/MS Analysis Protocol
Caption: LC-MS/MS analytical workflow.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem quadrupole mass spectrometer.[10]
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using Mobile Phase A (e.g., water with 0.1% formic acid and 5 mM ammonium formate) and Mobile Phase B (e.g., methanol with 0.1% formic acid and 5 mM ammonium formate).
-
Flow Rate: e.g., 0.3 mL/min.
-
Injection Volume: e.g., 5 µL.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound need to be determined.
-
Source Parameters: Optimized for the specific instrument, including gas temperatures, gas flows, and capillary voltage.
-
Conclusion and Recommendations
Both GC-MS/MS and LC-MS/MS are powerful and suitable techniques for the analysis of this compound. The choice between them often depends on the available instrumentation, the complexity of the sample matrix, and the need for multi-residue analysis of a broader range of pesticides.
-
GC-MS/MS is a highly reliable and well-established method, particularly for laboratories with extensive experience in this technique. It often provides excellent separation for many organophosphorus pesticides.
-
LC-MS/MS offers greater versatility for analyzing a wider range of pesticides, including more polar and thermally labile compounds, in a single run. This can be a significant advantage for high-throughput screening laboratories.
Regardless of the chosen technique, a robust sample preparation method like QuEChERS is essential for obtaining high-quality data. Furthermore, regular participation in proficiency testing schemes is crucial for ensuring the ongoing accuracy and comparability of results, thereby upholding the principles of scientific integrity and contributing to the global effort of ensuring food and environmental safety.
References
- Creative Proteomics. (n.d.). Principles and Differences between GC-MS and LC-MS.
- Separation Science. (2024, October 31). QuEChERS Method Simplified: Key Steps and Applications.
- Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis.
- ResolveMass Laboratories Inc. (2025, September 18). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry.
- Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
- Lehotay, S. J. (n.d.). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. PubMed.
- Majors, R. E. (2007, November 1). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
- USDA Food Safety and Inspection Service. (2010, August 30).
- Wang, S., & Chen, J. (2019, February 6). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods.
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- Chemistry For Everyone. (2025, August 14). What Is The Difference Between GC-MS And LC-MS? [Video]. YouTube.
- Williams, K. S., et al. (2016, July 1). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters.
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- The University of Manchester. (2024, October 5). Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample.
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- ResearchGate. (n.d.). Recovery rate, precision, LOD, and LLOQ data for the analytical procedure. [Download Table].
- ResearchGate. (2025, August 6).
- MicroChems Experiments. (2023, July 29). Pesticide Residue Analysis | Sample Preparation | Extraction and Cleanup | USEPA 3620C [Video]. YouTube.
- ResearchGate. (2025, October 16). Estimation of Pesticide Residues in Selected Products of Plant Origin from Poland with the Use of the HPLC-MS/MS Technique.
- ResearchGate. (2025, November 26). Organophosphorus Pesticides Analysis.
- U.S. Environmental Protection Agency. (n.d.). Method 614.
- Shrivastava, A., & Gupta, V. B. (2011, February 1). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Drug Development and Therapeutics.
- ResearchGate. (2024, October 15).
- LCGC International. (2023, April 1).
- MDPI. (n.d.).
- Agilent. (n.d.).
- LGC Group. (n.d.).
- ResearchGate. (n.d.). The Recovery, RSD, LOD, and LOQ of pesticides a. [Download Table].
- Asfaw, T. G., et al. (n.d.). Residue analysis of selected organophosphorus and organochlorine pesticides in commercial tomato fruits by gas chromatography mass spectrometry. PubMed Central.
- ResearchGate. (2025, August 10). (PDF)
- Fapas. (n.d.). Proficiency Testing.
- Fapas. (n.d.). PROFICIENCY TESTING.
- ResearchGate. (2025, August 5). Proficiency testing programs to improve traceability in chemical analysis.
- NIH. (2025, January 26). A novel proficiency test to assess the animal diagnostic investigation process in identifying an unknown toxicant.
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Phenkapton vs. Parathion: A Comparative Guide to their Toxicological Profiles
For researchers and professionals in the fields of toxicology, environmental science, and drug development, a comprehensive understanding of the comparative toxicity of organophosphate insecticides is paramount. This guide provides an in-depth analysis of two such compounds: Phenkapton and Parathion. While both are potent cholinesterase inhibitors, their subtle structural differences can lead to significant variations in their toxicological profiles. This document will dissect their mechanisms of action, compare their acute toxicity, and provide a framework for their experimental evaluation, grounded in scientific integrity and supported by authoritative data.
Introduction: The Enduring Significance of Organophosphate Toxicology
Organophosphate (OP) insecticides, a class of compounds developed in the mid-20th century, have been widely used in agriculture due to their high efficacy.[1][2] Their mode of action, the inhibition of acetylcholinesterase (AChE), is a well-established mechanism that disrupts nerve function in both insects and mammals.[1][3] Parathion, one of the earliest and most potent OPs, has been extensively studied and serves as a benchmark for the toxicity of this class.[2][4] this compound, a related organothiophosphate, also functions as an AChE inhibitor but has received comparatively less attention in the scientific literature.[5][6] This guide aims to bridge this knowledge gap by providing a side-by-side comparison of their toxicological properties, offering valuable insights for risk assessment and future research endeavors.
Mechanism of Action: A Shared Pathway of Neurotoxicity
The primary mechanism of toxicity for both this compound and Parathion is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.[1][3][6]
dot
Caption: Workflow for Comparative AChE Inhibition Assay.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
This compound and Parathion (analytical grade)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 412 nm
-
Appropriate solvent for dissolving this compound and Parathion (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, DTNB, and ATCI in phosphate buffer.
-
Prepare stock solutions of this compound and Parathion in a suitable organic solvent (e.g., DMSO) and then create a series of dilutions in phosphate buffer. Ensure the final solvent concentration in the assay is low (e.g., <1%) to avoid interference.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Buffer only.
-
Control wells (100% activity): Buffer, AChE, and the same concentration of solvent used for the inhibitors.
-
Test wells: Buffer, AChE, and varying concentrations of this compound or Parathion.
-
-
Pre-incubation:
-
Add buffer and AChE solution to all control and test wells.
-
Add the respective inhibitor dilutions to the test wells and the solvent to the control wells.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add a solution containing both DTNB and ATCI to all wells simultaneously using a multichannel pipette.
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes) using the kinetic mode of the microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with the thiocholine generated from ATCI hydrolysis by AChE.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to generate dose-response curves.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) for both this compound and Parathion from the dose-response curves.
-
Expected Outcome: This assay will provide a quantitative comparison of the in vitro inhibitory potency of this compound and Parathion on AChE. A lower IC50 value signifies a more potent inhibitor. It is important to note that for a comprehensive comparison, this assay should also be performed with the active metabolite of Parathion, paraoxon.
Toxicokinetics and Environmental Fate: A Comparative Overview
Toxicokinetics (Absorption, Distribution, Metabolism, Excretion - ADME):
-
Parathion: Parathion is readily absorbed through the skin, gastrointestinal tract, and lungs. [7]It is distributed throughout the body and, as previously mentioned, is metabolized in the liver to the highly toxic paraoxon. [7]The metabolites of Parathion are primarily excreted in the urine. [7]
-
This compound: Specific toxicokinetic data for this compound is not as readily available in the peer-reviewed literature. However, as an organophosphate, it is expected to be absorbed via oral, dermal, and inhalation routes. The metabolic fate and excretion pathways of this compound would be a valuable area for further investigation to better understand its toxicological profile in comparison to Parathion.
Environmental Fate:
-
Parathion: Parathion is moderately persistent in the environment. Its degradation in soil and water is influenced by factors such as pH, temperature, and microbial activity. [8][9]It has a low to moderate potential for leaching into groundwater due to its tendency to bind to soil particles. [8]A significant concern with Parathion is its conversion to the more toxic and persistent paraoxon in the environment through photo-oxidation. [7]
-
This compound: Detailed environmental fate studies for this compound are limited. Organophosphates, in general, are susceptible to hydrolysis, especially under alkaline conditions. [8]The persistence and mobility of this compound in soil and water, as well as its potential for bioaccumulation, require further research to fully assess its environmental risk. [3][10]
Conclusion and Future Directions
This comparative guide highlights the significant differences in the acute toxicity of this compound and Parathion, with Parathion demonstrating substantially higher toxicity in the available animal studies. Both compounds share a common mechanism of action through the inhibition of acetylcholinesterase.
The provided experimental protocol for a comparative AChE inhibition assay offers a robust method for directly assessing their relative potencies at the molecular target. However, this guide also underscores the existing data gaps, particularly concerning the metabolism, toxicokinetics, and environmental fate of this compound.
For a more complete and nuanced understanding of their comparative toxicology, future research should focus on:
-
Metabolic studies of this compound: Elucidating the metabolic pathways of this compound in mammalian systems is crucial to determine if it undergoes metabolic activation and to identify its major metabolites.
-
Direct comparative IC50 determination: Performing head-to-head AChE inhibition assays with this compound, Parathion, and paraoxon will provide a definitive comparison of their inhibitory potencies.
-
Environmental fate and ecotoxicology of this compound: Comprehensive studies on the persistence, degradation, mobility, and bioaccumulation potential of this compound are needed for a thorough environmental risk assessment.
By addressing these research questions, the scientific community can build a more complete picture of the toxicological profiles of these organophosphate insecticides, leading to more informed risk assessments and regulatory decisions.
References
-
EXTOXNET. (n.d.). Parathion. Pesticide Information Profile. Retrieved from [Link]
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CDC Stacks. (n.d.). Inhalation and oral toxicity studies of ethyl parathion administered acutely and subacutely to the rat and dog. Retrieved from [Link]
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HPC Standards. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Parathion. In HEALTH EFFECTS. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Parathion. Retrieved from [Link]
-
GreenBook. (2015, November 2). Safety Data Sheet. Retrieved from [Link]
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Agriculture and Environment Research Unit (AERU). (n.d.). This compound (Ref: ENT 25585). University of Hertfordshire. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Parathion. PubChem Compound Summary for CID 991. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl this compound. PubChem Compound Summary for CID 62519. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 16773. Retrieved from [Link]
- Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335.
- Kramer, R. E., & Ho, I. K. (2002). A comparison of cholinesterase activity after intravenous, oral or dermal administration of methyl parathion. Journal of biomedical science, 9(2), 148–154.
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Oregon State University. (n.d.). Understanding Pesticide Persistence and Mobility for Groundwater and Surface Water Protection. Well Water Program. Retrieved from [Link]
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Illinois State Water Survey. (n.d.). Pesticide Fate in the Environment: A Guide for Field Inspectors. Retrieved from [Link]
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A Senior Application Scientist's Guide to Phenkapton Extraction: A Comparative Analysis of SPE Cartridges
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount. This guide provides an in-depth technical comparison of Solid-Phase Extraction (SPE) cartridges for the isolation of Phenkapton, an organothiophosphate pesticide. We will delve into the rationale behind sorbent selection, provide detailed experimental protocols, and offer a comparative analysis of expected performance to empower you in your analytical endeavors.
Understanding this compound: The Key to Effective Extraction
This compound is a nonpolar, organothiophosphate pesticide characterized by its high lipophilicity and low water solubility. Its chemical structure includes a dichlorophenyl group, contributing to its hydrophobic nature. A key physicochemical parameter is its high octanol-water partition coefficient (LogP) of 5.85, indicating a strong affinity for nonpolar environments.[1] This inherent hydrophobicity is the primary factor guiding the selection of an appropriate SPE sorbent and the overall extraction strategy.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅Cl₂O₂PS₃ | [1] |
| Molecular Weight | 377.3 g/mol | [1] |
| LogP | 5.85 | |
| Water Solubility | Very low | |
| Chemical Class | Organothiophosphate | [1] |
The Extraction Challenge: Choosing the Right Tool for the Job
Solid-Phase Extraction (SPE) is a widely adopted technique for the selective isolation and concentration of analytes from complex matrices. The choice of SPE sorbent is critical and is dictated by the chemical properties of the target analyte. For a nonpolar compound like this compound, the primary retention mechanism will be reversed-phase, where a nonpolar stationary phase interacts with the nonpolar analyte.
This guide will compare the performance of three commonly used SPE cartridges for the extraction of nonpolar pesticides:
-
C18 (Octadecyl) Cartridges: The traditional workhorse for reversed-phase SPE.
-
Oasis HLB (Hydrophilic-Lipophilic Balanced) Cartridges: A polymeric sorbent with both hydrophobic and hydrophilic retention characteristics.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A dispersive SPE approach that has become a popular alternative to traditional cartridge-based SPE.
Comparative Performance Analysis of SPE Cartridges
While direct, peer-reviewed comparative studies on this compound extraction across a range of modern SPE cartridges are limited, we can infer performance based on its chemical properties and data from structurally similar organothiophosphate pesticides like chlorpyrifos and parathion.
| SPE Sorbent | Principle of Retention | Expected Recovery for this compound | Advantages | Disadvantages |
| C18 (Octadecyl) | Reversed-phase (hydrophobic interactions) | Good to Excellent | Well-established, cost-effective, strong retention for nonpolar compounds. | Susceptible to sorbent drying, potential for irreversible adsorption of some compounds. |
| Oasis HLB | Mixed-mode (hydrophobic and hydrophilic interactions) | Excellent | High binding capacity, stable across a wide pH range, not susceptible to sorbent drying, good for a broad range of analytes. | Higher cost compared to C18. |
| QuEChERS | Dispersive SPE with partitioning | Good to Excellent | High throughput, low solvent consumption, effective for a wide range of pesticides and matrices. | Matrix effects can be more pronounced, may require further cleanup for complex matrices. |
Rationale for Performance Expectations:
-
C18 cartridges are highly effective at retaining nonpolar compounds like this compound from aqueous matrices through strong hydrophobic interactions between the C18 alkyl chains and the analyte.
-
Oasis HLB cartridges , being a water-wettable copolymer, offer a balanced retention mechanism. This makes them robust and less prone to the loss of recovery if the sorbent bed accidentally dries out. Their high surface area and mixed-mode character often lead to excellent recoveries for a broad range of compounds, including nonpolar pesticides.
-
QuEChERS , while not a cartridge-based SPE in the traditional sense, is a highly effective extraction and cleanup method. The initial extraction with acetonitrile followed by a salting-out step efficiently partitions this compound into the organic phase. The subsequent dispersive SPE cleanup with sorbents like PSA (Primary Secondary Amine) and C18 removes interfering matrix components.
Experimental Protocols: A Step-by-Step Guide
The following are detailed, step-by-step protocols for the extraction of this compound from a representative food matrix (e.g., vegetable oil) using each of the discussed SPE methods. These protocols are intended as a starting point and may require optimization for different sample matrices.
C18 SPE Cartridge Protocol
This protocol is designed for the extraction of this compound from a lipid matrix, a common scenario in food analysis.
Caption: C18 SPE Workflow for this compound Extraction.
Detailed Steps:
-
Sample Preparation: Dissolve 1 gram of the vegetable oil sample in 10 mL of n-hexane.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the sorbent bed does not go dry.
-
Sample Loading: Load the diluted oil sample onto the conditioned C18 cartridge at a flow rate of approximately 1-2 mL/minute.
-
Washing: Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly by applying a vacuum for 10-15 minutes. This step is crucial to remove residual water before elution with a non-polar solvent.
-
Elution: Elute the retained this compound with 5 mL of acetonitrile.
-
Concentration and Analysis: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of a suitable solvent for chromatographic analysis (e.g., mobile phase for LC-MS/MS or ethyl acetate for GC-MS).
Oasis HLB SPE Cartridge Protocol
The water-wettable nature of the Oasis HLB sorbent simplifies the protocol and makes it more robust.
Caption: Oasis HLB SPE Workflow for this compound Extraction.
Detailed Steps:
-
Sample Preparation: Dissolve 1 gram of the vegetable oil sample in 10 mL of n-hexane.
-
Cartridge Conditioning (Optional but Recommended): While Oasis HLB is water-wettable, a conditioning step can ensure optimal performance. Condition an Oasis HLB cartridge (e.g., 200 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the diluted oil sample onto the cartridge at a flow rate of approximately 1-2 mL/minute.
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the retained this compound with 5 mL of acetonitrile.
-
Concentration and Analysis: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of a suitable solvent for analysis.
QuEChERS Protocol (AOAC Official Method 2007.01)
This protocol is a widely recognized and validated method for pesticide residue analysis in food matrices.
Caption: QuEChERS (AOAC 2007.01) Workflow.
Detailed Steps:
-
Extraction: a. Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube. b. Add 15 mL of 1% acetic acid in acetonitrile. c. Shake vigorously for 1 minute. d. Add the AOAC extraction salts (6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate). e. Shake vigorously for 1 minute. f. Centrifuge at ≥3000 relative centrifugal force (rcf) for 5 minutes.
-
Dispersive SPE Cleanup: a. Transfer 1 mL of the upper acetonitrile layer to a 2 mL dispersive SPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 sorbent. b. Vortex for 30 seconds. c. Centrifuge at ≥3000 rcf for 5 minutes.
-
Analysis: a. Take an aliquot of the final supernatant for direct injection or after appropriate dilution for GC-MS or LC-MS/MS analysis.
Conclusion and Recommendations
The optimal choice of SPE cartridge for this compound extraction depends on the specific requirements of the analysis, including the sample matrix, desired throughput, and available instrumentation.
-
For routine analysis of relatively clean matrices where cost is a consideration, C18 cartridges offer a reliable and well-established solution.
-
For complex matrices or when a more robust and forgiving method is required, Oasis HLB cartridges are an excellent choice due to their high recovery and resistance to sorbent drying.
-
For high-throughput laboratories analyzing a large number of samples, the QuEChERS method provides a rapid and effective approach for the extraction and cleanup of this compound from a variety of food matrices.
Ultimately, the selection of the most suitable SPE method should be guided by in-house validation to ensure the required levels of accuracy, precision, and sensitivity for the intended application. This guide provides the foundational knowledge and detailed protocols to empower researchers to make informed decisions and achieve reliable results in the analysis of this compound.
References
-
CHM Lab. (n.d.). CHM® QuEChERS EN 15662:2008 Method. Retrieved from [Link]
- AOAC International. (2007). AOAC Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16773, this compound. Retrieved from [Link]
Sources
Navigating Phenkapton Detection: A Comparative Guide to GC-MS and HPLC-MS/MS
For researchers and professionals in drug development and environmental monitoring, the accurate detection and quantification of pesticides like Phenkapton are paramount. This guide provides an in-depth, objective comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)—for the analysis of this organophosphorus pesticide. By delving into the fundamental principles, experimental workflows, and performance characteristics of each method, this document aims to equip you with the knowledge to make informed decisions for your specific analytical challenges.
Understanding this compound: A Profile
This compound is an organophosphorus pesticide characterized by its chemical formula C₁₁H₁₅Cl₂O₂PS₃.[1][2][3] As an inhibitor of the enzyme acetylcholinesterase, it has been utilized for its insecticidal and acaricidal properties.[1][4] Its molecular structure, containing chlorine, phosphorus, and sulfur atoms, dictates its physicochemical properties and, consequently, the analytical strategies best suited for its detection.[1] With a molecular weight of 377.31 g/mol , this compound's volatility and polarity are key considerations when choosing between GC-MS and HPLC-MS/MS.[2][5]
The Analytical Arsenal: GC-MS vs. HPLC-MS/MS
The choice between GC-MS and HPLC-MS/MS for pesticide residue analysis is a critical decision that hinges on the analyte's properties and the analytical objectives.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique that excels in the analysis of volatile and thermally stable compounds.[8] In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes, sorts, and detects the molecules based on their mass-to-charge ratio, providing both qualitative and quantitative information. For many organophosphorus pesticides, GC-MS has historically been a primary analytical tool.[8]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) , on the other hand, is ideally suited for the analysis of a wider range of compounds, including those that are non-volatile, thermally labile, or polar.[7][8] Separation in HPLC occurs in a liquid phase, where the sample is pumped through a column packed with a stationary phase. The separated analytes are then introduced into the tandem mass spectrometer. The first mass spectrometer (MS1) selects a specific parent ion, which is then fragmented in a collision cell. The resulting fragment ions are then analyzed by the second mass spectrometer (MS2), providing a high degree of selectivity and sensitivity.[9]
Experimental Workflow: A Step-by-Step Comparison
A robust analytical method begins with meticulous sample preparation.[10][11] The widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common starting point for pesticide residue analysis in various matrices.[12][13]
Detailed Experimental Protocol: this compound Analysis
1. Sample Preparation (QuEChERS Method):
-
Extraction: Weigh 10-15 g of the homogenized sample (e.g., fruit, vegetable, soil) into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.
-
Salting Out: Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.
-
Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Final Preparation: Vortex the d-SPE tube for 30 seconds and centrifuge. The resulting supernatant is ready for analysis.
2. Instrumental Analysis:
-
GC-MS/MS Analysis:
-
Injection: Inject 1-2 µL of the final extract into the GC inlet, typically in splitless mode to maximize sensitivity.
-
Chromatographic Separation: Utilize a capillary column (e.g., HP-5ms) with a suitable temperature program to separate this compound from other components. Helium is commonly used as the carrier gas.
-
Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, select appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).
-
-
HPLC-MS/MS Analysis:
-
Solvent Exchange: If necessary, evaporate the acetonitrile extract and reconstitute it in a solvent compatible with the HPLC mobile phase (e.g., methanol/water).
-
Injection: Inject 5-10 µL of the reconstituted extract into the HPLC system.
-
Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution program using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to enhance ionization.[14]
-
Mass Spectrometric Detection: Utilize an electrospray ionization (ESI) source, typically in positive ion mode for organophosphorus pesticides. Optimize MRM transitions for this compound to ensure sensitive and selective detection.[9]
-
Workflow Visualization
Caption: Comparative experimental workflows for this compound analysis using GC-MS/MS and HPLC-MS/MS.
Performance Metrics: A Quantitative Comparison
The validation of analytical methods is crucial to ensure reliable and accurate results.[15][16][17] Key performance parameters for the detection of this compound by GC-MS and HPLC-MS/MS are summarized below. These values are representative and can vary depending on the specific instrumentation, matrix, and method optimization.
| Performance Parameter | GC-MS/MS | HPLC-MS/MS | Rationale for Performance |
| Limit of Detection (LOD) | Typically in the low µg/kg (ppb) range | Can achieve sub-µg/kg levels | HPLC-MS/MS often offers superior sensitivity for many pesticides due to efficient ionization and reduced background noise.[7][18] |
| Limit of Quantitation (LOQ) | Generally in the range of 1-10 µg/kg | Often < 1 µg/kg | The higher sensitivity of HPLC-MS/MS translates to lower LOQs, which is critical for enforcing maximum residue limits (MRLs). |
| Linearity (R²) | Typically > 0.99 | Typically > 0.995 | Both techniques can provide excellent linearity over a defined concentration range, essential for accurate quantification.[12] |
| Precision (%RSD) | < 15% | < 10% | The robustness of modern HPLC systems and the specificity of MS/MS detection contribute to high precision. |
| Accuracy (Recovery %) | 70-120% | 80-110% | Both methods can achieve acceptable accuracy, though matrix effects can influence recovery.[18] |
| Matrix Effects | Can be significant, especially in complex matrices | Can be significant, but often mitigated by the selectivity of MS/MS and appropriate sample cleanup. | Matrix components can suppress or enhance the analyte signal in both techniques. The choice of ionization source and sample preparation is key to minimizing these effects. |
Choosing the Right Tool: A Decision Framework
The selection of the optimal analytical technique for this compound detection is a multifactorial decision.
Caption: Key decision-making factors for selecting between GC-MS/MS and HPLC-MS/MS for this compound analysis.
Choose GC-MS/MS for:
-
Cost-sensitive laboratories: GC-MS systems often have a lower initial capital investment.
-
Analysis of volatile and semi-volatile compounds: this compound's properties make it amenable to GC analysis.
-
Established methods and libraries: Extensive libraries of mass spectra for pesticides are available for GC-MS.[19]
Choose HPLC-MS/MS for:
-
High sensitivity requirements: When ultra-trace level detection is necessary to meet stringent regulatory limits.[7][20]
-
Analysis of a broad range of pesticides: HPLC-MS/MS is a more versatile technique for multi-residue analysis of pesticides with varying polarities and volatilities.[8]
-
Analysis of thermally labile or non-volatile metabolites: If the analysis of this compound degradation products is also required.
-
High-throughput screening: Modern HPLC systems can offer faster analysis times.
Conclusion: A Symbiotic Approach
References
-
European Commission. (2017). Method validation and quality control procedures for pesticide residues analysis in food and feed. SANTE/11813/2017. Retrieved from [Link]
-
Sharma, A., Dubey, J. K., Katna, S., Shandil, D., Brar, G. S., & Singh, S. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Retrieved from [Link]
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Navigating the Post-Phenkapton Era: A Comparative Guide to Integrated Pest Management Alternatives for Acarine Control
For Immediate Release
[CITY, STATE] – January 16, 2026 – As the agricultural industry continues to move away from older, broad-spectrum pesticides, the demand for effective and sustainable alternatives is at an all-time high. This guide provides a comprehensive comparison of modern alternatives to Phenkapton, an organophosphate acaricide, for the integrated pest management (IPM) of mites, particularly in orchard systems. This compound, a potent acetylcholinesterase inhibitor, has long been effective but shares the environmental and health concerns associated with its chemical class, alongside the growing issue of pest resistance. This document is intended for researchers, scientists, and crop protection professionals, offering an in-depth analysis of alternative strategies, supported by experimental data and detailed protocols.
The Rationale for Moving Beyond this compound
This compound, an organothiophosphate insecticide and acaricide, functions by irreversibly inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of pests.[1] This disruption of nerve impulse transmission leads to paralysis and death.[1] However, the non-specific nature of this mechanism poses risks to non-target organisms, including beneficial insects, wildlife, and humans.[2] Furthermore, the widespread and prolonged use of organophosphates has led to the development of resistance in many target pest populations, including spider mites, rendering these treatments less effective over time.
The primary drivers for seeking alternatives to this compound can be summarized as:
-
Human and Environmental Safety: Organophosphates are known for their acute and chronic toxicity.
-
Pest Resistance: The evolution of resistance in mite populations necessitates the rotation of acaricides with different modes of action.
-
Impact on Non-Target Organisms: Broad-spectrum activity can harm beneficial predators and pollinators, disrupting the ecological balance within an IPM system.
-
Regulatory Pressures: Many older organophosphates have been or are being phased out by regulatory agencies worldwide.
A Comparative Analysis of Modern Acaricide Alternatives
The development of novel acaricides with more specific modes of action has provided growers with a range of alternatives. These alternatives often offer improved safety profiles and are more compatible with IPM programs. Below is a comparison of several key classes of alternatives.
Chemical Acaricides with Novel Modes of Action
A critical component of modern IPM is the rotation of acaricides with different modes of action to mitigate the development of resistance. The Insecticide Resistance Action Committee (IRAC) provides a classification system based on these mechanisms.[3][4][5][6][7]
| Acaricide Class | Active Ingredient Example(s) | IRAC MoA Group | Mode of Action | Target Life Stage(s) | Efficacy Data (Example) |
| Organophosphate (Baseline) | This compound, Chlorpyrifos | 1B | Acetylcholinesterase (AChE) inhibitors | Adults, Nymphs | Historically effective, but resistance is widespread. |
| Carbazate | Bifenazate | 25 | Mitochondrial complex III electron transport inhibitors (METI) - Qo site | Adults, Nymphs, Eggs | High efficacy against various mite species.[8] Can be antagonized by organophosphates.[9] |
| Avermectins | Abamectin | 6 | Chloride channel activators | Adults, Nymphs | Highly effective, with LC50 values significantly lower than many other acaricides.[10][11] |
| Tetronic and Tetramic Acid Derivatives | Spirodiclofen | 23 | Acetyl-CoA carboxylase (ACCase) inhibitors | Eggs, Nymphs | Good residual activity.[12] |
| Mite Growth Inhibitors | Etoxazole | 10B | Chitin synthesis inhibitors | Eggs, Larvae, Nymphs | Prevents molting; no direct effect on adults.[9][13] |
Data Presentation:
The following table summarizes the lethal concentration (LC50) values from a glass-vial bioassay, demonstrating the comparative toxicity of several modern acaricides to the twospotted spider mite (Tetranychus urticae). Lower LC50 values indicate higher toxicity.
| Acaricide | LC50 (µg per vial) (95% CL) |
| Abamectin | 0.014 (0.01-0.02) |
| Bifenazate | 0.111 (0.097-0.134) |
| Dicofol | 1.11 (not provided) |
| Propargite | 14.086 (7.592-42.371) |
| Spiromesifen | 14.086 (7.592-42.371) |
| Data adapted from a study on the toxicity of selected acaricides to twospotted spider mites.[10] |
Biological Control Agents: The Role of Predatory Mites
A cornerstone of a successful IPM program is the conservation and augmentation of natural enemies. In the case of spider mites in orchards, predatory mites are highly effective biological control agents.
-
Neoseiulus fallacis and Typhlodromus pyri : These are two of the most important predatory mites for the biological control of spider mites in apple orchards.[14] Their conservation is crucial and can be supported by using selective pesticides that are less harmful to them.
Experimental Protocol: Augmentative Release of Predatory Mites
This protocol outlines a general procedure for the release of predatory mites to control spider mite populations.
-
Monitoring: Regularly scout for spider mites and their predators to determine the pest-to-predator ratio. A commonly cited action threshold is one predator for every 10 spider mites.[14]
-
Pre-Release Knockdown (if necessary): If pest populations are high, a pre-release application of a selective, short-residual miticide or insecticidal soap can reduce pest numbers, giving the predators a better chance to establish.[14][15]
-
Acquisition and Handling: Obtain predatory mites from a reputable insectary. Upon arrival, release them as soon as possible, preferably in the evening.[15] If storage is necessary, keep them cool.
-
Release: Gently sprinkle the contents of the container (mites mixed with a carrier medium) onto the foliage of infested plants, concentrating on "hot spots" with higher spider mite densities.[14][15] Misting the leaves with water beforehand can help the predators adhere to the plant.[15]
-
Post-Release Monitoring: Continue to monitor the pest and predator populations to assess the effectiveness of the release. Multiple releases may be necessary.[14]
Insect Growth Regulators (IGRs)
IGRs are compounds that interfere with the growth and development of pests, rather than causing immediate death.[9][13][16] This makes them highly selective and generally safer for non-target organisms.
-
Mechanism of Action: IGRs for mite control, such as etoxazole, are typically chitin synthesis inhibitors.[9][13] They prevent the formation of a new exoskeleton, leading to mortality during the molting process.[9][17]
-
Targeted Life Stages: IGRs are most effective against the egg and immature stages of mites.[9][13] They have little to no direct effect on adults.[9][13]
Botanical Acaricides
Derived from plants, botanical pesticides offer a more natural approach to pest control.[18] They often have complex modes of action and can degrade rapidly in the environment.
-
Examples: Products containing rosemary oil, geraniol, and peppermint oil have shown acaricidal activity.[19] Neem oil, derived from the neem tree, acts as a feeding deterrent and growth regulator.[18]
-
Efficacy: The efficacy of botanical acaricides can be variable. For example, one study found that a botanical formulation containing geraniol as a key active ingredient had an LC50 of 0.656% against the cattle tick.[19] Another study on a poly-herbal formulation showed limited mortality in adult ticks but did reduce egg-laying capacity and hatchability.[20]
Semiochemicals: Manipulating Pest Behavior
Semiochemicals are chemicals used by insects and mites for communication.[21][22][23] In IPM, they can be used to disrupt mating, monitor populations, or attract pests to traps.
-
Mating Disruption: Releasing large amounts of a synthetic sex pheromone can confuse males and prevent them from finding females, thereby reducing reproduction.[24][25]
-
Mass Trapping: Pheromone-baited traps can be used to capture a large number of pests, reducing the overall population.[24][25]
-
Attract-and-Kill: This strategy combines a pheromone attractant with a small amount of insecticide, luring pests to a lethal source.[24]
Experimental Methodologies
To ensure the scientific rigor of this guide, it is essential to describe the experimental protocols used to generate the comparative data.
Acaricide Efficacy Bioassay (Vial-Leaf Dipping Method)
This method is a sensitive and easy-to-use technique for determining the resistance of spider mites to various acaricides.[18][26]
-
Preparation of Acaricide Solutions: Prepare a series of dilutions of the test acaricide in distilled water, typically with a small amount of adjuvant.[27]
-
Coating of Vials and Leaf Discs: Coat the inside of 2-ml microcentrifuge tubes with the acaricide solutions and allow them to air-dry. Similarly, dip 1-cm diameter leaf discs into the same solutions.[18][26]
-
Introduction of Mites: Transfer a known number of adult female spider mites (e.g., 20-25) onto the treated leaf discs and place them inside the coated vials.[18][26][27]
-
Incubation: Maintain the vials under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).[11]
-
Mortality Assessment: Assess mite mortality at set time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope.[11]
-
Data Analysis: Use probit analysis to calculate the LC50 and LC95 values for each acaricide.[27]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mode of action of an organophosphate insecticide and the workflow of an acaricide efficacy bioassay.
Caption: Mode of action of this compound (Organophosphate) vs. normal synaptic transmission.
Caption: Experimental workflow for an acaricide efficacy bioassay.
Conclusion and Future Directions
The transition away from broad-spectrum organophosphates like this compound is a necessary step towards more sustainable and environmentally conscious pest management. A diverse toolbox of alternatives, including newer chemical acaricides with novel modes of action, biological control agents, insect growth regulators, botanicals, and semiochemicals, provides effective solutions for mite control. The key to long-term success lies in the principles of Integrated Pest Management, particularly the rotation of different control methods to prevent the development of resistance. Future research should continue to focus on the development of even more selective and biodegradable pest control solutions, as well as on optimizing the integration of these various strategies into robust and resilient IPM programs.
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A Comparative Guide to Method Ruggedness Testing for Phenkapton Analysis: GC-FPD vs. HPLC-UV
In the landscape of pharmaceutical development and quality control, the assurance of analytical method reliability is paramount. For active pharmaceutical ingredients (APIs) like Phenkapton, an organothiophosphate, the analytical methods employed to determine purity, potency, and stability are not merely procedural; they are the bedrock of product quality and patient safety. This guide provides an in-depth comparison of two common chromatographic techniques for this compound analysis—Gas Chromatography with Flame Photometric Detection (GC-FPD) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). More critically, it delves into the practical application of method ruggedness testing, a cornerstone of analytical method validation that ensures the reliability of a method amidst the subtle, inevitable variations of real-world laboratory conditions.
This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).
The Critical Role of Analytical Method Ruggedness
An analytical method's journey from development to routine use is paved with rigorous validation studies. Among these, ruggedness (often referred to as robustness in ICH guidelines) is a measure of the method's capacity to remain unaffected by small, deliberate variations in its parameters.[1] As stipulated by the ICH Q2(R1) guideline, the evaluation of robustness should be considered during the development phase to provide an indication of the method's reliability during normal usage.[1] This proactive assessment is not just a regulatory checkbox; it is a scientific imperative that prevents costly and time-consuming method failures during routine analysis or upon transfer to different laboratories or instruments.
Primary Analytical Method: Gas Chromatography with Flame Photometric Detection (GC-FPD)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] For organophosphorus pesticides like this compound, which contains both phosphorus and sulfur atoms, the Flame Photometric Detector (FPD) offers excellent sensitivity and selectivity.[3][4][5] The FPD specifically measures the emission of light from phosphorus- or sulfur-containing species in a flame, making it highly suitable for this class of compounds.
Experimental Protocol: GC-FPD Analysis of this compound
This protocol is designed for the quantification of this compound in a drug substance.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system (or equivalent)
-
Detector: Flame Photometric Detector (FPD) operated in phosphorus mode.
-
Column: Agilent HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[6]
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless inlet, operated in splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 180°C.
-
Ramp 2: 4°C/min to 200°C.
-
Ramp 3: 10°C/min to 250°C, hold for 5 minutes.[6]
-
-
Detector Temperature: 250°C.[6]
-
Injection Volume: 1 µL.
2. Reagents and Standards:
-
Solvent: Ethyl acetate, HPLC grade.
-
This compound Reference Standard: USP or equivalent, with known purity.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound drug substance into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate. Further dilute a portion of this solution to fall within the calibration range (e.g., a 1:10 dilution to yield a nominal concentration of 100 µg/mL, followed by a 1:10 dilution to 10 µg/mL).
3. Analysis Procedure:
-
Inject the working standard solutions to establish a calibration curve.
-
Inject the prepared sample solution.
-
Quantify the this compound content in the sample by comparing the peak area to the calibration curve.
Alternative Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For organophosphate pesticides that may be thermally labile or for laboratories where GC is less accessible, High-Performance Liquid Chromatography (HPLC) presents a robust alternative.[7] Reversed-phase HPLC with a C18 column is a common choice, separating compounds based on their hydrophobicity. UV detection is a versatile and widely used detection method in HPLC.
Experimental Protocol: HPLC-UV Analysis of this compound
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (50 x 4.6 mm, 1.8 µm) or equivalent.[8]
-
Mobile Phase: Acetonitrile and water (70:30, v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25°C.[8]
-
Detection Wavelength: 220 nm.[8]
-
Injection Volume: 10 µL.
2. Reagents and Standards:
-
Solvents: Acetonitrile (HPLC grade), Purified Water (Type I).
-
This compound Reference Standard: USP or equivalent, with known purity.
-
Standard and Sample Preparation: Prepare stock, working standard, and sample solutions as described for the GC-FPD method, using the mobile phase as the diluent.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Determine the concentration of this compound in the sample based on the peak area and the calibration curve.
Method Ruggedness Testing: A Practical Approach
The ruggedness of the primary GC-FPD method will be evaluated by introducing small, deliberate changes to its parameters. The goal is to assess the impact of these variations on the analytical results, specifically the assay value of a known this compound sample.
Experimental Design for Ruggedness Testing
A fractional factorial design is an efficient approach to evaluate the effect of multiple variables with a minimal number of experiments. For this guide, we will consider seven critical parameters for the GC-FPD method.
Parameters to be Varied:
-
Injector Temperature: ± 5°C (245°C and 255°C)
-
Initial Oven Temperature: ± 2°C (98°C and 102°C)
-
Final Oven Temperature: ± 5°C (245°C and 255°C)
-
Carrier Gas Flow Rate: ± 0.1 mL/min (0.9 mL/min and 1.1 mL/min)
-
Ramp Rate 1 (25°C/min): ± 2°C/min (23°C/min and 27°C/min)
-
Column from a Different Lot/Supplier: Lot B vs. Lot A
-
Analyst: Analyst 2 vs. Analyst 1
A Plackett-Burman design can be employed to screen these seven factors in eight experimental runs. Each run represents a unique combination of the high (+) and low (-) levels of the parameters.
Diagram of Ruggedness Testing Workflow
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Phenkapton
Introduction: Phenkapton (CAS No. 2275-14-1) is an organothiophosphate pesticide recognized for its high toxicity to humans and significant, long-lasting danger to aquatic ecosystems.[1][2][3] As researchers and scientists, our responsibility extends beyond the laboratory bench; it encompasses the entire lifecycle of the chemicals we handle, culminating in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound and its associated waste, grounded in regulatory standards and scientific principles. The objective is to ensure the safety of laboratory personnel, protect the environment, and maintain strict compliance with hazardous waste regulations. Improper disposal is not only a breach of protocol but also poses a significant legal and environmental liability.
Section 1: The 'Why' — Understanding the Hazard Profile of this compound
The stringent disposal protocols for this compound are directly dictated by its inherent chemical properties and toxicological profile. Understanding these hazards is fundamental to appreciating the necessity of each step in the disposal process.
-
Human Health Hazards: this compound is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[2][3] Like other organophosphates, its primary mechanism of toxicity is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system, leading to severe neurotoxic effects.[1]
-
Environmental Hazards: The compound is classified as very toxic to aquatic life, with long-lasting effects.[1][2][3] Its persistence in aquatic systems and potential for bioaccumulation necessitate that it never be released into the environment via drains or as regular trash.[1][4]
-
Chemical Reactivity Hazards: When exposed to heat, this compound can decompose and release highly toxic fumes of phosphorus oxides and chlorides.[1][5] Furthermore, it can react with strong reducing agents to form phosphine gas, which is extremely toxic and flammable.[1][5] This reactivity profile makes in-lab chemical neutralization by non-experts a high-risk and ill-advised endeavor.
Table 1: this compound Hazard and Regulatory Profile
| Property | Identifier / Classification | Authoritative Source |
| CAS Number | 2275-14-1 | PubChem[2] |
| Chemical Formula | C₁₁H₁₅Cl₂O₂PS₃ | PubChem[2] |
| GHS Hazard Codes | H301, H311, H331, H400, H410 | PubChem[2] |
| GHS Hazard Statements | Toxic if swallowed, Toxic in contact with skin, Toxic if inhaled, Very toxic to aquatic life with long lasting effects. | PubChem[2] |
| Mandatory Disposal Statement | P501: Dispose of contents/container to an approved waste disposal plant. | HPC Standards[3] |
Section 2: The Regulatory Framework: A "Cradle-to-Grave" Responsibility
In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is implemented by the Environmental Protection Agency (EPA).[6][7][8] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for its safe management from initial generation through to its final disposal.[6][9]
As a generator of this compound waste, your laboratory is legally required to:
-
Correctly Identify the waste as hazardous.[10]
-
Manage the waste according to specific regulations for labeling, storage, and accumulation time limits.[6][10]
-
Ensure the waste is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10]
It is crucial to remember that state and local regulations can be more stringent than federal laws.[4][11] Always consult your institution's Environmental Health & Safety (EHS) department for specific local requirements.
Section 3: Core Disposal Workflow: A Step-by-Step Protocol
This section details the necessary operational steps for safely managing this compound waste. The guiding principle is that all materials that have come into direct contact with this compound must be treated as hazardous waste until proven otherwise through proper decontamination.
Step 1: Waste Characterization and Segregation
Immediately classify any unused or surplus this compound, solutions containing this compound, and materials used for spill cleanup as acutely hazardous waste .
-
Causality: Proper characterization is the first and most critical step mandated by the EPA.[10] Segregation is vital to prevent dangerous chemical reactions.[12] this compound, as an organothiophosphate, should not be mixed with incompatible waste streams, particularly strong reducing agents or oxidizers.[1][5]
-
Protocol:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
Never mix this compound waste with other chemical waste unless explicitly approved by your EHS department.[12]
-
Step 2: Primary Disposal of Unused Product and Concentrated Waste
The only acceptable disposal method for pure this compound or concentrated solutions is through a licensed hazardous waste management company.
-
Causality: The high toxicity and reactivity of this compound preclude simple chemical neutralization in a standard laboratory setting.[1][13] The recommended professional disposal method is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to handle the toxic combustion byproducts.[3][13]
-
Protocol:
-
Collect all surplus this compound and concentrated waste in a designated, compatible, and tightly sealed container.
-
Label the container clearly with the words "HAZARDOUS WASTE" and list the contents, including "this compound" and its approximate concentration.[12]
-
Store the container in a designated satellite accumulation area (SAA) that is secure and segregated from incompatible materials.[12]
-
Arrange for pickup through your institution's EHS department or a contracted hazardous waste service.
-
Step 3: Decontamination of Empty Containers and Glassware
An "empty" container that held this compound is still considered hazardous waste due to residual material and must be decontaminated.[4][14]
-
Causality: Triple rinsing is a proven, EPA-accepted method to remove residues to a level that allows the container to be managed as non-hazardous solid waste.[14][15][16] This protects waste handlers from exposure and prevents environmental contamination.
-
Protocol: Triple Rinsing
-
Personal Protective Equipment (PPE): Before starting, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
-
First Rinse: Empty the container completely into the designated hazardous waste collection vessel. Fill the container approximately one-quarter full with a suitable solvent (e.g., acetone or methanol, check compatibility). Secure the cap and shake vigorously for at least 30 seconds, ensuring the solvent contacts all interior surfaces.[4][14][17]
-
Collect Rinsate: Decant the rinse solvent (now referred to as "rinsate") into your hazardous waste container. Allow the container to drain for at least 30 seconds.[14]
-
Final Disposal: After the third rinse, allow the container to air dry completely in a fume hood. Once dry, the container must be rendered unusable by puncturing or crushing it.[18] It can then typically be disposed of as regular solid waste. The collected rinsate is, and must be managed as, hazardous waste.
-
Step 4: Management of Contaminated Materials
All disposable items that come into contact with this compound are considered hazardous waste.
-
Causality: Trace amounts of this compound on items like gloves, bench paper, and pipette tips can still pose a significant toxicological risk.
-
Protocol:
-
Collect all contaminated solid waste, including PPE, weigh boats, and spill cleanup materials, in a designated solid hazardous waste container.[19]
-
Label and manage this container as described in Step 2.
-
Section 4: Visualization of the this compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for handling all forms of this compound waste in the laboratory.
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Personal protective equipment for handling Phenkapton
For laboratory professionals, the commitment to scientific advancement is intrinsically linked to an unwavering dedication to safety. This guide offers a detailed, experience-driven protocol for the use of personal protective equipment (PPE) when handling Phenkapton, an organothiophosphate insecticide. As a Senior Application Scientist, my goal is to move beyond a simple checklist, providing a deep understanding of the causality behind each safety measure to foster a culture of inherent safety in your laboratory.
This compound is a potent cholinesterase inhibitor, meaning it can disrupt essential nerve functions.[1] Its toxicity is a primary concern, with exposure possible through inhalation, skin contact, and ingestion.[1][2][3] The effects of exposure can be severe and may be delayed, underscoring the critical need for meticulous and informed PPE practices.[1]
A Risk-Based Framework for PPE Selection
The selection of appropriate PPE is not a static, one-size-fits-all determination. It must be a dynamic assessment tailored to the specific laboratory procedure being performed. Factors such as the physical state of the chemical (solid vs. liquid), the quantity being handled, and the potential for aerosol or vapor generation must inform your choice of protective gear. The following workflow provides a logical pathway for this critical decision-making process.
Caption: A logical workflow for selecting appropriate PPE when handling this compound.
Core Protective Equipment and Operational Plans
Based on a thorough risk assessment, the following equipment is essential for safeguarding against this compound exposure.
| PPE Category | Specification | Scientific Rationale |
| Respiratory Protection | Air-purifying or supplied-air respirator.[1][4] | This compound is toxic if inhaled.[3] A respirator prevents the inhalation of harmful vapors or aerosolized particles, which is a primary route of exposure. |
| Hand Protection | Impermeable, chemical-resistant gloves (e.g., rubber, neoprene).[5] Double-gloving is a best practice. | Organophosphates like this compound can be readily absorbed through the skin.[1] Chemical-resistant gloves provide a critical barrier to prevent dermal contact and subsequent systemic toxicity.[2][5] |
| Eye & Face Protection | Chemical splash goggles. A face shield should be worn over goggles when there is a splash hazard. | Direct contact with this compound can cause serious eye irritation.[2] Goggles protect against splashes and aerosols, while a face shield offers a broader barrier for the entire face. |
| Body Protection | A clean, fully-fastened lab coat. A chemical-resistant apron is recommended for handling concentrates or large volumes. | This prevents contamination of personal clothing and minimizes skin contact in the event of a spill.[5] |
| Foot Protection | Closed-toe shoes made of a durable material. | Protects feet from spills and falling objects in the laboratory. |
Step-by-Step Guidance: Donning and Doffing PPE
The integrity of your protection relies not just on the equipment itself, but on the precision of your procedures. Contamination often occurs during the removal (doffing) of PPE.
Donning (Putting On) Sequence:
-
Lab Coat/Apron: Put on your lab coat and ensure it is fully buttoned. If required, add a chemical-resistant apron.
-
Respirator: Put on your respirator and perform a positive and negative pressure seal check to ensure a proper fit.
-
Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.
-
Gloves: Don your first pair of gloves, pulling the cuffs over the sleeves of your lab coat. Don a second pair over the first.
Doffing (Taking Off) Sequence: This sequence is designed to systematically remove the most contaminated items first, minimizing contact with your skin and clean clothing.
Caption: The critical sequence for safely removing (doffing) PPE after handling this compound.
Disposal and Emergency Protocols
Operational Disposal Plan: All disposable PPE used when handling this compound must be considered hazardous waste.
-
Segregation: Immediately place all contaminated items, including gloves, aprons, and any cleaning materials, into a designated, clearly labeled, and sealed hazardous waste container.
-
Compliance: Adhere strictly to your institution's hazardous waste disposal procedures.[2] Consult with your Environmental Health and Safety (EHS) department to ensure full compliance.
-
Container Rinsing: For empty this compound containers, follow established triple-rinsing procedures to ensure they are decontaminated before disposal.[6]
Immediate Safety and Emergency Response: In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing.[1][4] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[2]
-
Eye Contact: Flush the eyes with lukewarm water for a minimum of 15 minutes, holding the eyelids open.[1][2]
-
Inhalation: Move the individual to fresh air at once.[1][4] If breathing is difficult, provide respiratory support.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
For any exposure, call for immediate medical assistance.[2] Be prepared to provide the Safety Data Sheet (SDS) for this compound to the first responders and medical personnel.[7]
By integrating these principles and procedures into your daily laboratory work, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
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Methyl this compound. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]
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Handling Pesticides Safely (HPS English). (2020, March 27). [Video]. YouTube. Retrieved from [Link]
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Rinsing Procedures for Dilutable Pesticide Products in Rigid Containers Basic Testing Recommendations. (2008, June 25). U.S. Environmental Protection Agency. Retrieved from [Link]
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Safety Manual Chapter 12 - Pesticides. (n.d.). Eastern Illinois University. Retrieved from [Link]
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Pesticide Applicator Training - How to Read a Safety Data Sheet. (2024, May 23). [Video]. YouTube. Retrieved from [Link]
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Personal Protective Equipment for Pesticide Handlers. (2025, August 6). U.S. Environmental Protection Agency. Retrieved from [Link]
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Bowser, A., & Tharp, C. (2022, December 22). Personal Protective Equipment for Pesticide Applicators. Montana State University Extension. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
